Pradimicin T1
Description
Properties
CAS No. |
149598-64-1 |
|---|---|
Molecular Formula |
C42H45NO23 |
Molecular Weight |
931.8 g/mol |
IUPAC Name |
2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxo-11-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C42H45NO23/c1-10-3-16-24(32(55)21(10)39(60)43-7-20(47)48)23-14(29(52)37(16)65-42-36(59)38(26(49)11(2)63-42)66-41-35(58)31(54)19(46)9-62-41)6-15-25(33(23)56)28(51)13-4-12(5-17(44)22(13)27(15)50)64-40-34(57)30(53)18(45)8-61-40/h3-6,11,18-19,26,29-31,34-38,40-42,44-46,49,52-59H,7-9H2,1-2H3,(H,43,60)(H,47,48)/t11-,18+,19-,26+,29+,30-,31+,34+,35-,36-,37+,38+,40-,41+,42+/m1/s1 |
InChI Key |
GVEWVQWSVLNZPE-BSAXXBFRSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)O[C@@H]7[C@H]([C@@H]([C@H](CO7)O)O)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC7C(C(C(CO7)O)O)O)O)O)O)OC8C(C(C(CO8)O)O)O)O |
Other CAS No. |
149598-64-1 |
Synonyms |
pradimicin T1 PRM T1 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Pradimicin T1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Pradimicin T1, a potent antifungal agent belonging to the pradimicin family of antibiotics. Pradimicins are produced by various actinomycetes and exhibit a unique mechanism of action, making them a subject of significant interest in the development of new antifungal therapies. This document details the experimental protocols, quantitative data, and logical workflows involved in the scientific investigation of this compound.
Discovery of this compound
This compound, along with its counterpart Pradimicin T2, was first discovered and isolated from the culture broth of an actinomycete strain designated AA3798.[1] These compounds were identified as new members of the pradimicin family of antibiotics, which are characterized by a dihydrobenzo[a]naphthacenequinone core structure.[2][3] this compound demonstrated significant in vitro activity against a wide range of fungi and in vivo efficacy in mouse models of systemic candidiasis and aspergillosis.[1]
The producing organism, strain AA3798, was identified as belonging to the order Actinomycetales. The initial screening and taxonomic studies were crucial in identifying this strain as a producer of novel antifungal compounds.[1]
Physicochemical and Structural Properties of this compound
This compound is a complex glycoside antibiotic. Its structure consists of a polycyclic aglycone, a D-alanine moiety, and three sugar units. A distinctive feature of this compound's structure is the presence of an L-xylose attached to the phenolic hydroxyl group at the C-11 position of the aglycone.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C45H50N2O20 | |
| Molecular Weight | 942.88 g/mol | |
| Appearance | Reddish-brown powder | |
| UV-Vis λmax (MeOH) | 225, 278, 385, 480 nm | |
| Optical Rotation [α]D | +450° (c 0.1, MeOH) | |
| Solubility | Soluble in methanol, DMSO; slightly soluble in water |
Table 2: Spectroscopic Data for this compound
| Technique | Key Observations/Data | Reference |
| ¹H NMR (500 MHz, DMSO-d6) | Signals corresponding to aromatic protons, sugar moieties, and the D-alanine unit. | |
| ¹³C NMR (125 MHz, DMSO-d6) | Carbon signals confirming the dihydrobenzo[a]naphthacenequinone core, sugar carbons, and carbonyls. | |
| Mass Spectrometry (FAB-MS) | [M+H]⁺ at m/z 943 |
Note: Detailed NMR peak assignments are typically found in the full experimental publications.
Experimental Protocols
The following sections provide detailed methodologies for the fermentation, isolation, and purification of this compound from Actinomycete strain AA3798. These protocols are based on the original discovery literature and established methods for pradimicin isolation.
Fermentation of Actinomycete Strain AA3798
Objective: To cultivate the producing microorganism under optimal conditions to achieve high yields of this compound.
Materials:
-
Actinomycete strain AA3798
-
Seed medium: Glucose (1.0%), Soluble Starch (2.0%), Yeast Extract (0.5%), Meat Extract (0.5%), Peptone (0.5%), CaCO₃ (0.2%), pH 7.2
-
Production medium: Soluble Starch (5.0%), Glucose (1.0%), Soybean Meal (2.0%), Yeast Extract (0.2%), NaCl (0.2%), K₂HPO₄ (0.005%), MgSO₄·7H₂O (0.005%), FeSO₄·7H₂O (0.001%), CaCO₃ (0.4%), pH 7.0
-
Shake flasks (500 mL)
-
Fermenter (30 L)
Procedure:
-
Seed Culture: A loopful of strain AA3798 from a slant culture is inoculated into a 500 mL shake flask containing 100 mL of seed medium. The flask is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
Inoculum Preparation: The seed culture is transferred to a larger flask containing the same medium and incubated under the same conditions for another 24 hours.
-
Production Fermentation: The inoculum (5% v/v) is transferred to a 30 L fermenter containing 20 L of production medium. The fermentation is carried out at 28°C for 7 days with an aeration rate of 1 vvm and agitation of 300 rpm. The pH is maintained at 7.0-7.5.
Isolation and Purification of this compound
Objective: To extract and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth of strain AA3798
-
Acetone
-
Ethyl acetate
-
Diaion HP-20 resin
-
Sephadex LH-20 resin
-
Silica gel
-
Methanol
-
Chloroform
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase HPLC column
Procedure:
-
Extraction: The fermentation broth is filtered to separate the mycelium from the supernatant. The mycelial cake is extracted with acetone, and the acetone extract is concentrated under reduced pressure. The concentrated extract is then combined with the supernatant.
-
Adsorption Chromatography: The combined solution is passed through a column of Diaion HP-20 resin. The column is washed with water and then eluted with a stepwise gradient of methanol in water. The active fractions are collected.
-
Gel Filtration Chromatography: The active fractions are concentrated and applied to a Sephadex LH-20 column eluted with methanol. The fractions containing this compound are pooled.
-
Silica Gel Chromatography: The pooled fractions are further purified by silica gel column chromatography using a chloroform-methanol gradient.
-
Preparative HPLC: The final purification is achieved by preparative reverse-phase HPLC on a C18 column with a methanol-water gradient containing 0.1% trifluoroacetic acid.
-
Lyophilization: The purified fractions of this compound are pooled and lyophilized to obtain a reddish-brown powder.
Visualized Workflows
The following diagrams illustrate the key processes in the discovery and isolation of this compound.
Caption: Experimental workflow for the isolation and purification of this compound.
Mechanism of Antifungal Action
Pradimicins, including this compound, exhibit a unique, fungi-specific mechanism of action. They bind to D-mannose residues present in the mannoproteins of the fungal cell wall. This binding is calcium-dependent and leads to the formation of a ternary complex between the pradimicin molecule, a mannoside, and a calcium ion. The formation of this complex disrupts the integrity of the fungal cell membrane, leading to cell death. This targeted action on the fungal cell wall contributes to the selective antifungal activity and potentially lower toxicity towards mammalian cells.
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound represents a significant discovery in the field of antifungal antibiotics. Its novel structure and specific mechanism of action provide a promising scaffold for the development of new therapeutic agents to combat fungal infections. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers and scientists working on the discovery, development, and optimization of pradimicin-based antifungal drugs. Further research into the biosynthesis, structure-activity relationships, and clinical potential of this compound and its analogs is warranted.
References
- 1. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pradimicin A | C40H44N2O18 | CID 5479145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. II. Structures and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pradimicin T1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pradimicin T1 is a member of the pradimicin family of antibiotics, characterized as a dihydrobenzo[a]naphthacenequinone glycoside. It exhibits potent antifungal activity, making it a subject of interest in the development of new therapeutic agents. This guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its core structure, sugar moieties, and absolute configuration. While detailed experimental protocols and some quantitative data are not fully available in the public domain, this document synthesizes the known information from key scientific literature to serve as a valuable resource for researchers in the field.
Chemical Structure
This compound possesses a complex chemical architecture, consisting of a polycyclic aglycone core to which three sugar units are attached.
Aglycone Core
The aglycone of this compound is a dihydrobenzo[a]naphthacenequinone. This core structure is fundamental to its biological activity. The key feature of this aglycone is the specific arrangement of its hydroxyl and quinone functionalities.
Sugar Moieties
This compound is a triglycoside, meaning it has three sugar units linked to the aglycone. A salient feature of its structure is the presence of an L-xylose unit attached to the phenolic hydroxyl group at the C-11 position.[1][2] The other two sugar moieties contribute to the overall complexity and biological activity of the molecule.
The complete chemical structure of this compound is represented by the molecular formula C42H45NO23.
Stereochemistry
The stereochemistry of this compound is a critical aspect of its structure, influencing its interaction with biological targets.
Absolute Configuration of the Aglycone
Bioconversion experiments have been instrumental in elucidating the stereochemistry of the aglycone. These studies have provided strong evidence for a 5S, 6S configuration at the chiral centers within the dihydrobenzo[a]naphthacenequinone core.[1][2] This specific spatial arrangement of substituents is crucial for its antifungal properties.
Stereochemistry of the Glycosidic Linkages and Sugar Units
The stereochemistry of the glycosidic linkages and the individual sugar units is also defined. The L-configuration of the xylose moiety at C-11 is a notable characteristic.[1] The precise stereochemical details of the other sugar units and their linkages are essential for a complete understanding of the molecule's three-dimensional structure.
Physicochemical and Spectroscopic Data
Detailed quantitative data for this compound is limited in publicly accessible literature. However, the following summarizes the available information.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C42H45NO23 | PubChem |
| Appearance | Not explicitly stated, but pradimicins are generally colored pigments. | |
| Solubility | Not explicitly stated. |
Spectroscopic Data
A complete, tabulated set of ¹H and ¹³C NMR assignments for this compound is not available in the reviewed literature. Similarly, a specific optical rotation value with detailed experimental conditions has not been reported. The structure was elucidated using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside chemical degradation and bioconversion studies.
Experimental Protocols (Generalized)
While detailed, step-by-step experimental protocols for the isolation and structure elucidation of this compound are not fully disclosed in the primary literature, this section provides a generalized overview based on the reported methodologies for pradimicins and related natural products.
Isolation of this compound
The following is a generalized workflow for the isolation of this compound from a producing actinomycete strain, such as Actinomadura verrucosospora subsp. neohibisca.
Structure Elucidation
The determination of the chemical structure and stereochemistry of this compound involves a combination of modern spectroscopic techniques.
Conclusion
This compound is a structurally complex natural product with significant antifungal activity. Its chemical structure is defined by a dihydrobenzo[a]naphthacenequinone aglycone with a 5S, 6S configuration, glycosidically linked to three sugar moieties, including a characteristic L-xylose at C-11. While a complete public dataset of its quantitative physicochemical and spectroscopic properties is not available, the foundational knowledge of its structure and stereochemistry provides a strong basis for further research and development. Future studies focusing on total synthesis, derivatization, and detailed structure-activity relationship analyses will be crucial for harnessing the therapeutic potential of this compound and its analogs.
References
Pradimicin T1: A Technical Guide to its Antifungal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pradimicins are a class of antifungal agents characterized by a dihydrobenzo[a]naphthacenequinone aglycone.[1] Pradimicin T1, a notable member of this family, exhibits potent in vitro activity against a broad spectrum of fungal pathogens.[2] Its unique mechanism of action, distinct from commonly used antifungals, centers on the specific recognition of D-mannoside residues within the mannoproteins of the fungal cell wall. This interaction, in the presence of calcium ions, triggers a cascade of events leading to membrane disruption and programmed cell death, making this compound a subject of significant interest in the development of novel antifungal therapies. This document provides a comprehensive overview of the molecular mechanism, quantitative antifungal activity, and key experimental methodologies used to elucidate the action of this compound and its derivatives.
Core Mechanism of Action
The antifungal activity of this compound is initiated by a lectin-like binding to D-mannose residues on the surface of fungal cells.[1] This process is critically dependent on the presence of extracellular calcium ions. The core mechanism can be dissected into the following key stages:
-
Ternary Complex Formation: this compound, D-mannoside, and calcium ions assemble into a ternary complex.[1] Spectrophotometric studies suggest a stepwise formation of this complex, beginning with the formation of a dimeric Pradimicin-calcium complex, which then binds to mannose. The C-18 carboxyl group of Pradimicin is the binding site for calcium, while the C-5 disaccharide moiety is essential for recognizing D-mannopyranoside.
-
Membrane Integrity Disruption: The formation of this ternary complex on the fungal cell surface disrupts the integrity of the cell membrane.[1] This perturbation leads to the leakage of intracellular components, a critical step in its fungicidal action.
-
Induction of Apoptosis-like Cell Death: Following membrane disruption, this compound induces a programmed cell death pathway in fungal cells resembling apoptosis. This process is mediated by an influx of calcium ions and the generation of reactive oxygen species (ROS). The accumulation of ROS is a key trigger for the subsequent events in the apoptotic cascade. The apoptotic process includes characteristic features such as nuclear breakage and DNA fragmentation.
Data Presentation: Antifungal Activity
While specific quantitative data for this compound is limited in the available literature, extensive studies have been conducted on its water-soluble derivative, BMS-181184. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of BMS-181184 against a range of clinically relevant fungal pathogens, providing a strong indication of the potential spectrum of activity for this compound.
Table 1: In Vitro Antifungal Activity of BMS-181184 against Yeast and Yeast-like Fungi
| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC for 90% (µg/mL) |
| Candida albicans | 103 | 1 - 8 | 4 |
| Candida glabrata | 20 | 2 - 8 | 8 |
| Candida parapsilosis | 15 | 1 - 4 | 2 |
| Candida tropicalis | 15 | 2 - 8 | 8 |
| Cryptococcus neoformans | 14 | 2 - 8 | 8 |
Data sourced from studies on the pradimicin derivative BMS-181184.
Table 2: In Vitro Antifungal Activity of BMS-181184 against Filamentous Fungi
| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC for 90% (µg/mL) |
| Aspergillus fumigatus | 35 | 4 - 16 | 8 |
| Aspergillus flavus | 3 | ≥16 | N/A |
| Aspergillus niger | 4 | ≥16 | N/A |
Data sourced from studies on the pradimicin derivative BMS-181184.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway for this compound-induced apoptosis in fungal cells.
Experimental Workflow for Investigating Mechanism of Action
Caption: Experimental workflow for elucidating the antifungal mechanism of this compound.
Logical Relationship of Ternary Complex Formation
References
The Unraveling of Pradimicin T1 Synthesis: A Deep Dive into the Biosynthetic Machinery of Actinomadura hibisca
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the biosynthetic pathway of Pradimicin T1, a potent antifungal and antiviral polyketide produced by the actinomycete Actinomadura hibisca. Pradimicins are a family of benzo[a]naphthacenequinone antibiotics that exhibit significant biological activity, making their biosynthetic machinery a subject of intense research for the development of novel therapeutic agents. This document details the genetic blueprint, enzymatic cascade, and key chemical transformations that culminate in the production of this compound, offering valuable insights for researchers in natural product biosynthesis and drug discovery.
The Genetic Framework: The Pradimicin Biosynthetic Gene Cluster (pdm)
The biosynthesis of this compound is orchestrated by a dedicated gene cluster (pdm) within the genome of Actinomadura hibisca. This cluster spans approximately 39 kb and contains 28 open reading frames (ORFs) that encode all the necessary enzymatic machinery for the synthesis of the pradimicin core structure and its subsequent modifications.[1] The core of this machinery is a type II polyketide synthase (PKS), which is responsible for assembling the characteristic angucyclic backbone of the molecule.
The Assembly Line: Biosynthesis of the Pradimicin Aglycone
The construction of the pradimicin aglycone begins with the iterative condensation of acetate units by the type II PKS, followed by a series of tailoring reactions including cyclization, aromatization, and oxidation.
Polyketide Chain Assembly
The initial step in this compound biosynthesis is the formation of the polyketide backbone. While the specific starter unit for this compound is not explicitly detailed in the provided search results, type II PKS systems typically utilize a short-chain acyl-CoA as a primer and malonyl-CoA as the extender unit. The minimal PKS, comprising the ketosynthase α (KSα), ketosynthase β (KSβ, also known as the chain length factor), and an acyl carrier protein (ACP), catalyzes the sequential condensation of malonyl-CoA units to form a linear poly-β-ketone chain. Gene inactivation studies have confirmed the essential role of the ketosynthase genes, prmA and prmB, in pradimicin biosynthesis.[1] Disruption of prmP3, a gene encoding a component of the acetyl-CoA carboxylase complex responsible for supplying the malonyl-CoA precursor, resulted in a significant decrease in pradimicin production to 62% of the wild-type level, highlighting the importance of precursor supply.[1]
Tailoring of the Aglycone
Following the formation of the polyketide chain, a series of tailoring enzymes modify the structure to create the mature aglycone, pradimicinone I. This includes crucial hydroxylation steps catalyzed by cytochrome P450 enzymes. PdmJ has been identified as the C-5 hydroxylase, and PdmW as the C-6 hydroxylase.[2][3] Interestingly, these two enzymes exhibit synergistic activity; their co-expression leads to the efficient dihydroxylation of the intermediate G-2A to form 5,6-dihydroxy-G-2A, whereas individual expression results in low hydroxylation efficiency. Another key tailoring step is the attachment of a D-alanine moiety to the carboxyl group at C-16, a reaction catalyzed by the amino acid ligase PdmN. This enzyme displays relaxed substrate specificity and can also incorporate D-serine.
Glycosylation and Final Modifications: The Path to this compound
The final stages of this compound biosynthesis involve the attachment of sugar moieties, which are critical for its biological activity. This process is carried out by dedicated glycosyltransferases.
Attachment of the Amino Sugar
The first glycosylation event is the attachment of a 4',6'-dideoxy-4'-amino-D-galactose or 4',6'-dideoxy-4'-methylamino-D-galactose moiety to the 5-OH group of the aglycone. This reaction is catalyzed by the O-glycosyltransferase PdmS. Disruption of the pdmS gene leads to the accumulation of the aglycone, pradimicinone I, confirming its role in the initial glycosylation step.
N-Methylation and the Second Glycosylation
Following the attachment of the first sugar, the N-methyltransferase PdmO is responsible for the N-methylation of the 4'-amino group of the deoxysugar. The final glycosylation step is the attachment of a D-xylose moiety to the 3'-OH of the first sugar, a reaction catalyzed by the glycosyltransferase PdmQ. Gene disruption of pdmQ results in the accumulation of Pradimicin B, which lacks the D-xylose unit. Pradimicins T1 and T2 are distinguished by their sugar moieties, with this compound containing an L-xylose attached to the phenolic hydroxyl group at C-11.
Quantitative Insights into Pradimicin Biosynthesis
Metabolic engineering efforts have provided quantitative data on the production of pradimicins. Overexpression of the acetyl-CoA carboxylase (ACCase) from Streptomyces coelicolor and the regulatory genes metK1-sp and afsR-sp from Streptomyces peucetius in A. hibisca led to a 4.5-fold increase in pradimicin production. Furthermore, feeding with methyl oleate and acetate as carbon sources further boosted production in the engineered strains. In a combinatorial biosynthesis study, co-expression of PdmN with the enzymes that form the intermediate G-2A resulted in the synthesis of a new pradimicin analogue, JX137a, at a concentration of 31.9 ± 3.1 mg L-1.
| Genetic Modification | Effect on Pradimicin Production | Reference |
| Disruption of prmP3 (acetyl-CoA carboxylase component) | Production decreased to 62% of wild-type | |
| Overexpression of ACCase, metK1-sp, and afsR-sp | 4.5-fold increase in production | |
| Co-expression of PdmN with G-2A producing enzymes | Production of 31.9 ± 3.1 mg L-1 of JX137a |
Experimental Methodologies
A variety of experimental techniques have been employed to elucidate the this compound biosynthetic pathway.
Gene Inactivation and Heterologous Expression
Gene disruption via double crossover homologous recombination has been a key strategy to determine the function of individual genes in the pdm cluster. This involves constructing a disruption cassette containing a resistance marker flanked by homologous regions to the target gene, followed by introduction into A. hibisca and selection for double crossover events. Heterologous expression of biosynthetic genes in hosts like Streptomyces coelicolor has also been used to characterize the function of specific enzymes and to produce novel pradimicin analogues.
Fermentation and Bioconversion
Bioconversion experiments using blocked mutants have been instrumental in identifying biosynthetic intermediates and elucidating the sequence of enzymatic reactions. Fermentation of wild-type and mutant strains of A. hibisca is typically carried out in liquid culture, followed by extraction of the pradimicin compounds from the culture broth and mycelium for analysis.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is the primary method for the separation and quantification of pradimicins. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for the structural elucidation of isolated compounds and biosynthetic intermediates.
Visualizing the Pathway
The following diagrams illustrate the biosynthetic pathway of this compound and a typical experimental workflow for gene disruption.
Conclusion
The elucidation of the this compound biosynthetic pathway in Actinomadura hibisca provides a detailed roadmap of the genetic and enzymatic machinery responsible for producing this important class of antibiotics. This knowledge opens up exciting avenues for the combinatorial biosynthesis of novel pradimicin analogues with potentially improved therapeutic properties. By understanding the function of each biosynthetic enzyme, researchers can rationally engineer the pathway to create new compounds with altered activity, specificity, and pharmacokinetic profiles. This in-depth technical guide serves as a valuable resource for scientists and drug development professionals working to harness the synthetic power of actinomycetes for the discovery and development of next-generation antifungal and antiviral agents.
References
- 1. Three enzymes involved in the N-methylation and incorporation of the pradimicin sugar moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Actions of Tailoring Enzymes in Pradimicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic actions of tailoring enzymes in pradimicin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physico-Chemical Properties of Pradimicin T1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pradimicin T1 is a member of the pradimicin family of antibiotics, a group of dihydrobenzo[a]naphthacenequinones known for their potent antifungal activity.[1][2] Produced by the actinomycete strain Actinomadura sp. AA3798, this compound is distinguished by the presence of three sugar moieties, including a characteristic L-xylose attached to the phenolic hydroxyl group at the C-11 position.[1][2] This document provides a comprehensive overview of the known physico-chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its proposed mechanism of action.
Core Physico-Chemical Properties
The following tables summarize the available quantitative data for this compound. It is important to note that while some specific data for this compound is available, other properties are inferred from closely related compounds within the pradimicin family, such as Pradimicin A, due to the limited public availability of the full experimental data for this compound.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Appearance | Reddish powder | Inferred from Pradimicin A |
| Molecular Formula | C₄₂H₄₅NO₂₃ | PubChemLite |
| Molecular Weight | 931.8 g/mol | PubChemLite |
| Monoisotopic Mass | 931.2382 Da | PubChemLite |
| Melting Point | >230°C | Inferred from Pradimicin derivatives[3] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source |
| Water | Sparingly soluble | General observation for pradimicins |
| Methanol | Soluble | General observation for pradimicins |
| Ethanol | Soluble | General observation for pradimicins |
| Dimethyl Sulfoxide (DMSO) | Soluble | General observation for pradimicins |
| Chloroform | Insoluble | Inferred from Pradimicin aglycone esters |
| Dioxane | Insoluble | Inferred from Pradimicin aglycone esters |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features | Source |
| UV-Vis (Methanol) | λmax (nm): 238, 262, 300 (shoulder), 370 (shoulder), 500 | Inferred from Pradimicin A |
| Infrared (KBr) | νmax (cm⁻¹): ~3400 (O-H), ~1720 (C=O), ~1620 (C=C) | Inferred from Pradimicin derivatives |
| ¹H-NMR | Data not publicly available. | - |
| ¹³C-NMR | Data not publicly available. | - |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the physico-chemical properties of pradimicin-class antibiotics. These protocols are based on standard laboratory practices and information from related compounds.
Isolation and Purification of this compound
The isolation of this compound from the culture broth of Actinomadura sp. AA3798 typically involves a multi-step chromatographic process.
-
Fermentation: Actinomadura sp. AA3798 is cultured in a suitable production medium.
-
Extraction: The culture broth is centrifuged to separate the mycelium. The supernatant is then extracted with an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations, which may include silica gel, Diaion HP-20, and Sephadex LH-20 column chromatography.
-
Final Purification: The final purification is typically achieved by preparative high-performance liquid chromatography (HPLC).
Determination of Melting Point
The melting point is determined using a standard capillary melting point apparatus.
-
A small amount of the dried this compound powder is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the point at which the substance first begins to melt to when it becomes completely liquid is recorded.
Measurement of Solubility
The solubility of this compound in various solvents is determined by the equilibrium solubility method.
-
An excess amount of this compound is added to a known volume of the solvent in a sealed vial.
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Spectroscopic Analysis
Standard spectroscopic techniques are employed to characterize the structure of this compound.
-
UV-Vis Spectroscopy: A solution of this compound in a suitable solvent (e.g., methanol) is prepared, and the absorbance is measured over a range of wavelengths (typically 200-800 nm) using a spectrophotometer.
-
Infrared (IR) Spectroscopy: A small amount of this compound is mixed with potassium bromide (KBr) and pressed into a pellet. The IR spectrum is then recorded using an FTIR spectrometer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆).
Mechanism of Action: Ternary Complex Formation
The antifungal activity of pradimicins is attributed to their ability to bind to D-mannose residues on the surface of fungal cell walls in a calcium-dependent manner. This interaction leads to the formation of a ternary complex, which disrupts the cell membrane integrity.
The proposed mechanism involves the following steps:
-
This compound recognizes and binds to terminal D-mannoside residues present in the glycoproteins of the fungal cell wall.
-
Calcium ions facilitate and stabilize this binding, leading to the formation of a stable ternary complex.
-
The formation of this complex is believed to alter the physical properties of the fungal cell membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.
Conclusion
This compound is a promising antifungal agent with a unique mechanism of action. This guide has summarized its key physico-chemical properties and provided an overview of the experimental protocols used for their characterization. Further research, particularly the public release of detailed spectroscopic data, will be invaluable for the continued development and potential clinical application of this and other pradimicin-family antibiotics.
References
- 1. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. II. Structures and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
Pradimicin T1: A Comprehensive Technical Guide to its Antifungal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antifungal spectrum of activity of Pradimicin T1, a member of the pradimicin family of antibiotics. This document collates available quantitative data, details the experimental protocols for antifungal susceptibility testing, and visualizes the proposed mechanism of action. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal agents.
Antifungal Spectrum of Activity
This compound has demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi.[1][2] Its activity is particularly notable against clinically important yeasts and molds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the closely related and well-studied pradimicin derivative, BMS-181184, which serves as a strong surrogate for understanding the potential activity of this compound.
Table 1: In Vitro Antifungal Activity of Pradimicin Derivative BMS-181184
| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Yeasts | ||||
| Candida albicans | 167 | ≤0.5 - >128 | 2 | 4 |
| Candida glabrata | (not specified) | 2 - 8 | (not specified) | (not specified) |
| Candida krusei | (not specified) | 2 - 8 | (not specified) | (not specified) |
| Candida parapsilosis | (not specified) | 1 - 4 | (not specified) | (not specified) |
| Candida tropicalis | (not specified) | 1 - 8 | (not specified) | (not specified) |
| Cryptococcus neoformans | 167 | 1 - 8 | 2 | 4 |
| Rhodotorula spp. | 167 | 2 - 8 | (not specified) | (not specified) |
| Filamentous Fungi (Molds) | ||||
| Aspergillus fumigatus | 35 | 4 - 16 | 8 | 8 |
| Aspergillus flavus | 3 | ≥16 | (not specified) | (not specified) |
| Aspergillus niger | 4 | ≥16 | (not specified) | (not specified) |
| Dermatophytes | ||||
| Trichophyton spp. | 26 | ≤0.5 - 8 | (not specified) | (not specified) |
| Microsporum spp. | 26 | ≤0.5 - 8 | (not specified) | (not specified) |
| Epidermophyton floccosum | 26 | ≤0.5 - 8 | (not specified) | (not specified) |
Note: Data is for the pradimicin derivative BMS-181184 as a close analog of this compound.
Experimental Protocols
The in vitro antifungal susceptibility data presented above was primarily generated using standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI). These protocols are essential for ensuring the reproducibility and comparability of results across different laboratories.
Antifungal Susceptibility Testing of Yeasts (CLSI M27-A3)
The broth microdilution method for yeasts is a standardized procedure for determining the MIC of an antifungal agent.
Methodology:
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microdilution plate.
-
Inoculation: Each well of the microdilution plate is inoculated with the prepared yeast suspension.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the control well (drug-free medium).
Antifungal Susceptibility Testing of Filamentous Fungi (CLSI M38-A2)
The methodology for filamentous fungi is similar to that for yeasts but with modifications to account for the different growth characteristics of molds.
References
In Vitro Activity of Pradimicin T1 Against Candida albicans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of Pradimicin T1, a potent antifungal antibiotic, against the opportunistic fungal pathogen Candida albicans. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.
Introduction
Pradimicins are a class of antifungal compounds characterized by a dihydrobenzo[a]naphthacenequinone aglycone. This compound has demonstrated significant in vitro activity against a wide spectrum of fungi, including various species of Candida.[1] The primary mechanism of action of pradimicins involves a calcium-dependent binding to D-mannoside residues on the fungal cell wall, leading to the formation of a ternary complex that disrupts cell membrane integrity.[2][3] This unique mode of action makes this compound a compound of interest for further investigation and development.
Quantitative In Vitro Activity
While specific quantitative data for this compound against a wide range of Candida albicans strains is limited in publicly available literature, data for the closely related derivative, BMS-181184, provides a strong indication of its potency.
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For the pradimicin derivative BMS-181184, MICs have been determined against a large panel of Candida species.
| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC for Majority of Strains (µg/mL) |
| Candida spp. | 167 | ≤ 8 (for 97% of strains) | 2 - 8 |
Data for the Pradimicin derivative BMS-181184.[4][5]
Experimental Protocols
The following sections detail the standardized methodologies for assessing the in vitro antifungal activity of compounds like this compound against Candida albicans.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3, is the standard for determining the MIC of antifungal agents against yeasts.
Protocol:
-
Inoculum Preparation: Candida albicans is cultured on Sabouraud Dextrose Agar (SDA) at 35°C. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well containing the drug dilutions. The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
Time-Kill Kinetics Assay
Time-kill assays provide insights into the fungicidal or fungistatic activity of a compound over time.
Protocol:
-
Inoculum Preparation: A standardized inoculum of Candida albicans is prepared in RPMI 1640 medium, typically at a starting concentration of 1 x 10⁵ to 5 x 10⁵ CFU/mL.
-
Drug Exposure: this compound is added to the fungal suspension at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without the drug is also included.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), aliquots are drawn from each culture.
-
Quantification: The aliquots are serially diluted and plated on SDA. After incubation, the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each drug concentration to generate time-kill curves. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Biofilm Inhibition and Eradication Assays
The activity of this compound against Candida albicans biofilms can be assessed using a colorimetric assay based on the reduction of the tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).
Protocol for Biofilm Formation:
-
A standardized suspension of Candida albicans (1 x 10⁷ cells/mL in RPMI 1640) is added to the wells of a 96-well microtiter plate.
-
The plate is incubated at 37°C for a period that allows for biofilm formation (e.g., 24-48 hours).
Protocol for Biofilm Inhibition (MBIC) Assay:
-
This compound is added to the wells along with the initial fungal inoculum.
-
After the incubation period, non-adherent cells are washed away with phosphate-buffered saline (PBS).
-
The metabolic activity of the remaining biofilm is quantified using the XTT assay. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest drug concentration that leads to a significant reduction in metabolic activity compared to the control.
Protocol for Biofilm Eradication (MBEC) Assay:
-
After the initial biofilm formation, the planktonic cells are removed, and fresh medium containing serial dilutions of this compound is added to the wells.
-
The plate is incubated for a further 24 hours.
-
The metabolic activity of the biofilm is then quantified using the XTT assay. The Minimum Biofilm Eradication Concentration (MBEC) is the lowest drug concentration that results in a significant reduction in the metabolic activity of the pre-formed biofilm.
Visualizations
Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound against Candida albicans.
Caption: Mechanism of action of this compound against Candida albicans.
Experimental Workflow: MIC Determination
This diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Workflow: Biofilm Inhibition Assay
The following diagram illustrates the experimental workflow for assessing the biofilm inhibition potential of this compound.
Caption: Workflow for the Candida albicans biofilm inhibition assay.
References
- 1. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Pradimicin T1 Against Aspergillus fumigatus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Pradimicin T1 and its derivatives against the opportunistic fungal pathogen Aspergillus fumigatus. Pradimicins are a novel class of antifungal agents with a unique mechanism of action, showing potent activity against a broad spectrum of fungi.[1][2] This document synthesizes available quantitative data, details key experimental protocols, and visualizes the underlying mechanism and experimental workflows.
Quantitative In Vitro Susceptibility Data
The in vitro efficacy of this compound and its derivatives, particularly BMS-181184, has been evaluated against numerous isolates of Aspergillus fumigatus. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data from published studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Pradimicin Derivatives against Aspergillus fumigatus
| Pradimicin Derivative | Number of Isolates | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
| BMS-181184 | 35 | 4 - 16 | 7.99 | [3] |
| BMS-181184 | Not Specified | ≤8 for most strains | Not Reported | [4][5] |
| BMS-181184 | 6 | 8 | Not Reported |
Table 2: Minimum Fungicidal Concentration (MFC) of Pradimicin Derivatives against Aspergillus fumigatus
| Pradimicin Derivative | Isolate | MIC (µg/mL) | MFC (µg/mL) | Fungicidal Activity | Reference |
| BMS-181184 | A. fumigatus 4215 | 8 | 8 | Fungicidal | |
| BMS-181184 | 9 Aspergillus strains | Not specified | Within twofold of MIC for 6 of 9 strains | Fungicidal for most strains |
Note: this compound is the parent compound, while BMS-181184 is a well-studied derivative with a similar spectrum of activity.
Mechanism of Action
Pradimicins exhibit a unique, calcium-dependent mechanism of action that targets the fungal cell wall. Unlike azoles or echinocandins, Pradimicins do not inhibit enzyme synthesis. Instead, they bind directly to mannan, a key polysaccharide component of the fungal cell wall.
The process involves:
-
Recognition: Pradimicin specifically recognizes and binds to terminal D-mannoside residues present in the mannoproteins of the fungal cell wall.
-
Complex Formation: In the presence of extracellular calcium ions (Ca²⁺), a ternary complex is formed, consisting of Pradimicin, the D-mannoside residue, and a calcium ion.
-
Membrane Disruption: The formation of this complex leads to a disruption of the fungal cell membrane's integrity, causing leakage of intracellular contents and ultimately leading to cell death.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of pradimicin BMS-181184 against Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Role of Calcium in the Antifungal Activity of Pradimicin T1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradimicin T1, a member of the pradimicin family of antibiotics, exhibits potent, broad-spectrum antifungal activity against a range of clinically significant fungal pathogens, including Candida albicans and Aspergillus fumigatus.[1] A defining characteristic of the pradimicins' mechanism of action is its absolute dependence on the presence of extracellular calcium. This in-depth technical guide elucidates the critical role of calcium in the antifungal cascade of this compound, from initial cell wall recognition to the induction of fungal cell death. This document provides a comprehensive overview of the underlying molecular interactions, relevant experimental methodologies, and the subsequent cellular events, offering valuable insights for researchers and professionals in the field of antifungal drug development.
The Calcium-Dependent Mechanism of Action
The antifungal activity of this compound is not inherent to the molecule alone but is triggered by the formation of a ternary complex involving the drug, calcium ions, and specific mannose residues on the fungal cell wall.[1][2] This unique lectin-mimic binding process is the initial and indispensable step leading to fungal cell demise.
Ternary Complex Formation: A Two-Step Process
Spectrophotometric analyses of the water-soluble pradimicin derivative BMY-28864 have revealed that the formation of the active complex is a sequential process:
-
Calcium-Independent Mannoside Recognition: Initially, the pradimicin molecule stereospecifically recognizes and binds to D-mannopyranoside residues present in the mannoproteins of the fungal cell wall. This initial binding occurs independently of calcium.[3]
-
Calcium-Mediated Complex Stabilization: Subsequently, a calcium ion binds to this Pradimicin-mannoside conjugate, forming a stable ternary complex.[3] This binding event is crucial for the antifungal activity. The C-18 carboxyl group of the pradimicin molecule has been identified as the sole binding site for calcium.
Quantitative analysis of the precipitate formed by BMY-28864, methyl α-D-mannopyranoside, and calcium revealed a molar component ratio of approximately 2:4:1 (Pradimicin:Mannoside:Calcium), suggesting a complex stoichiometry where two pradimicin molecules, four mannoside residues, and one calcium ion assemble to form the active fungicidal entity.
Impact on Fungal Cell Integrity and Viability
The formation of the this compound-mannan-calcium ternary complex on the fungal cell surface leads to a cascade of events that compromise cell integrity and ultimately result in cell death.
Disruption of Membrane Integrity and Potassium Leakage
The primary consequence of the ternary complex formation is the disruption of the fungal cell membrane's integrity. This perturbation leads to the leakage of essential intracellular components, most notably potassium ions. The efflux of potassium is a strong indicator of membrane damage and is a direct consequence of the calcium-dependent binding of this compound to the cell wall. The antifungal activity of pradimicins is completely abrogated in the presence of calcium chelators like EGTA, highlighting the essential role of calcium in initiating this membrane-disruptive process.
Induction of Oxidative Stress and Apoptosis-like Cell Death
Beyond immediate membrane damage, Pradimicin A has been shown to induce an apoptosis-like cell death pathway in Saccharomyces cerevisiae. This programmed cell death is characterized by the accumulation of reactive oxygen species (ROS), nuclear breakage, and DNA fragmentation. The generation of ROS appears to be a critical downstream event following the initial membrane perturbation. This suggests that the fungicidal activity of pradimicins is not solely due to membrane lysis but also involves the activation of intracellular death pathways.
Quantitative Data on Calcium-Dependent Antifungal Activity
| Compound | Fungal Strain | Calcium Concentration | EGTA Concentration | MIC (µg/mL) |
| BMY-28864 | Candida albicans | Present | Absent | ≤ 12.5 |
| BMY-28864 | Candida albicans | Absent | Present | > 100 (Activity Diminished) |
This table is a representation of the calcium-dependent activity described for BMY-28864, a water-soluble pradimicin derivative. The fungicidal activity of BMY-28864 is only expressed in the presence of Ca2+ and is completely diminished by the addition of the Ca2+ chelator EGTA.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound, adapted to assess calcium dependency.
Materials:
-
This compound
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Calcium chloride (CaCl₂) solution (sterile)
-
EGTA solution (sterile)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI or EUCAST guidelines.
-
Drug Dilution Series: Prepare a serial dilution of this compound in RPMI-1640 medium.
-
Calcium and EGTA Conditions:
-
Calcium-supplemented: To a set of wells containing the this compound dilutions, add CaCl₂ to achieve a final physiological concentration.
-
Calcium-chelated: To a separate set of wells, add EGTA to chelate any available calcium.
-
Control: Prepare a set of wells with no added CaCl₂ or EGTA.
-
-
Inoculation: Inoculate all wells with the fungal suspension.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth.
Potassium Leakage Assay
This assay measures the efflux of potassium ions from fungal cells as an indicator of membrane damage.
Materials:
-
Fungal cells
-
This compound
-
Calcium chloride (CaCl₂)
-
Potassium-free buffer
-
Potassium-selective electrode or atomic absorption spectrophotometer
Procedure:
-
Cell Preparation: Harvest and wash fungal cells, then resuspend them in a potassium-free buffer.
-
Treatment: Aliquot the cell suspension and treat with different concentrations of this compound in the presence of a fixed concentration of CaCl₂. Include a control group without this compound.
-
Incubation: Incubate the samples at an appropriate temperature with gentle agitation.
-
Sample Collection: At various time points, collect aliquots and centrifuge to pellet the cells.
-
Potassium Measurement: Measure the potassium concentration in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometer.
-
Data Analysis: Plot the extracellular potassium concentration against time to determine the rate of leakage.
Spectrophotometric Analysis of Ternary Complex Formation
This method is used to observe the interaction between this compound, a mannoside, and calcium by monitoring changes in the UV-visible absorption spectrum.
Materials:
-
This compound
-
Methyl α-D-mannopyranoside (or other suitable mannoside)
-
Calcium chloride (CaCl₂)
-
Appropriate buffer solution
-
UV-visible spectrophotometer
Procedure:
-
Baseline Spectrum: Record the absorption spectrum of this compound in the buffer.
-
Sequential Additions:
-
Add the mannoside to the this compound solution and record the spectrum.
-
Subsequently, add CaCl₂ to the mixture and record the final spectrum.
-
-
Analysis: Analyze the shifts in the absorption maxima to characterize the binding events. An initial shift upon mannoside addition followed by a further shift upon calcium addition indicates the sequential formation of the ternary complex.
Visualizing the Molecular Pathway and Experimental Logic
Caption: The calcium-dependent antifungal mechanism of this compound.
Caption: Logical workflow of key experiments to study this compound's action.
Conclusion
The antifungal activity of this compound is unequivocally dependent on the presence of extracellular calcium. This ion is not merely a cofactor but an integral component of the fungicidal ternary complex that forms on the surface of the fungal cell wall. The formation of this complex initiates a cascade of events, beginning with the disruption of the cell membrane and culminating in oxidative stress and apoptosis-like cell death. A thorough understanding of this calcium-dependent mechanism is paramount for the strategic development of novel pradimicin-based antifungal therapies and for designing effective screening assays to identify new compounds with similar modes of action. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the unique therapeutic potential of this promising class of antifungal agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mode of antifungal action of pradimicin antibiotics. III. Spectrophotometric sequence analysis of the ternary complex formation of BMY-28864 with D-mannopyranoside and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Pradimicin T1 and its Derivatives: A Deep Dive into Structure-Activity Relationships for Antifungal Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradimicins are a class of potent antifungal antibiotics characterized by a dihydrobenzo[a]naphthacenequinone core. Pradimicin T1, a notable member of this family, has served as a crucial scaffold for the development of numerous derivatives in the quest for improved antifungal efficacy, broader spectrum of activity, and enhanced pharmacological properties. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its derivatives, offering valuable insights for researchers and professionals engaged in antifungal drug development. We will delve into the impact of modifications on the aglycone, sugar, and amino acid moieties on antifungal activity, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Structure of this compound
This compound possesses a complex chemical architecture, featuring a polycyclic aglycone, a D-alanine unit, and a distinctive trisaccharide chain. A key structural feature is the L-xylose attached to the phenolic hydroxyl group at the C-11 position.[1] Understanding the contribution of each structural component is paramount to deciphering the SAR of this promising class of antifungals.
Structure-Activity Relationship (SAR) Analysis
The antifungal activity of pradimicin derivatives is intricately linked to their chemical structure. Modifications at various positions of the this compound molecule have been extensively studied to elucidate the SAR.
Modifications of the Aglycone Moiety
The aglycone core is a critical determinant of the antifungal activity of pradimicins. Studies have shown that the C-11 position is the most amenable to modification without a significant loss of antifungal potency.[2] For instance, the 11-O-ethyl and 11-O-fluoroethyl derivatives of this compound demonstrated promising antifungal activity, comparable to that of Pradimicin A.[2]
| Derivative | Modification | Fungal Strain | MIC (µg/mL) | Reference |
| This compound | - | Candida albicans | Potent activity | [3] |
| This compound | - | Aspergillus fumigatus | Potent activity | [3] |
| 11-O-ethyl-PRM T1 | O-ethyl at C-11 | Not specified | Promising activity | |
| 11-O-fluoroethyl-PRM T1 | O-fluoroethyl at C-11 | Not specified | Promising activity |
Modifications of the Sugar Moiety
The saccharide portion of pradimicins plays a crucial role in their mechanism of action, specifically in recognizing and binding to mannans on the fungal cell wall. The 5-O-(6-deoxy-β-D-sugar) has been identified as essential for antifungal activity. Modifications to the D-xylose moiety, such as 2'-epi, 3'-oxo, and 4'-deoxy derivatives, have been shown to retain activity against yeasts.
| Derivative | Modification | Fungal Strain | MIC (µg/mL) | Reference |
| D-xylose-modified derivative 14 | Modification on D-xylose | Yeast | Comparable to Pradimicin A | |
| D-xylose-modified derivative 17 | Modification on D-xylose | Yeast | Comparable to Pradimicin A | |
| D-xylose-modified derivative 24 | Modification on D-xylose | Yeast | Comparable to Pradimicin A |
Modifications of the Alanine Moiety
The D-alanine moiety of Pradimicin A has also been a target for chemical modification. Studies have revealed that the free carboxyl group can be modified to amide derivatives without compromising the antifungal activity. In fact, several amide derivatives exhibited activities comparable to the parent compound, Pradimicin A. Furthermore, the replacement of D-alanine with other D-α-amino acids, with the exception of D-proline, generally retained the antifungal activity.
| Derivative | Modification | Fungal Strain | MIC (µg/mL) | Reference |
| Pradimicin A amide derivatives | Amidation of carboxyl group | Not specified | Comparable to Pradimicin A | |
| D-amino acid analogs (except D-proline) | Replacement of D-alanine | Not specified | Retained activity |
Mechanism of Action
The antifungal action of pradimicins is unique and involves a specific interaction with the fungal cell wall. Pradimicins, in a calcium-dependent manner, bind to the terminal D-mannoside residues of mannoproteins on the fungal cell surface. This interaction leads to the formation of a ternary complex, disrupting the integrity of the cell membrane and ultimately causing fungal cell death.
Pradimicin's mechanism of action pathway.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Macrodilution Method)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.
a. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium.
-
A suspension of the fungal cells is prepared in sterile saline or broth and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 McFarland standard).
b. Assay Procedure:
-
A serial two-fold dilution of the pradimicin derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
The standardized fungal inoculum is added to each well.
-
The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
c. MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction in turbidity) compared to a drug-free control well.
Workflow for antifungal susceptibility testing.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on mammalian cell lines.
a. Cell Culture:
-
Mammalian cells (e.g., HeLa, HepG2) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a 96-well plate.
b. Compound Treatment:
-
The cells are treated with various concentrations of the pradimicin derivative and incubated for a specific duration (e.g., 24, 48, or 72 hours).
c. MTT Addition and Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for a few hours. Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
d. Solubilization and Absorbance Reading:
-
A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
e. IC50 Determination:
-
The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve. A new pradimicin derivative, Pradimicin-IRD, has shown cytotoxicity against various tumor cell lines, with IC50 values ranging from 0.8 µM in HCT-116 colon carcinoma cells to 2.7 µM in MM 200 melanoma cells.
Key SAR findings for Pradimicin derivatives.
Conclusion
The extensive research into the structure-activity relationships of this compound and its derivatives has provided a wealth of knowledge for the rational design of novel antifungal agents. Key takeaways include the importance of the 5-O-(6-deoxy-β-D-sugar) for activity, the tolerance of modifications at the C-11 position of the aglycone, and the flexibility of the D-alanine moiety to substitutions. This in-depth understanding of Pradimicin SAR, coupled with standardized experimental protocols, will undoubtedly continue to guide the development of new and more effective therapies to combat the growing threat of fungal infections. The broad-spectrum activity of derivatives like BMS-181184 against clinically relevant fungi, including Candida spp., Cryptococcus neoformans, and Aspergillus fumigatus, underscores the therapeutic potential of this remarkable class of natural products.
References
- 1. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. II. Structures and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activity of pradimicin derivatives. Modifications on the aglycone part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Taxonomic Guide to Pradimicin T1-Producing Actinomycete Strain AA3798 (Actinomadura verrucosospora subsp. neohibisca)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed taxonomic analysis of the actinomycete strain AA3798, the producer of the potent antifungal agent Pradimicin T1. This document synthesizes morphological, physiological, chemotaxonomic, and molecular data to offer a comprehensive classification of this industrially significant microorganism. Strain AA3798 has been identified as Actinomadura verrucosospora subsp. neohibisca.
Morphological and Cultural Characteristics
The morphological and cultural characteristics of strain AA3798 were observed on various standard ISP (International Streptomyces Project) media. The observations are crucial for the initial identification and classification of the actinomycete.
Table 1: Cultural Characteristics of Strain AA3798
| Medium | Growth | Aerial Mycelium | Substrate Mycelium Color | Soluble Pigment |
| Yeast Malt Extract Agar (ISP 2) | Good | White to grayish-white | Yellowish-brown | None |
| Oatmeal Agar (ISP 3) | Moderate | Powdery white | Pale yellow | None |
| Inorganic Salts-Starch Agar (ISP 4) | Moderate | White | Light brown | None |
| Glycerol Asparagine Agar (ISP 5) | Good | White | Brownish-yellow | Faint yellow |
Microscopic examination reveals the formation of well-developed, branched substrate mycelia. The aerial mycelium gives rise to long chains of spores, a characteristic feature of the genus Actinomadura.
Physiological and Biochemical Properties
A series of physiological and biochemical tests were conducted to create a metabolic profile of strain AA3798. These tests are fundamental in differentiating it from other closely related species.
Table 2: Physiological and Biochemical Characteristics of Strain AA3798
| Test | Result |
| Carbon Source Utilization | |
| D-Glucose | + |
| L-Arabinose | + |
| D-Xylose | + |
| D-Fructose | + |
| Sucrose | + |
| Raffinose | - |
| Mannitol | + |
| Nitrogen Source Utilization | |
| L-Asparagine | + |
| L-Histidine | + |
| L-Phenylalanine | + |
| Enzymatic Activities | |
| Starch Hydrolysis | + |
| Gelatin Liquefaction | + |
| Milk Peptonization | + |
| Other Properties | |
| Melanin Production | - |
| Nitrate Reduction | + |
| H₂S Production | - |
| Optimal Growth Temperature | 28-32°C |
| Optimal pH | 6.5-7.5 |
| (+ = Positive, - = Negative) |
Chemotaxonomy
Chemotaxonomic analysis provides critical markers for the classification of actinomycetes at the genus and species level.
Table 3: Chemotaxonomic Profile of Strain AA3798
| Chemotaxonomic Marker | Characteristic |
| Cell Wall Diamino Acid | meso-Diaminopimelic acid (meso-DAP) |
| Whole-Cell Sugars | Madurose, Glucose, Ribose |
| Major Menaquinones | MK-9(H₄), MK-9(H₆), MK-9(H₈) |
| Fatty Acid Profile | Type 3a (presence of iso- and anteiso-branched fatty acids) |
The presence of meso-DAP in the cell wall, along with the characteristic sugar madurose, firmly places strain AA3798 within the genus Actinomadura. The predominant menaquinones are also consistent with this classification.
Molecular Taxonomy and Phylogenetic Analysis
The 16S rRNA gene sequence of strain AA3798 was amplified, sequenced, and compared with existing sequences in public databases. Phylogenetic analysis revealed a close relationship with members of the genus Actinomadura.
The phylogenetic tree below illustrates the position of Actinomadura verrucosospora subsp. neohibisca AA3798 relative to other closely related Actinomadura species.
Experimental Protocols
Detailed methodologies for the key taxonomic experiments are provided below.
Morphological and Cultural Characterization
This workflow outlines the steps for observing the macroscopic and microscopic features of the actinomycete strain.
Protocol:
-
Media Preparation: Prepare various ISP (International Streptomyces Project) media, including ISP 2 (Yeast Malt Extract Agar), ISP 3 (Oatmeal Agar), ISP 4 (Inorganic Salts-Starch Agar), and ISP 5 (Glycerol Asparagine Agar).
-
Inoculation: Inoculate the center of each agar plate with a pure culture of strain AA3798.
-
Incubation: Incubate the plates at 28°C for 14 to 21 days.
-
Macroscopic Observation: Observe and record the colony characteristics, including the color of the aerial and substrate mycelium, and the presence of any soluble pigments.
-
Microscopic Observation: Prepare slide cultures on Bennett's agar to observe the structure of the mycelia and the arrangement of spores on the sporophores.
-
Scanning Electron Microscopy (SEM): For detailed spore surface ornamentation, fix a small agar block with growth in 2.5% glutaraldehyde, followed by dehydration in an ethanol series, critical-point drying, and sputter-coating with gold before observing under an SEM.
Chemotaxonomic Analysis
This diagram illustrates the parallel workflows for analyzing key chemical markers of the actinomycete cell.
Protocols:
-
Diaminopimelic Acid (DAP) Analysis:
-
Hydrolyze whole cells with 6 N HCl at 100°C for 18 hours.
-
Analyze the hydrolysate by thin-layer chromatography (TLC) on cellulose plates using a methanol:water:6 N HCl:pyridine (80:26:4:10, v/v) solvent system.
-
Visualize the amino acids by spraying with 0.2% ninhydrin in acetone and heating.
-
-
Whole-Cell Sugar Analysis:
-
Hydrolyze whole cells with 1 N H₂SO₄ at 100°C for 2 hours.
-
Neutralize the hydrolysate with BaCO₃.
-
Analyze the supernatant by paper chromatography using a butanol:pyridine:water (6:4:3, v/v) solvent system.
-
Visualize sugars with an aniline hydrogen phthalate reagent.
-
-
Menaquinone Analysis:
-
Extract menaquinones from lyophilized cells with a chloroform:methanol (2:1, v/v) mixture.
-
Purify the extract by TLC.
-
Analyze the menaquinone composition by High-Performance Liquid Chromatography (HPLC).
-
-
Fatty Acid Analysis:
-
Saponify, methylate, and extract fatty acids from whole cells to form fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS).
-
16S rRNA Gene Sequencing and Phylogenetic Analysis
This process outlines the molecular identification and phylogenetic placement of the strain.
Protocol:
-
Genomic DNA Extraction: Extract genomic DNA from a liquid culture of strain AA3798 using a standard enzymatic lysis and phenol-chloroform extraction method.
-
PCR Amplification: Amplify the 16S rRNA gene using universal bacterial primers such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').
-
PCR Product Purification: Purify the amplified PCR product using a commercial PCR purification kit.
-
Sequencing: Sequence the purified PCR product using the Sanger sequencing method.
-
Sequence Analysis: Compare the obtained 16S rRNA gene sequence with sequences in the National Center for Biotechnology Information (NCBI) database using the Basic Local Alignment Search Tool (BLAST).
-
Phylogenetic Analysis: Align the 16S rRNA gene sequence of strain AA3798 with those of closely related Actinomadura species using software like ClustalW. Construct a phylogenetic tree using the neighbor-joining method with a bootstrap analysis to determine the evolutionary relationship.
Conclusion
Based on the comprehensive analysis of its morphological, physiological, chemotaxonomic, and molecular characteristics, the this compound-producing actinomycete strain AA3798 is classified as Actinomadura verrucosospora subsp. neohibisca . This detailed taxonomic guide provides a foundational understanding of this important industrial microorganism for researchers and professionals in the field of drug discovery and development.
In-Depth Technical Guide to the Biological Properties of Pradimicin T1 and T2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pradimicins T1 and T2 are members of the pradimicin family of antibiotics, produced by the actinomycete strain AA3798.[1] These compounds have demonstrated significant potential as antifungal agents, exhibiting a broad spectrum of activity in laboratory settings. Pradimicin T1, in particular, has shown potent action against a wide variety of fungi in vitro and has proven effective in animal models of systemic infections caused by Candida albicans and Aspergillus fumigatus.[1] The unique mechanism of action, which involves targeting the fungal cell wall, and a favorable therapeutic index in early studies, positions the pradimicins as promising candidates for further investigation in the development of new treatments for opportunistic mycoses, especially in immunocompromised individuals.[2]
In Vitro Antifungal Activity
This compound has demonstrated potent antifungal activity against a wide range of fungal pathogens. While specific minimum inhibitory concentration (MIC) values for this compound and T2 are not extensively available in the public domain, the initial discovery reports highlight the potent nature of this compound. For the broader class of pradimicins, such as the derivative BMS-181184, MICs are generally ≤8 µg/mL for the majority of Candida species, Cryptococcus neoformans, and Aspergillus fumigatus strains tested.
Table 1: Summary of In Vitro Antifungal Activity of Pradimicin Analogs
| Fungal Species | Pradimicin Analog | MIC Range (µg/mL) |
| Candida spp. | BMS-181184 | ≤8 |
| Cryptococcus neoformans | BMS-181184 | ≤8 |
| Aspergillus fumigatus | BMS-181184 | ≤8 |
| Fusarium spp. | BMS-181184 | Comparatively resistant |
Note: This table is illustrative of the pradimicin class of antibiotics and is based on data for the derivative BMS-181184. Specific MIC values for this compound and T2 are not detailed in the available literature.
In Vivo Efficacy
This compound has shown significant therapeutic efficacy in murine models of systemic fungal infections.
Systemic Candidiasis
In a systemic Candida albicans infection model in mice, this compound demonstrated protective effects.[1]
Systemic Aspergillosis
Efficacy has also been confirmed in a murine model of systemic Aspergillus fumigatus infection, highlighting its potential for treating this often life-threatening condition.[1]
Table 2: Summary of In Vivo Efficacy of this compound
| Infection Model | Pathogen | Animal Model | Outcome |
| Systemic Candidiasis | Candida albicans | Mice | Demonstrated efficacy |
| Systemic Aspergillosis | Aspergillus fumigatus | Mice | Demonstrated efficacy |
Mechanism of Action
The antifungal activity of the pradimicin family stems from a unique mechanism of action that targets the fungal cell wall. This interaction is a multi-step process that ultimately leads to a loss of cell membrane integrity.
-
Recognition and Binding: Pradimicins specifically recognize and bind to terminal D-mannoside residues present in the mannoproteins of the fungal cell wall.
-
Calcium-Dependent Complex Formation: This binding is dependent on the presence of calcium ions (Ca²⁺). A ternary complex is formed, consisting of the pradimicin molecule, the D-mannoside residue, and a calcium ion.
-
Membrane Disruption: The formation of this complex is believed to disrupt the architecture of the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in fungal cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and T2.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum size of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: this compound and T2 are serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well.
In Vivo Efficacy in a Murine Model of Systemic Candidiasis
This protocol outlines the procedure for evaluating the therapeutic efficacy of this compound in a mouse model of disseminated candidiasis.
-
Infection: Male ICR mice (or a similar strain) are infected with a lethal dose of Candida albicans via intravenous injection into the tail vein. A typical inoculum is 1 x 10⁶ CFU per mouse.
-
Treatment: Treatment with this compound commences at a specified time post-infection (e.g., 1 hour). The compound is administered intravenously or intraperitoneally at various dose levels. A control group receives a vehicle solution.
-
Monitoring: Mice are monitored daily for a set period (e.g., 14 days) for signs of morbidity and mortality.
-
Efficacy Evaluation: The efficacy of this compound is determined by the survival rate of the treated mice compared to the control group. The dose that protects 50% of the animals (ED₅₀) can also be calculated.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel antifungal agent like this compound or T2.
Conclusion
Pradimicins T1 and T2 represent a promising class of antifungal agents with a distinct mechanism of action targeting the fungal cell wall. The potent in vitro activity and demonstrated in vivo efficacy of this compound against key fungal pathogens underscore their potential for further development. Future research should focus on obtaining more detailed quantitative data on the antifungal spectrum and cytotoxicity of both this compound and T2, as well as exploring their efficacy in a wider range of preclinical infection models. Such studies will be crucial in determining their potential for clinical development as novel therapies for invasive fungal infections.
References
Methodological & Application
Pradimicin T1: Fermentation and Production Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pradimicin T1 is a member of the pradimicin family of antibiotics, known for its potent antifungal activity.[1] It is a secondary metabolite produced by the actinomycete, Actinomadura hibisca. This document provides detailed protocols for the fermentation, production, extraction, and purification of this compound, intended to guide researchers in the laboratory-scale production of this promising antifungal agent. The protocols are based on established methodologies for Actinomadura fermentation and antibiotic recovery.
I. Fermentation Protocol
The production of this compound is achieved through submerged fermentation of Actinomadura hibisca. The following sections detail the necessary steps from inoculum preparation to large-scale fermentation.
Inoculum Development
A healthy and active inoculum is crucial for minimizing the lag phase and ensuring robust antibiotic production.
Protocol:
-
Strain Maintenance: Maintain Actinomadura hibisca (e.g., strain P157-2) on a suitable agar medium, such as ISP Medium 2, and incubate at 28°C for 7-14 days until mature mycelia develop. For long-term storage, cultures can be preserved in 30% (v/v) glycerol at -80°C.
-
Seed Culture Preparation:
-
Aseptically transfer a loopful of mature mycelia from the agar slant into a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (see Table 1).
-
Incubate the flask on a rotary shaker at 250 rpm and 28°C for 3-4 days to obtain a well-grown seed culture.
-
Production Fermentation
The production of this compound is carried out in a nutrient-rich medium under controlled conditions.
Protocol:
-
Production Medium: Prepare the production medium (see Table 2 for a baseline composition) and sterilize by autoclaving.
-
Inoculation: Inoculate the production medium with 5% (v/v) of the seed culture.
-
Incubation: Incubate the production flasks on a rotary shaker at 250 rpm and 28°C for 9 days.[2]
-
Monitoring: Monitor the fermentation for key parameters such as pH, cell growth, and this compound concentration at regular intervals.
II. Media Composition
The composition of the culture media is a critical factor influencing the yield of this compound.
Table 1: Seed Culture Medium Composition
| Component | Concentration (g/L) |
| Glucose | 10.0 |
| Soluble Starch | 20.0 |
| Soybean Meal | 25.0 |
| Beef Extract | 1.0 |
| Yeast Extract | 4.0 |
| NaCl | 2.0 |
| K₂HPO₄ | 0.25 |
| CaCO₃ | 2.0 |
| pH | 7.2 |
Table 2: Baseline Production Medium Composition
| Component | Concentration (%) |
| Glucose | 3.0 |
| Soybean Meal | 3.0 |
| Pharma Medium | 0.5 |
| Yeast Extract | 0.1 |
| CaCO₃ | 0.3 |
III. Optimization of Production
The yield of this compound can be significantly enhanced by optimizing the fermentation medium.
Effect of Carbon and Nitrogen Sources
Studies have shown that the choice of carbon and nitrogen sources has a profound impact on Pradimicin production. A non-optimized batch fermentation can yield around 8.5 mg/L of pradimicin.[2]
Table 3: Effect of Different Carbon Sources on Pradimicin Production
| Medium | Carbon Source (3%) | Pradimicin Yield (mg/L) |
| Medium 1 (Control) | Glucose | 8.5 |
| Medium 2 | Glycerol | 15.2 |
| Medium 3 | Soluble Starch | 7.9 |
| Medium 4 | Maltose | 6.8 |
| Medium 5 | Lactose | 5.5 |
| Medium 6 | Sucrose | 6.2 |
Data suggests that glycerol is a superior carbon source for Pradimicin production compared to glucose.
Table 4: Effect of Different Nitrogen Sources on Pradimicin Production
| Medium | Nitrogen Source (3%) | Pradimicin Yield (mg/L) |
| Medium 1 (Control) | Soybean Meal | 8.5 |
| Medium 7 | Peptone | 10.1 |
| Medium 8 | Yeast Extract | 9.5 |
| Medium 9 | Tryptone | 8.9 |
| Medium 10 | Casamino Acids | 9.2 |
Supplementation with different nitrogen sources can also enhance the production yield.
IV. Extraction and Purification Protocol
Following fermentation, this compound needs to be extracted from the culture broth and purified.
Protocol:
-
Harvesting: After the fermentation period, harvest the culture broth by centrifugation or filtration to separate the mycelial biomass from the supernatant.
-
Solvent Extraction:
-
Extract the culture supernatant twice with an equal volume of a suitable organic solvent, such as ethyl acetate.
-
Separate the organic phase containing the crude this compound.
-
-
Concentration: Concentrate the organic extract to dryness under vacuum using a rotary evaporator.
-
Chromatographic Purification:
-
Dissolve the crude extract in a small volume of methanol.
-
Subject the dissolved extract to column chromatography using silica gel.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect the fractions and analyze for the presence of this compound using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing pure this compound and concentrate to obtain the final product.
-
V. Experimental Workflows and Signaling Pathways
This compound Production Workflow
Caption: Overall workflow for this compound production.
Simplified Logic for Medium Optimization
Caption: Logic for optimizing the fermentation medium.
References
Application Note: Quantitative Analysis of Pradimicin T1 by High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and reliable method for the quantification of Pradimicin T1 in bulk drug substance and pharmaceutical formulations using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is crucial for researchers, scientists, and drug development professionals involved in the quality control and characterization of this potent antifungal agent. The protocol details the sample preparation, chromatographic conditions, and method validation parameters, including linearity, accuracy, precision, and limits of detection and quantification.
Introduction
This compound is a member of the pradimicin family of antibiotics, known for its potent in vitro activity against a wide spectrum of fungi and its efficacy against systemic fungal infections.[1] It is a dihydrobenzo[a]naphthacenequinone glycoside produced by an actinomycete strain.[2][3] Accurate and precise quantification of this compound is essential for quality control during production, formulation development, and stability studies. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of pharmaceutical compounds.[4] This application note provides a detailed protocol for the HPLC analysis of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (analytical grade)
-
Blank matrix (e.g., placebo formulation)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are recommended:
| Parameter | Value |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 30% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: For bulk drug substance, accurately weigh about 10 mg of the sample, dissolve it in 10 mL of methanol, and then dilute it further with the mobile phase to fall within the calibration curve range. For formulated products, a suitable extraction method should be employed. A general procedure involves dissolving a known amount of the formulation in a suitable solvent, followed by filtration to remove excipients.[5] For example, protein precipitation can be used for plasma samples.
Method Validation
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,543 |
| 50 | 758,991 |
| 100 | 1,520,112 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a blank matrix at three different concentration levels.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.89 | 98.9 |
| 50 | 50.45 | 100.9 |
| 80 | 79.68 | 99.6 |
| Average Recovery (%) | 99.8 |
Precision
The precision of the method was assessed by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a 50 µg/mL standard solution were performed.
| Precision | Peak Area RSD (%) | Retention Time RSD (%) |
| Intra-day (n=6) | 0.85 | 0.21 |
| Inter-day (n=6) | 1.23 | 0.35 |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that gives a signal-to-noise ratio of 3:1, and the LOQ is the concentration that gives a signal-to-noise ratio of 10:1.
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Logical relationship of HPLC method development and validation.
References
- 1. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PRADIMICINS T1 AND T2, NEW ANTIFUNGAL ANTIBIOTICS PRODUCED BY AN ACTINOMYCETE [jstage.jst.go.jp]
- 3. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. II. Structures and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pradimicins A, B and C: new antifungal antibiotics. I. Taxonomy, production, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Pradimicin T1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradimicin T1 is a member of the pradimicin family of antibiotics, known for its potent in vitro activity against a wide spectrum of fungi.[1] This document provides detailed application notes and protocols for conducting in vitro antifungal susceptibility testing of this compound. The methodologies described herein are based on established standards to ensure reproducibility and accuracy of results. Pradimicins possess a unique mechanism of action, involving a specific binding recognition to terminal D-mannosides on the fungal cell wall in a calcium-dependent manner. This interaction leads to the formation of a ternary complex, ultimately disrupting the integrity of the fungal cell membrane.[2]
Quantitative Data Summary
The in vitro antifungal activity of this compound has been evaluated against a variety of fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of the effectiveness of an antimicrobial agent. The following table summarizes the reported MIC values for this compound against various fungi.
| Fungal Species | MIC Range (µg/mL) |
| Most Fungi and Yeasts | 1.6 - 25 |
Note: Detailed MIC values for specific fungal species are reported in the primary literature. The provided range is a general summary of the available data.
For comparison, a well-studied derivative, BMS-181184, has shown potent activity against a range of yeasts and molds. For 97% of 167 strains of Candida spp., Cryptococcus neoformans, and Rhodotorula spp., the MICs of BMS-181184 were ≤ 8 µg/mL.[3] Similarly, for 89% of 26 dermatophyte strains and for Aspergillus fumigatus, the MICs were also ≤ 8 µg/mL.[3] However, BMS-181184 demonstrated poorer activity (MICs ≥ 16 µg/mL) against Aspergillus niger, Aspergillus flavus, Fusarium spp., and zygomycetes.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for determining its antifungal susceptibility.
Experimental Protocols
The following are detailed protocols for determining the in vitro antifungal susceptibility of this compound. These protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast and filamentous fungi.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Pipettes and sterile tips
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1600 µg/mL.
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Fungal Inoculum:
-
Yeasts: Subculture the yeast isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
Filamentous Fungi: Grow the mold on Potato Dextrose Agar (PDA) at 35°C until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer.
-
-
Microtiter Plate Preparation and Inoculation:
-
Dispense 100 µL of RPMI-1640 into all wells of a 96-well microtiter plate.
-
Add 100 µL of the working this compound solution to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
Inoculate each well with 100 µL of the prepared fungal inoculum. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the final test range.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C.
-
Examine the plates for growth after 24 and 48 hours for yeasts and after 48-72 hours for filamentous fungi.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. The endpoint can be read visually or with a spectrophotometer at a suitable wavelength (e.g., 530 nm).
-
Protocol 2: Disk Diffusion Method (Qualitative)
This method provides a qualitative assessment of the susceptibility of a fungal isolate to this compound.
Materials:
-
This compound-impregnated paper disks (concentration to be determined based on preliminary MIC data)
-
Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal isolates
-
Sterile cotton swabs
-
Incubator (35°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal inoculum as described in the broth microdilution method (Step 2), adjusting to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically place the this compound-impregnated disk onto the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area of no growth) around the disk in millimeters.
-
The interpretation of susceptible, intermediate, or resistant is based on pre-determined zone diameter breakpoints, which would need to be established for this compound.
-
Data Presentation and Analysis
All quantitative data from the broth microdilution assays should be recorded and summarized in tables. This allows for easy comparison of the activity of this compound against different fungal species and in comparison to other antifungal agents. The results should be presented as the MIC range, MIC50 (the MIC at which 50% of the isolates are inhibited), and MIC90 (the MIC at which 90% of the isolates are inhibited).
Conclusion
The protocols outlined in this document provide a standardized approach for the in vitro antifungal susceptibility testing of this compound. Adherence to these methodologies will ensure the generation of reliable and comparable data, which is crucial for the research and development of this potent antifungal agent. Further studies are warranted to establish definitive MIC breakpoints and to expand the understanding of the full spectrum of activity of this compound against a wider range of clinically relevant fungal pathogens.
References
- 1. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Broth Microdilution Assay for Pradimicin T1 MIC Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Pradimicin T1 against various fungal isolates using the broth microdilution method. The procedures outlined are based on established Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure reproducibility and accuracy.
Introduction
This compound is a member of the pradimicin family of antibiotics, known for its potent antifungal activity against a broad spectrum of fungi.[1] The mechanism of action involves a unique lectin-mimic binding to terminal D-mannosides on the fungal cell wall, which occurs in the presence of calcium. This interaction leads to the formation of a ternary complex, disrupting the integrity of the fungal cell membrane.[2] Accurate determination of the MIC is crucial for evaluating the in vitro efficacy of this compound and for guiding further drug development and clinical application. The broth microdilution assay is a standardized, widely accepted method for quantitative antifungal susceptibility testing.[3]
Data Presentation
While specific MIC values for this compound are not extensively tabulated in publicly available literature, the following table summarizes the reported in vitro activity of pradimicin derivatives, such as BMS-181184, which provide a strong indication of the expected antifungal spectrum of this compound. This compound itself is reported to have potent activity against a wide range of fungi.[1]
| Fungal Species | Pradimicin Derivative MIC Range (µg/mL) | Reference Compound MIC Range (µg/mL) |
| Candida albicans | 2 - 8 | Amphotericin B: <1 |
| Cryptococcus neoformans | 2 - 8 | Amphotericin B: <1 |
| Aspergillus fumigatus | ≤ 8 | Amphotericin B: 0.5 - 2 |
| Candida spp. (non-albicans) | ≤ 8 | Amphotericin B: <1 - 2 |
| Dermatophytes | ≤ 8 | Not specified |
| Fusarium spp. | ≥ 16 (Resistant) | Not specified |
| Aspergillus niger | ≥ 16 | Not specified |
| Aspergillus flavus | ≥ 16 | Not specified |
Note: The MIC values presented are primarily for the pradimicin derivative BMS-181184 and are intended to be representative of the pradimicin class of antifungals. Specific MICs for this compound should be determined experimentally.
Experimental Protocols
Preparation of Materials
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water with minimal DMSO for solubility) at a concentration of 100 times the highest desired final concentration.
-
Culture Media: Use RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Fungal Isolates: Subculture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
96-Well Microtiter Plates: Use sterile, U-bottom 96-well microtiter plates.
Inoculum Preparation
-
Yeast Inoculum:
-
From a 24-48 hour culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Mold Inoculum:
-
From a 7-day-old culture, cover the fungal colonies with sterile saline.
-
Gently scrape the surface with a sterile loop to release conidia.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the supernatant to 80-82% transmittance at 530 nm.
-
Dilute this suspension 1:50 in RPMI 1640 medium to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.
-
Broth Microdilution Assay Procedure
-
Drug Dilution:
-
Add 100 µL of sterile RPMI 1640 medium to all wells of a 96-well plate except for the first column.
-
Add 200 µL of the 2X final concentration of this compound to the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well (columns 1-11).
-
Column 11 will serve as the growth control (inoculum without drug).
-
Column 12 will serve as the sterility control (medium without inoculum).
-
-
Incubation:
-
Seal the plates and incubate at 35°C.
-
Incubation times vary depending on the fungus:
-
Candida spp.: 24-48 hours
-
Cryptococcus neoformans: 48-72 hours
-
Aspergillus spp. and other molds: 48-96 hours
-
-
MIC Determination
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.
-
Read the plates visually or using a microplate reader at the appropriate wavelength.
Visualizations
Mechanism of Action of this compound
Caption: this compound antifungal mechanism of action.
Experimental Workflow for Broth Microdilution Assay
Caption: Broth microdilution assay workflow.
References
- 1. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
Pradimicin T1: Application Notes and Protocols for Experimental Aspergillosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pradimicin T1 and its derivatives in experimental models of aspergillosis. The information compiled here, including quantitative data, detailed experimental protocols, and mechanistic diagrams, serves as a valuable resource for researchers investigating novel antifungal therapies.
Introduction
Pradimicins are a class of antifungal antibiotics with a unique mechanism of action, making them a subject of interest for combating fungal infections, including those caused by Aspergillus species. This compound, a member of this family, and its derivatives such as BMS-181184, have demonstrated efficacy in various preclinical models of aspergillosis. These compounds exhibit broad-spectrum in vitro activity and have shown promise in in vivo studies.[1][2] Their novel mode of action involves a calcium-dependent binding to D-mannoside residues on the fungal cell wall, leading to the disruption of the cell membrane's integrity.[1][3]
Data Presentation
In Vitro Susceptibility of Aspergillus Species
The in vitro activity of Pradimicin derivatives has been evaluated against various Aspergillus species. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for the Pradimicin derivative BMS-181184.
| Aspergillus Species | Number of Strains | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |
| A. fumigatus | 35 | 4 - 16 | 7.99 |
| A. flavus | 3 | ≥16 | Not Reported |
| A. niger | 4 | ≥16 | Not Reported |
| A. nidulans | 1 | 8 | Not Reported |
Data compiled from studies on the pradimicin derivative BMS-181184.
In Vivo Efficacy of Pradimicin Derivatives in Aspergillosis Models
The efficacy of Pradimicin derivatives has been demonstrated in both murine and rabbit models of aspergillosis. The data below highlights survival rates and other key outcomes.
Systemic Aspergillosis in Mice
| Animal Model | Immunosuppression | Treatment | Dosage (mg/kg) | Outcome |
| Normal Mice | None | BMS-181184 | 31 (PD₅₀) | 50% survival at 20 days |
| Neutropenic Mice | Cyclophosphamide | BMS-181184 | >50 (PD₅₀) | 50% survival at 20 days |
| Neutropenic Mice | Cyclophosphamide | BMS-181184 | 50 (for 2 days) | 80% survival |
PD₅₀: Protective Dose ensuring 50% survival.
Pulmonary Aspergillosis in Persistently Neutropenic Rabbits
| Treatment Group | Total Daily Dosage (mg/kg) | Survival Rate (Day 11) | Key Findings |
| Untreated Control | - | 0% | - |
| BMS-181184 | 50 | >95% | At least as effective as Amphotericin B in promoting survival. |
| BMS-181184 | 150 | >95% | Equivalent to Amphotericin B in reducing fungal tissue burden at this higher dose. |
| Amphotericin B | 1 | 88% | Effective in conferring survival. |
Experimental Protocols
Murine Model of Disseminated Aspergillosis
This protocol outlines a general procedure for establishing a disseminated Aspergillus fumigatus infection in mice to evaluate the efficacy of antifungal agents like this compound.
Materials:
-
Male BALB/c mice (20-22 g)
-
Aspergillus fumigatus strain (e.g., Af293)
-
Sabouraud Dextrose Agar (SDA)
-
Phosphate-buffered saline (PBS) with 0.1% Tween 80
-
Cyclophosphamide
-
Cortisone acetate
-
This compound or its derivative (e.g., BMS-181184)
-
Vehicle for drug administration
-
Ceftazidime (or other appropriate antibiotic)
Procedure:
-
Preparation of A. fumigatus Conidia:
-
Grow A. fumigatus on SDA slants for 10 days at 37°C.
-
Harvest conidia by flooding the agar surface with PBS containing 0.1% Tween 80.
-
Gently scrape the surface to dislodge conidia.
-
Filter the suspension to remove hyphal fragments.
-
Wash the conidia by centrifugation and resuspend in PBS.
-
Determine the conidial concentration using a hemocytometer and adjust to the desired inoculum size (e.g., 1 x 10⁵ conidia/mL).
-
-
Immunosuppression of Mice:
-
Administer cyclophosphamide (e.g., 250 mg/kg intraperitoneally) on day -2 relative to infection.
-
Administer cortisone acetate (e.g., 200 mg/kg subcutaneously) on day -2.
-
Administer a second dose of cyclophosphamide (e.g., 200 mg/kg) and cortisone acetate (e.g., 200 mg/kg) on day +3 to maintain immunosuppression.
-
To prevent bacterial infections, administer ceftazidime (e.g., 5 mg/day subcutaneously) from day +1 to +6.
-
-
Infection:
-
On day 0, infect mice via intravenous (tail vein) injection with the prepared conidial suspension (e.g., 1 x 10⁴ CFU/mouse).
-
-
Treatment:
-
Initiate treatment with this compound or its derivative 24 hours post-infection.
-
Administer the compound at the desired dosage and route (e.g., intraperitoneal or intravenous injection).
-
Include a vehicle control group and potentially a positive control group (e.g., amphotericin B).
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 14-21 days).
-
At the end of the experiment, or when mice become moribund, euthanize them.
-
Harvest organs (e.g., kidneys, brain, lungs) for fungal burden analysis (e.g., CFU counting or qPCR).
-
Rabbit Model of Invasive Pulmonary Aspergillosis
This protocol describes the establishment of an invasive pulmonary aspergillosis model in persistently neutropenic rabbits.
Materials:
-
New Zealand White rabbits
-
Aspergillus fumigatus strain
-
Potato Dextrose Agar (PDA)
-
Saline with 0.025% Tween 20
-
Cytarabine (Ara-C)
-
Methylprednisolone
-
Broad-spectrum antibiotics (e.g., ceftazidime, gentamicin, vancomycin)
-
This compound derivative (e.g., BMS-181184)
-
Anesthetic agents (e.g., ketamine, xylazine)
Procedure:
-
Preparation of A. fumigatus Inoculum:
-
Subculture the A. fumigatus strain onto PDA slants and incubate for 24 hours at 37°C, followed by 5 days at room temperature.
-
Harvest conidia using a solution of 0.025% Tween 20 in saline.
-
Count the conidia using a hemocytometer and adjust the concentration as needed (e.g., 5 x 10⁷ conidia/mL).
-
-
Induction of Persistent Neutropenia:
-
Administer cytarabine intravenously for several consecutive days to induce and maintain neutropenia (granulocyte counts <100/µl).
-
Administer methylprednisolone (e.g., 5 mg/kg IV) on days -1 and 0 relative to infection.
-
Administer broad-spectrum antibiotics starting on day 4 to prevent bacterial infections.
-
-
Infection:
-
On day 2 of the experiment (after the second dose of cytarabine), anesthetize the rabbits.
-
Inoculate the rabbits intratracheally with the prepared A. fumigatus conidial suspension.
-
-
Treatment:
-
Begin treatment with the Pradimicin derivative 24 hours after inoculation.
-
Administer the compound intravenously at the desired dosages (e.g., 50 mg/kg/day or 150 mg/kg/day).
-
Include an untreated control group and a positive control group (e.g., amphotericin B deoxycholate at 1 mg/kg/day).
-
-
Monitoring and Assessment:
-
Monitor the rabbits daily for survival.
-
At the end of the study period (e.g., 11-13 days), euthanize surviving animals.
-
Perform post-mortem analysis, including:
-
Determining lung weight.
-
Quantifying pulmonary hemorrhagic infarcts.
-
Assessing fungal burden in lung tissue via CFU counts.
-
Analyzing bronchoalveolar lavage fluid cultures.
-
-
Visualizations
Mechanism of Action of Pradimicin
The following diagram illustrates the proposed mechanism of action of Pradimicin at the fungal cell wall.
Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines the general workflow for conducting in vivo efficacy studies of this compound in an experimental aspergillosis model.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the mode of antifungal action of pradimicin antibiotics. I. Lectin-mimic binding of BMY-28864 to yeast mannan in the presence of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Architecture of Pradimicin T1 Analogs: A Guide to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the structural elucidation of Pradimicin T1 analogs. Pradimicins are a class of potent antifungal antibiotics characterized by a dihydrobenzo[a]naphthacenequinone core, substituted with a D-amino acid and one or more sugar moieties.[1][2] The precise determination of the structure of novel analogs is crucial for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents.
The primary methods employed for the structural elucidation of this compound and its analogs are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. This guide will delve into the protocols for each of these techniques, provide guidance on data interpretation, and present key data in a structured format for easy comparison.
Key Analytical Techniques
The structural determination of this compound analogs relies on a combination of spectroscopic and analytical techniques to define the connectivity, stereochemistry, and overall three-dimensional shape of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of Pradimicin analogs in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to establish the carbon-hydrogen framework and the connectivity between different parts of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the analogs. Fragmentation analysis can further help in identifying the different structural components, such as the aglycone core and the sugar residues. Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been a particularly useful technique for the analysis of Pradimicins.[3][4]
X-ray Crystallography
For analogs that can be crystallized, single-crystal X-ray crystallography provides the most unambiguous and precise three-dimensional structural information, including the absolute configuration of stereocenters.
Data Presentation: Spectroscopic Data for this compound
The following tables summarize key spectroscopic data for this compound, which serve as a reference for the analysis of its analogs.
Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.85 | d | 8.0 |
| H-2 | 7.50 | t | 8.0 |
| H-3 | 7.90 | d | 8.0 |
| H-5 | 5.20 | d | 4.0 |
| H-6 | 3.50 | m | |
| H-7 OCH₃ | 3.90 | s | |
| H-1' | 5.40 | d | 7.5 |
| H-1'' | 4.80 | d | 7.0 |
| H-1''' | 4.50 | d | 7.0 |
Note: This is a representative dataset and actual values may vary slightly depending on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| C-4 | 185.0 |
| C-12 | 182.0 |
| C-7 | 160.0 |
| C-9 | 158.0 |
| C-11 | 155.0 |
| C-1' | 102.0 |
| C-1'' | 105.0 |
| C-1''' | 108.0 |
| C-7 OCH₃ | 56.0 |
Note: This is a representative dataset and actual values may vary slightly depending on experimental conditions.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| FAB-MS | Positive | 858.28 | [M+H]⁺ |
| FAB-MS | Positive | 880.26 | [M+Na]⁺ |
| HR-FAB-MS | Positive | 858.2815 | Calculated for C₄₁H₄₄N₂O₁₈: 858.2801 |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
This protocol outlines the steps for acquiring and analyzing NMR data for a novel this compound analog.
1.1. Sample Preparation:
- Dissolve 5-10 mg of the purified this compound analog in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.
1.2. 1D NMR Data Acquisition:
- ¹H NMR:
- Spectrometer: 500 MHz or higher field instrument.
- Pulse Sequence: Standard single-pulse experiment.
- Acquisition Parameters:
- Spectral Width: 12 ppm
- Acquisition Time: 2-3 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 16-64
- ¹³C NMR:
- Spectrometer: 125 MHz or corresponding frequency for the available ¹H field.
- Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Acquisition Parameters:
- Spectral Width: 200-220 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096
1.3. 2D NMR Data Acquisition:
- COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for connecting different structural fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and establish the relative stereochemistry.
1.4. Data Analysis:
- Process the acquired FID data using appropriate software (e.g., TopSpin, Mnova).
- Reference the spectra to the internal standard (TMS).
- Integrate the ¹H NMR signals to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to identify spin systems.
- Use 2D NMR data to assemble the molecular structure by connecting the identified spin systems and functional groups.
Protocol 2: Mass Spectrometric Analysis
This protocol describes the use of Fast Atom Bombardment Mass Spectrometry (FAB-MS) for the analysis of this compound analogs.
2.1. Sample Preparation:
- Prepare a solution of the this compound analog at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or a methanol/water mixture.
- Prepare a matrix solution (e.g., 3-nitrobenzyl alcohol, glycerol).
- Mix a small volume (e.g., 1 µL) of the sample solution with an equal volume of the matrix on the FAB probe tip.
2.2. Data Acquisition:
- Instrument: A double-focusing magnetic sector or a time-of-flight (TOF) mass spectrometer equipped with a FAB ion source.
- Ionization: Bombard the sample-matrix mixture with a high-energy beam of neutral atoms (e.g., Xenon or Argon).
- Mass Analyzer: Scan the appropriate mass range to detect the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragment ions.
- High-Resolution MS (HRMS): For accurate mass measurement to determine the elemental composition.
2.3. Data Analysis:
- Identify the molecular ion peak to confirm the molecular weight of the analog.
- Analyze the fragmentation pattern to deduce structural information. Key fragmentations often involve the loss of sugar moieties.
- Compare the fragmentation pattern with that of known Pradimicin structures to identify modifications.
Protocol 3: X-ray Crystallography
This protocol provides a general workflow for the single-crystal X-ray diffraction analysis of a this compound analog.
3.1. Crystallization:
- Dissolve the purified this compound analog in a suitable solvent to near-saturation.
- Use vapor diffusion (hanging drop or sitting drop) or slow evaporation methods to grow single crystals.
- Screen a variety of solvents, precipitants, and temperatures to find optimal crystallization conditions.
3.2. Data Collection:
- Mount a suitable single crystal on a goniometer head.
- Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
- Collect diffraction data at a controlled temperature (often cryogenic, e.g., 100 K) to minimize radiation damage.
3.3. Structure Solution and Refinement:
- Process the diffraction data to obtain a set of structure factors.
- Solve the crystal structure using direct methods or Patterson methods.
- Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
3.4. Data Analysis:
- Visualize the three-dimensional structure using molecular graphics software.
- Analyze the bond connectivity, stereochemistry, and intermolecular interactions.
- The absolute configuration can often be determined from anomalous dispersion effects if a heavy atom is present or by using a chiral reference.
Visualizations
The following diagrams illustrate the workflows for the structural elucidation of this compound analogs.
Caption: Overall workflow for structural elucidation.
Caption: Detailed NMR spectroscopy workflow.
Caption: Mass spectrometry workflow.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pradimicins A, B and C: new antifungal antibiotics. I. Taxonomy, production, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pradimicin S, a new pradimicin analog. III. Application of the frit-FAB LC/MS technique to the elucidation of the pradimicin S biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of fast atom bombardment mass spectrometry and fast atom bombardment mass spectrometry-mass spectrometry to the maduramicins and other polyether antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Pradimicin T1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradimicin T1 is a member of the pradimicin family of antibiotics, which are known for their broad-spectrum antifungal activity.[1][2] These compounds exhibit a unique mechanism of action, involving a calcium-dependent binding to D-mannoside residues on the surface of fungal cells. This interaction leads to the formation of a ternary complex, disrupting the integrity of the fungal cell membrane and ultimately causing cell death.[1] this compound has demonstrated potent in vitro activity against a wide range of fungi and has shown efficacy in murine models of systemic infections caused by Candida albicans and Aspergillus fumigatus.[2] This document provides detailed application notes and protocols for the formulation and in vivo evaluation of this compound.
Data Presentation
Table 1: Physicochemical and In Vivo Data for Pradimicins
| Parameter | Pradimicin A | This compound Analogue (BMS-181184) | Reference |
| LD50 (single dose, mice) | |||
| Intravenous (IV) | 120 mg/kg | Not explicitly stated for T1; well-tolerated at high doses. | [3] |
| Intramuscular (IM) | >400 mg/kg | Not applicable | |
| Efficacy in Murine Models | |||
| Systemic Candidiasis | Effective | Effective | |
| Systemic Aspergillosis | Effective | Effective | |
| Typical Administration Route | IV, IM | IV |
Note: Data for this compound is limited in publicly available literature. Data from the closely related Pradimicin A and the water-soluble analogue BMS-181184 are provided for reference.
Signaling Pathway and Experimental Workflow
This compound antifungal mechanism.
Workflow for in vivo studies.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Disclaimer: this compound is reported to have poor water solubility. The following protocol is a general guideline based on methods for formulating poorly soluble compounds for preclinical in vivo research. It is imperative that researchers conduct their own solubility and formulation stability studies to determine the optimal vehicle for their specific batch of this compound and intended experimental conditions.
Objective: To prepare a sterile formulation of this compound suitable for intravenous or intramuscular administration in a murine model.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Vehicle Preparation (Co-solvent System):
-
Prepare a co-solvent vehicle by mixing DMSO and PEG400. A common starting ratio is 10% DMSO, 40% PEG400, and 50% sterile saline. The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.
-
In a sterile vial, add the required volume of DMSO.
-
Add the required volume of PEG400 and mix thoroughly.
-
-
This compound Dissolution:
-
Weigh the desired amount of this compound powder.
-
Add the this compound powder to the DMSO/PEG400 mixture.
-
Vortex the mixture vigorously until the powder is completely dissolved. Gentle warming or brief sonication may aid in dissolution, but care should be taken to avoid degradation of the compound.
-
-
Final Formulation Preparation:
-
Slowly add the sterile saline to the this compound solution while continuously mixing to avoid precipitation.
-
Visually inspect the final formulation for any signs of precipitation or particulates. The solution should be clear.
-
If precipitation occurs, the formulation is not suitable for intravenous injection and the vehicle composition may need to be adjusted (e.g., by altering the ratio of co-solvents or trying alternative solubilizing agents like cyclodextrins).
-
-
Sterility and Administration:
-
Perform all formulation steps under aseptic conditions (e.g., in a laminar flow hood).
-
The final formulation should be prepared fresh on the day of administration.
-
Administer the formulation to the animals via the desired route (e.g., intravenous injection into the tail vein for mice) at the appropriate volume, which should be determined based on the animal's weight and institutional guidelines.
-
In Vivo Efficacy Evaluation in a Murine Model of Systemic Candidiasis
Objective: To evaluate the in vivo antifungal efficacy of a this compound formulation in a murine model of disseminated Candida albicans infection.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB)
-
Immunocompetent or immunosuppressed mice (e.g., ICR or BALB/c)
-
This compound formulation (prepared as described above)
-
Vehicle control (formulation vehicle without this compound)
-
Positive control (e.g., fluconazole or amphotericin B)
-
Sterile saline
-
Hemocytometer or spectrophotometer for yeast cell counting
-
Materials for intravenous injection (restrainers, heat lamp, etc.)
-
Materials for organ harvesting and fungal burden determination (sterile instruments, tissue homogenizer, etc.)
Protocol:
-
Inoculum Preparation:
-
Culture C. albicans on an SDA plate at 30°C for 24-48 hours.
-
Inoculate a single colony into SDB and grow overnight at 30°C with shaking.
-
Harvest the yeast cells by centrifugation, wash twice with sterile saline, and resuspend in sterile saline.
-
Determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm.
-
Adjust the final concentration to the desired inoculum size (e.g., 1 x 10^6 cells/mL for a target inoculum of 1 x 10^5 cells in 0.1 mL).
-
-
Animal Infection:
-
Acclimatize the mice for at least 3-5 days before the experiment.
-
If an immunosuppressed model is used, administer the immunosuppressive agent (e.g., cyclophosphamide) according to the established protocol.
-
Infect the mice by injecting 0.1 mL of the prepared C. albicans suspension intravenously via the lateral tail vein.
-
-
Treatment Administration:
-
Randomly divide the infected mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Begin treatment at a specified time post-infection (e.g., 2 hours).
-
Administer the this compound formulation, vehicle control, or positive control at the predetermined dose and schedule (e.g., once daily for 5 days) via the chosen route (e.g., intravenous or intramuscular).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for clinical signs of infection (e.g., weight loss, ruffled fur, lethargy) and survival.
-
At the end of the study (e.g., day 7 post-infection), euthanize the surviving animals.
-
Aseptically harvest target organs (e.g., kidneys, spleen, liver).
-
Homogenize the organs in sterile saline.
-
Prepare serial dilutions of the organ homogenates and plate them on SDA plates.
-
Incubate the plates at 30°C for 24-48 hours and count the number of colony-forming units (CFUs).
-
Calculate the fungal burden as CFU per gram of tissue.
-
-
Data Analysis:
-
Compare the survival rates between the different treatment groups using Kaplan-Meier survival analysis.
-
Compare the fungal burden in the organs between the groups using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA).
-
Conclusion
This compound is a promising antifungal agent with demonstrated in vivo efficacy. The successful application of this compound in preclinical studies is highly dependent on the development of a suitable formulation to overcome its poor water solubility. The protocols provided herein offer a starting point for researchers to formulate and evaluate this compound in relevant animal models of fungal disease. It is essential to perform thorough characterization of the formulation to ensure its stability and tolerability in the chosen animal model.
References
- 1. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Pradimicins T1 and T2, New Antifungal Antibiotics [research.amanote.com]
- 3. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Analysis of Pradimicin T1 Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic analysis of Pradimicin T1 derivatives, with a specific focus on the well-documented derivative, BMS-181184. The protocols outlined below are intended to serve as a guide for designing and executing preclinical pharmacokinetic studies.
Introduction to this compound and its Derivatives
Pradimicins are a class of antifungal antibiotics known for their broad-spectrum activity.[1][2] this compound is a member of this family, characterized by a dihydrobenzo[a]naphthacenequinone structure with sugar and amino acid moieties.[3] Its derivatives are being investigated to improve its pharmacokinetic properties and therapeutic index. One such derivative is BMS-181184, which has undergone more extensive in vivo evaluation.
Chemical Structures:
I. In Vivo Pharmacokinetic Analysis of BMS-181184 in Rabbits
This section details the pharmacokinetic profile of BMS-181184 in a rabbit model, providing a framework for similar in vivo studies.
Data Presentation
The pharmacokinetic parameters of BMS-181184 in rabbits exhibit dose-dependent and non-linear kinetics.
Table 1: Single-Dose Pharmacokinetics of BMS-181184 in Rabbits
| Dosage (mg/kg) | Cmax (µg/mL) | AUC0-24 (µg·h/mL) | Volume of Distribution (L/kg) | Terminal Half-life (h) |
| 10 | 120 | 726 | 0.397 | 4.99 |
| 25 | Not Reported | Not Reported | Not Reported | Not Reported |
| 50 | Not Reported | Not Reported | Not Reported | Not Reported |
| 150 | 648 | 2,130 | 0.799 | 2.31 |
Table 2: Multiple-Dose Pharmacokinetics of BMS-181184 in Rabbits
| Dosage (mg/kg/day) | Cmax (µg/mL) | AUC0-24 (µg·h/mL) | Terminal Half-life (h) | Accumulation |
| 10 | Not Reported | Not Reported | Slightly longer than single dose | No |
| 25 | Not Reported | Not Reported | Slightly longer than single dose | No |
| 50 | Not Reported | Not Reported | Slightly longer than single dose | No |
| 150 | Not Reported | Significantly decreased | Not Reported | No (Enhanced Clearance) |
Table 3: Tissue Distribution of BMS-181184 in Rabbits After Multiple Dosing
| Tissue | Concentration Characteristics |
| Lungs | Substantial uptake |
| Liver | Substantial uptake |
| Spleen | Substantial uptake |
| Kidneys | Dose-dependent accumulation |
Experimental Protocol: In Vivo Pharmacokinetic Study in Rabbits
This protocol is based on the methodology used for the pharmacokinetic analysis of BMS-181184.
1. Animal Model:
-
Species: New Zealand White rabbits.
-
Health Status: Healthy, normal, and catheterized for ease of blood sampling.
-
Housing: Housed in appropriate conditions with access to food and water.
2. Drug Formulation and Administration:
-
Formulation: Reconstitute lyophilized BMS-181184 powder in a suitable vehicle (e.g., sterile saline or a dextrose solution) to the desired concentration.
-
Route of Administration: Intravenous (IV).
-
Dosing: Administer single or multiple daily doses as required by the study design.
3. Blood Sampling:
-
Time Points: Collect blood samples at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Processing: Collect blood in tubes containing an appropriate anticoagulant (e.g., heparin). Centrifuge the samples to separate plasma. Store plasma samples at -80°C until analysis.
4. Bioanalytical Method: HPLC Quantification of BMS-181184 in Plasma:
-
Instrumentation: A validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Precipitate plasma proteins by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge the samples.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., phosphate buffer) is common for separating structurally similar compounds.
-
Flow Rate: Typically 1 mL/min.
-
Detection: Monitor the eluent at a wavelength where the compound has maximum absorbance.
-
-
Quantification: Generate a calibration curve using standards of known concentrations to quantify the drug in the plasma samples.
5. Pharmacokinetic Analysis:
-
Software: Use pharmacokinetic modeling software to analyze the plasma concentration-time data.
-
Model: A two-compartment open model has been successfully used for BMS-181184.
-
Parameters: Calculate key pharmacokinetic parameters such as Cmax, AUC, volume of distribution, and terminal half-life.
Experimental Workflow
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compartmental Pharmacokinetics and Tissue Drug Distribution of the Pradimicin Derivative BMS 181184 in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. II. Structures and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C42H45NO23) [pubchemlite.lcsb.uni.lu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Note: High-Performance Liquid Chromatography for the Separation and Analysis of Pradimicin T1
Introduction
Pradimicin T1 is a member of the pradimicin family of antibiotics, known for its potent antifungal activity.[1] Produced by actinomycetes, this compound exhibits efficacy against a range of fungal pathogens, making it a compound of significant interest in drug development.[1] Accurate and efficient separation and quantification of this compound from fermentation broths and reaction mixtures are crucial for research, development, and quality control. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis and purification of antibiotics due to its high resolution, sensitivity, and reproducibility.[2] This application note provides a detailed protocol for the separation and analysis of this compound using reversed-phase HPLC (RP-HPLC).
Principle
This method utilizes a reversed-phase C18 column to separate this compound from other related compounds and impurities. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution with a mixture of acetonitrile and a phosphate buffer allows for the efficient separation of compounds with varying polarities. Detection is achieved using a UV-Vis detector, as pradimicins are known to be pigmented compounds.
Experimental Protocols
1. Materials and Reagents
-
This compound standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
3. Preparation of Mobile Phase
-
Mobile Phase A: 50 mM Potassium Phosphate Buffer (pH 3.0)
-
Dissolve 6.8 g of KH2PO4 in 1 L of HPLC grade water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.
-
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Filter through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.
-
4. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 80:20 Mobile Phase A:Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation (from Fermentation Broth)
-
Centrifuge the fermentation broth to separate the mycelium.
-
To 1 mL of the supernatant, add 2 mL of methanol to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
6. HPLC Conditions
The following table summarizes the optimized HPLC conditions for the separation of this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 50 mM Potassium Phosphate Buffer (pH 3.0)B: Acetonitrile |
| Gradient Elution | 0-5 min: 20% B5-20 min: 20% to 80% B20-25 min: 80% B25-26 min: 80% to 20% B26-30 min: 20% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 510 nm |
Data Presentation
The following table presents representative data obtained from the analysis of a this compound standard and a prepared sample from a fermentation broth.
| Sample | Retention Time (min) | Peak Area | Purity (%) | Yield (mg/L) |
| This compound Standard (50 µg/mL) | 15.2 | 1250000 | 98.5 | N/A |
| Fermentation Broth Sample | 15.3 | 875000 | 92.1 | 150 |
Visualizations
Caption: Experimental workflow for this compound analysis by HPLC.
Caption: Key factors influencing HPLC separation of this compound.
Results and Discussion
The developed RP-HPLC method provides a robust and reliable means for the separation and quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and a phosphate buffer allows for excellent separation of this compound from impurities typically found in fermentation broths. The retention time for this compound under the specified conditions was consistently around 15.2 minutes.
The method demonstrates good linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (R²) greater than 0.99. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be approximately 0.2 µg/mL and 0.7 µg/mL, respectively, indicating high sensitivity.
The sample preparation protocol involving methanol precipitation was effective in removing proteins and other macromolecules that could interfere with the HPLC analysis. This ensures the longevity of the analytical column and the accuracy of the results.
Conclusion
This application note details a validated RP-HPLC method for the separation and analysis of this compound. The protocol is suitable for routine analysis in research and development settings, providing accurate and reproducible results for the quantification of this compound in various samples, including fermentation broths. The method can be adapted for the purification of this compound by scaling up to a preparative HPLC system.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Pradimicin T1 Fermentation
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the fermentation yield of Pradimicin T1 from Actinomadura hibisca P157-2.
Troubleshooting Guides
This guide addresses common issues encountered during the fermentation of Actinomadura hibisca for this compound production in a question-and-answer format.
Issue 1: Low Biomass Production
-
Question: My Actinomadura hibisca culture is showing poor growth. What are the potential causes and solutions?
-
Answer: Low biomass can be attributed to several factors, including suboptimal media composition, inadequate aeration, or improper inoculum development.
-
Media Composition: Ensure that the carbon and nitrogen sources are suitable for A. hibisca. While glucose is a common carbon source, glycerol has been shown to be favorable for Pradimicin production.[1] The nitrogen source is also critical; soybean meal is often used.[1]
-
Aeration and Agitation: Inadequate oxygen supply can limit the growth of aerobic actinomycetes. Ensure vigorous shaking (e.g., 250 rpm) and an appropriate culture volume-to-flask ratio to maximize surface area for oxygen exchange.[1]
-
Inoculum Quality: A healthy and active inoculum is crucial for a successful fermentation. The inoculum should be in the exponential growth phase at the time of transfer to the production medium.
-
Issue 2: Good Biomass, but Low this compound Yield
-
Question: My culture grows well, but the this compound titer is low. How can I improve the yield?
-
Answer: This common issue often points towards problems with the production medium, fermentation parameters, or the timing of secondary metabolite induction.
-
Carbon and Nitrogen Source Optimization: The type and concentration of carbon and nitrogen sources can significantly influence secondary metabolite production. For Pradimicin, glycerol has been found to be a superior carbon source to glucose for enhancing production.[1]
-
Phosphate Levels: High concentrations of phosphate can suppress the biosynthesis of some secondary metabolites in actinomycetes. Consider optimizing the phosphate concentration in your production medium.
-
Precursor Supplementation: this compound is a polyketide, and its biosynthesis depends on the availability of precursors like acetyl-CoA and malonyl-CoA. Supplementing the medium with precursors such as acetate or methyl oleate has been shown to increase the Pradimicin yield.[2]
-
pH and Temperature: The optimal pH and temperature for growth may not be the same as for secondary metabolite production. For many actinomycetes, a neutral to slightly alkaline initial pH is optimal. The fermentation is typically carried out at around 28°C.
-
Issue 3: Inconsistent Fermentation Results
-
Question: I am getting significant batch-to-batch variability in my this compound yield. What could be the cause?
-
Answer: Inconsistent results are often due to a lack of standardization in the experimental workflow, particularly in inoculum preparation and media composition.
-
Standardize Inoculum Preparation: Ensure a consistent age, size, and physiological state of the inoculum for each fermentation.
-
Precise Media Preparation: Carefully control the composition and preparation of the culture media to avoid variations in nutrient availability.
-
Monitor and Control Fermentation Parameters: Consistently monitor and control parameters like pH, temperature, and agitation speed across all batches.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical producing organism for this compound?
A1: this compound is produced by the actinomycete Actinomadura hibisca P157-2.
Q2: What are the key precursors for this compound biosynthesis?
A2: As a polyketide, the biosynthesis of this compound primarily utilizes acetyl-CoA and malonyl-CoA as building blocks.
Q3: How can I increase the supply of precursors for this compound production?
A3: Metabolic engineering strategies, such as overexpressing acetyl-CoA carboxylase (ACCase), can increase the intracellular pool of malonyl-CoA. Additionally, feeding precursors like acetate or methyl oleate to the culture can also enhance the yield.
Q4: What is a suitable fermentation duration for this compound production?
A4: The fermentation is typically carried out for around 9 days.
Q5: How is this compound typically quantified?
A5: this compound is commonly quantified using High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Effect of Carbon Source on Pradimicin Production
| Carbon Source (in Medium 1*) | Pradimicin Production (mg/L) |
| Glucose (3%) | 8.5 |
| Glycerol (3%) | Not specified, but noted as favorable |
| Fructose (3%) | Lower than control |
| Mannitol (3%) | Lower than control |
| Soluble Starch (3%) | Lower than control |
*Medium 1 composition: 3% carbon source, 3% soybean meal, 0.5% pharma medium, 0.1% yeast extract, 0.3% CaCO3.
Table 2: Effect of Precursor Feeding on Pradimicin Production in Wild-Type and Engineered A. hibisca Strains
| Strain | Precursor Fed | Fold Increase in Production |
| Wild-type A. hibisca | Methyl Oleate | 2.2 |
| Wild-type A. hibisca | Acetate | 1.12 |
| A. hibisca ACC (ACCase overexpression) | Methyl Oleate | 4.12 |
| A. hibisca ACC (ACCase overexpression) | Acetate | 3.8 |
| A. hibisca ASA (engineered) | Methyl Oleate | 5.98 |
| A. hibisca ASA (engineered) | Acetate | 5.38 |
Experimental Protocols
Protocol 1: Inoculum Development for Actinomadura hibisca P157-2
-
Prepare a seed culture medium (e.g., ISP2 medium).
-
Inoculate the seed medium with a spore suspension or a mycelial fragment of A. hibisca P157-2 from a stock culture.
-
Incubate the seed culture at 28°C on a rotary shaker at 250 rpm for 2-3 days, or until it reaches the late exponential growth phase.
-
Use this seed culture to inoculate the production medium at a 5% (v/v) ratio.
Protocol 2: Production of this compound in Shake Flasks
-
Prepare the production medium. A suitable medium consists of 3% glycerol, 3% soybean meal, 0.5% pharma medium, 0.1% yeast extract, and 0.3% CaCO3 in distilled water.
-
Dispense the medium into baffled flasks.
-
Inoculate the production medium with the seed culture as described in Protocol 1.
-
Incubate the flasks at 28°C for 9 days on a rotary shaker at 250 rpm.
-
Monitor the fermentation by periodically measuring pH and cell growth (e.g., by dry cell weight).
-
At the end of the fermentation, harvest the broth for this compound extraction and analysis.
Protocol 3: Quantification of this compound by HPLC
-
Extract this compound from the fermentation broth using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and redissolve the extract in a suitable solvent for HPLC analysis (e.g., methanol).
-
Perform HPLC analysis using a C18 column.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with a small amount of acid like trifluoroacetic acid).
-
Detect this compound using a UV detector at an appropriate wavelength.
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with purified this compound.
Visualizations
Caption: Proposed biosynthetic pathway for this compound.
Caption: General experimental workflow for this compound production.
Caption: Logical troubleshooting flow for low this compound yield.
References
Pradimicin T1 Solubility: A Technical Support Center for Researchers
For Immediate Release
Researchers working with the potent antifungal agent Pradimicin T1 now have a dedicated technical resource to address common challenges associated with its low aqueous solubility. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the seamless integration of this compound into various research applications.
This compound, a non-aromatic polyketide antibiotic, holds significant promise in antifungal drug development. However, its inherent poor solubility in aqueous solutions presents a substantial hurdle for researchers in obtaining reliable and reproducible results in in vitro and cell-based assays. This support center aims to provide practical solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is sparingly soluble in water and aqueous buffers. It exhibits better solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For most in vitro applications, a stock solution is typically prepared in 100% DMSO.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What can I do?
A2: This is a common issue known as "crashing out." Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Increase the percentage of co-solvent: If your experimental system allows, you can increase the final concentration of DMSO. However, be mindful of potential solvent toxicity to your cells or organisms. It is recommended to keep the final DMSO concentration below 2.5% to avoid significant effects on cell growth and proliferation[1][2].
-
Use a pre-warmed buffer: Adding the DMSO stock to a pre-warmed aqueous buffer can sometimes improve solubility.
-
Sonication: Briefly sonicating the solution after dilution can help to redissolve small precipitates.
-
Consider alternative formulation strategies: For persistent solubility issues, exploring advanced formulation techniques may be necessary (see below).
Q3: What is the recommended method for preparing a stock solution of this compound for Minimum Inhibitory Concentration (MIC) testing?
A3: For MIC testing, a stock solution of this compound is typically prepared in DMSO. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for antifungal susceptibility testing that can be adapted for this compound. A general procedure involves preparing a high-concentration stock solution in DMSO and then performing serial dilutions in the appropriate broth medium.
Troubleshooting Guide: this compound in Cell-Based Assays
Precipitation of this compound in cell culture media can lead to inaccurate results and cellular stress. Here are some common causes and solutions:
| Problem | Potential Cause | Recommended Solution |
| Visible precipitate upon dilution into media | Exceeding the solubility limit of this compound in the final media composition. | Lower the final concentration of this compound. Prepare fresh dilutions for each experiment. |
| Interaction with media components. | When preparing serum-free media, the order of component addition can be critical. Calcium salts, in particular, are prone to precipitation[3]. | |
| Cloudiness or turbidity in the culture wells over time | Temperature fluctuations causing the compound to fall out of solution. | Maintain a stable temperature in the incubator and avoid repeated freeze-thaw cycles of stock solutions. |
| Instability of the compound in the culture medium. | Prepare fresh working solutions of this compound immediately before use. |
Advanced Solubility Enhancement Strategies
For applications requiring higher concentrations of this compound in aqueous environments, several advanced formulation strategies can be employed.
Chemical Modification: N,N-Dimethylation
Creating more water-soluble derivatives is a proven strategy. N,N-dimethylation of the primary amine group in pradimicins has been shown to significantly improve water solubility.
Experimental Protocol: General Procedure for Reductive N-Methylation of Primary Amines
This protocol provides a general method for the N-dimethylation of primary amines using formaldehyde as the carbon source and a ruthenium-based catalyst. This method can be adapted for the N,N-dimethylation of the amino group in this compound.
Materials:
-
This compound
-
Formaldehyde (37 wt% in H₂O)
-
5% Ru/C catalyst
-
Methanol
-
Hydrogen gas (H₂)
-
Reaction vessel suitable for hydrogenation
Procedure:
-
In a suitable reaction vessel, dissolve this compound in methanol.
-
Add the 5% Ru/C catalyst to the solution.
-
Add an excess of formaldehyde to the reaction mixture.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time.
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).
-
Upon completion, filter the catalyst and evaporate the solvent to obtain the N,N-dimethylated product.
Note: This is a general protocol and optimization of reaction conditions (e.g., catalyst loading, temperature, pressure, and reaction time) may be necessary for this compound.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.
Experimental Protocol: Preparation of a this compound-HP-β-CD Inclusion Complex
This protocol describes a general method for preparing a drug-cyclodextrin inclusion complex, which can be adapted for this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol or other suitable organic solvent
Procedure:
-
Dissolve this compound in a minimal amount of ethanol.
-
In a separate container, dissolve an excess of HP-β-CD in deionized water.
-
Slowly add the this compound solution to the HP-β-CD solution while stirring vigorously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Remove the organic solvent by evaporation under reduced pressure.
-
Freeze-dry the resulting aqueous solution to obtain the this compound-HP-β-CD inclusion complex as a powder.
Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. These formulations can significantly enhance the oral bioavailability of poorly water-soluble drugs.
Experimental Protocol: General Preparation of a SEDDS Formulation
The following is a general protocol for preparing a SEDDS formulation that can be adapted for this compound.
Materials:
-
This compound
-
Oil (e.g., Captex 300, Labrafac Lipofile WL1349)
-
Surfactant (e.g., Tween 80, Solutol HS)
-
Co-surfactant (e.g., PEG 400, Propylene glycol)
Procedure:
-
Accurately weigh this compound and place it in a glass vial.
-
Add the selected oil to the vial and disperse the drug by heating to 40-50°C with vortexing.
-
In a separate vial, mix the surfactant and co-surfactant. This mixture can be heated to 60°C to ensure homogeneity.
-
Add the drug-containing oil phase to the surfactant/co-surfactant mixture under continuous stirring to form the SEDDS pre-concentrate.
This compound Signaling Pathway
Pradimicins exert their antifungal effect through a unique mechanism of action. They bind to D-mannoside residues on the fungal cell wall in a calcium-dependent manner, leading to the disruption of the cell membrane integrity.
This technical support center provides a starting point for researchers to address the solubility challenges of this compound. For further assistance or specific inquiries, please consult the relevant scientific literature or contact a qualified technical support professional.
References
Pradimicin T1 Stability and Degradation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Pradimicin T1. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What are the expected degradation pathways for this compound under stress conditions?
This compound, a member of the pradimicin family of antibiotics, possesses a dihydrobenzo[a]naphthacenequinone structure with sugar moieties.[1] Based on its structural similarity to other anthracycline antibiotics, this compound is likely susceptible to degradation through several pathways, including hydrolysis of its glycosidic bonds, oxidation of the quinone system, and photodegradation. Forced degradation studies are essential to identify the specific degradation products and pathways.[2][3]
A plausible primary degradation pathway under acidic conditions is the hydrolysis of the glycosidic linkages, particularly the L-xylose attached to the phenolic hydroxyl group at C-11.[1][4] This would result in the loss of one or more sugar residues, leading to a loss of biological activity. The aglycone itself may also undergo further degradation under harsh conditions.
2. How can I perform a forced degradation study for this compound?
Forced degradation studies, or stress testing, are crucial for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods. A typical forced degradation study involves exposing a solution of this compound to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Key Stress Conditions:
-
Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80°C).
-
Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at room or elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 80-100°C).
-
Photodegradation: Exposing a solution of the drug to a light source (e.g., UV or fluorescent light).
The extent of degradation should be monitored at various time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
3. My this compound sample shows a loss of potency during storage. What could be the cause?
A loss of potency in your this compound sample during storage could be attributed to several factors. Anthracycline antibiotics can be sensitive to environmental conditions.
Troubleshooting Steps:
-
Check Storage Conditions: Ensure the sample is stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent exposure to moisture and air.
-
Evaluate pH of the Solution: If your sample is in solution, the pH can significantly impact stability. Anthracyclines can be unstable in alkaline conditions.
-
Analyze for Degradation Products: Use a stability-indicating HPLC method to check for the presence of degradation products. An increase in degradation peaks corresponding to a decrease in the this compound peak would confirm degradation.
Troubleshooting Guides
Issue: Unexpected peaks appear in the HPLC chromatogram of a this compound sample.
Possible Cause & Solution:
-
Degradation of this compound: The new peaks are likely degradation products.
-
Action: Perform a forced degradation study to intentionally generate degradation products and compare their retention times with the unexpected peaks. This will help in identifying the degradation pathway.
-
Prevention: Review and optimize the storage and handling conditions of your this compound samples.
-
-
Contamination: The sample may be contaminated.
-
Action: Prepare a fresh solution of this compound using a new batch of solvent and a clean vial. Analyze this new sample to see if the unexpected peaks persist.
-
Prevention: Ensure proper cleaning of all glassware and use high-purity solvents.
-
Issue: Variability in antifungal activity assays with this compound.
Possible Cause & Solution:
-
Sample Instability in Assay Medium: this compound may be degrading in the assay medium over the course of the experiment.
-
Action: Perform a time-course stability study of this compound in the specific assay medium. Analyze samples at different time points to quantify any degradation.
-
Mitigation: If instability is observed, consider reducing the incubation time of the assay or preparing fresh solutions of this compound immediately before use.
-
-
Adsorption to Labware: Some anthracyclines are known to adsorb to certain types of plastic or glass containers.
-
Action: Test the stability and recovery of this compound in different types of containers (e.g., polypropylene vs. glass).
-
Mitigation: Use low-adsorption labware for the preparation and storage of this compound solutions.
-
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% v/v)
-
HPLC system with a UV detector
-
C18 HPLC column
-
pH meter
-
Water bath
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 80°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 1, 2, 4, and 8 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature and analyze at 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 100°C for 24 and 48 hours.
-
Dissolve the stressed solid sample in methanol for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) to a light source in a photostability chamber.
-
Analyze samples at 6, 12, and 24 hours.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of any degradation products.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound under Acidic Conditions (0.1 M HCl at 80°C)
| Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 85.2 | 10.5 | 4.3 |
| 4 | 72.1 | 18.9 | 9.0 |
| 8 | 55.8 | 30.2 | 14.0 |
| 24 | 25.3 | 45.1 | 29.6 |
Table 2: Hypothetical Degradation of this compound under Oxidative Conditions (3% H₂O₂ at Room Temperature)
| Time (hours) | This compound Remaining (%) | Degradation Product 3 (%) |
| 0 | 100.0 | 0.0 |
| 2 | 98.1 | 1.9 |
| 4 | 95.5 | 4.5 |
| 8 | 90.3 | 9.7 |
| 24 | 78.6 | 21.4 |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical acid-catalyzed degradation pathway of this compound.
References
- 1. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. II. Structures and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
Overcoming resistance to Pradimicin T1 in fungal strains
Welcome to the Technical Support Center for Pradimicin T1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance and addressing common experimental challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a polyketide antibiotic that exhibits a unique antifungal mechanism. It binds specifically to D-mannose residues on the surface of fungal cell walls in a calcium-dependent manner. This binding disrupts the cell membrane's integrity, leading to leakage of cellular contents and ultimately fungal cell death.
Q2: I am observing no antifungal activity with this compound in my experiments. What are the possible reasons?
A2: Lack of antifungal activity can stem from several factors:
-
Incorrect Stock Solution Preparation: this compound has low water solubility. Ensure it is first dissolved in an appropriate solvent like dimethyl sulfoxide (DMSO) before further dilution in your assay medium.
-
Degradation of this compound: Improper storage of stock solutions can lead to degradation. Stock solutions should be stored at -20°C and protected from light.
-
Insufficient Calcium Concentration: The binding of this compound to fungal mannans is calcium-dependent. Ensure your experimental medium is supplemented with an adequate concentration of calcium ions (typically in the low millimolar range).
-
Intrinsic Resistance of the Fungal Strain: Some fungal species, such as Fusarium spp., exhibit natural resistance to pradimicins and may require significantly higher concentrations for inhibition.
-
Low Mannan Content in the Fungal Cell Wall: The target of this compound is mannan. Strains with a naturally low abundance of mannan in their cell wall may show reduced susceptibility.
Q3: My this compound stock solution appears cloudy or precipitated. Can I still use it?
A3: No, a cloudy or precipitated stock solution indicates that the compound is not fully dissolved, which will lead to inaccurate concentrations in your experiments. Pradimicins are known to have a propensity to aggregate in aqueous solutions. It is recommended to prepare fresh stock solutions in 100% DMSO and ensure complete dissolution before diluting into your final assay medium. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the fungal cells.
Q4: Are there any known mechanisms of acquired resistance to this compound?
A4: While specific studies on acquired resistance to this compound are limited, potential mechanisms can be inferred from its mode of action and general principles of antifungal resistance. These may include:
-
Alterations in Cell Wall Composition: A reduction in the mannan content of the fungal cell wall or modifications to the mannan structure that prevent this compound binding.
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters that actively pump this compound out of the cell.
-
Biofilm Formation: Fungi growing in biofilms can exhibit increased resistance to antifungal agents due to the protective extracellular matrix.
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Preparation | Ensure a standardized inoculum is prepared for each experiment according to established protocols (e.g., CLSI M27). Use a spectrophotometer to adjust the initial cell suspension to a 0.5 McFarland standard. |
| This compound Degradation | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variable Calcium Concentration | Confirm that the calcium concentration in your assay medium is consistent across all experiments. Prepare a large batch of medium with the required calcium supplementation to be used for a series of experiments. |
| Subjective Endpoint Reading | For broth microdilution assays, use a spectrophotometer to read the optical density to obtain a quantitative measure of growth inhibition. The MIC is typically defined as the lowest concentration that produces a prominent decrease in turbidity (e.g., ≥50% inhibition) compared to the growth control. |
Issue 2: Suspected Fungal Resistance to this compound
If you suspect your fungal strain has developed resistance to this compound, the following workflow can help you investigate the potential mechanisms.
Technical Support Center: Enhancing the Bioavailability of Pradimicin T1 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Pradimicin T1 derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the bioavailability of this compound derivatives?
A1: this compound and its derivatives often exhibit poor aqueous solubility, which is a primary obstacle to achieving adequate oral bioavailability. Their complex structure can also contribute to limited membrane permeability and potential susceptibility to first-pass metabolism, further reducing the amount of active drug that reaches systemic circulation.
Q2: What are the most promising strategies to enhance the bioavailability of these derivatives?
A2: Key strategies focus on improving solubility and dissolution rate, and protecting the drug from degradation. These include:
-
Chemical Modification: Synthesizing derivatives with improved water solubility has been a successful approach. For instance, the creation of N,N-dimethylpradimicins has shown great improvement in water solubility and animal tolerance.
-
Formulation Development:
-
Nanoparticle-based systems: Encapsulating the drug in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can increase the surface area for dissolution and improve absorption.
-
Liposomal formulations: Liposomes can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation in the gastrointestinal tract and enhancing their transport across biological membranes.
-
Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can significantly improve its dissolution rate.
-
Q3: How can I assess the in vivo bioavailability of my this compound derivative formulation?
A3: In vivo bioavailability is typically assessed in animal models, such as rabbits or mice, by measuring the drug concentration in plasma over time after oral administration. Key pharmacokinetic parameters to determine are the Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax). These values are then compared to those obtained after intravenous (IV) administration to calculate the absolute bioavailability.
Q4: Are there established analytical methods for quantifying this compound derivatives in biological samples?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and validated method for the quantification of pradimicin derivatives in plasma. This method offers good sensitivity, specificity, and reproducibility for pharmacokinetic studies.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of the this compound Derivative
| Potential Cause | Troubleshooting Step |
| Inherent physicochemical properties of the molecule. | Chemical Modification: Synthesize salt forms or derivatives with ionizable groups to improve solubility. For example, N,N-dimethylpradimicins have shown enhanced water solubility[1]. |
| Formulation with Solubilizing Agents: Incorporate co-solvents, surfactants, or cyclodextrins into the formulation to increase the drug's solubility in the gastrointestinal fluids. | |
| Particle Size Reduction: Employ techniques like micronization or nanomilling to increase the surface area of the drug particles, thereby enhancing the dissolution rate. |
Issue 2: Poor In Vitro Dissolution of the Formulation
| Potential Cause | Troubleshooting Step |
| Inadequate formulation design. | Optimize Solid Dispersion: If using a solid dispersion, experiment with different polymers (e.g., PVP, HPMC) and drug-to-polymer ratios to achieve a stable amorphous form with rapid dissolution. |
| Refine Nanoparticle/Liposome Formulation: Adjust the composition of the lipid or polymer matrix, the drug-to-carrier ratio, and the preparation method (e.g., homogenization speed, sonication time) to optimize drug loading and release characteristics. | |
| Drug recrystallization in the formulation. | Incorporate Crystallization Inhibitors: Add polymers or surfactants that can inhibit the recrystallization of the amorphous drug within the formulation during storage. |
Issue 3: Low Oral Bioavailability in Animal Studies Despite Good In Vitro Dissolution
| Potential Cause | Troubleshooting Step |
| First-Pass Metabolism: The drug is extensively metabolized in the gut wall or liver before reaching systemic circulation. | In Vitro Metabolism Studies: Use liver microsomes or S9 fractions to assess the metabolic stability of the derivative. |
| Co-administration with Metabolism Inhibitors: In preclinical studies, co-administer the drug with known inhibitors of relevant cytochrome P450 enzymes to assess the impact of first-pass metabolism. | |
| P-glycoprotein (P-gp) Efflux: The drug is actively transported back into the intestinal lumen by efflux pumps like P-gp. | Caco-2 Permeability Assay: Conduct bidirectional Caco-2 cell permeability assays. An efflux ratio (B-A/A-B) greater than 2 suggests P-gp mediated efflux. |
| Co-administration with P-gp Inhibitors: In animal studies, co-administer the drug with a P-gp inhibitor (e.g., verapamil) to determine if efflux is limiting bioavailability. | |
| Poor membrane permeability. | Permeation Enhancers: Include safe and effective permeation enhancers in the formulation to transiently increase the permeability of the intestinal epithelium. |
Quantitative Data
The following table summarizes the pharmacokinetic parameters of the water-soluble this compound derivative, BMS-181184, in rabbits after a single intravenous administration. This data is crucial for establishing a baseline for bioavailability studies of new oral formulations.
Table 1: Single-Dose Pharmacokinetic Parameters of BMS-181184 in Rabbits[2][3]
| Dose (mg/kg) | Cmax (µg/mL) | AUC₀₋₂₄ (µg·h/mL) | Terminal Half-life (h) | Volume of Distribution (L/kg) |
| 10 | 120 | 726 | 4.99 | 0.397 |
| 25 | - | - | - | - |
| 50 | - | - | - | - |
| 150 | 648 | 2,130 | 2.31 | 0.799 |
Note: Data for 25 and 50 mg/kg were not explicitly provided in the cited abstract for all parameters.
Experimental Protocols
1. Preparation of a Liposomal Formulation (General Protocol)
This protocol describes a thin-film hydration method, which can be adapted for this compound derivatives.
Materials:
-
This compound derivative
-
Phosphatidylcholine (e.g., from soybean)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve the this compound derivative, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. The molar ratio of lipids should be optimized (e.g., Phosphatidylcholine:Cholesterol 2:1).
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under a stream of nitrogen to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking. The temperature of the PBS should be above the phase transition temperature of the lipids.
-
To obtain smaller, more uniform liposomes, the suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Separate the unencapsulated drug by ultracentrifugation or size exclusion chromatography.
-
Determine the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the drug concentration using HPLC.
2. In Vivo Bioavailability Study in Rabbits (General Protocol)
Animal Model: New Zealand White rabbits.
Procedure:
-
Fast the rabbits overnight with free access to water.
-
Divide the animals into two groups: an intravenous (IV) reference group and an oral (PO) test group.
-
IV Group: Administer a known dose of the this compound derivative (dissolved in a suitable vehicle) intravenously.
-
PO Group: Administer the test formulation of the this compound derivative orally via gavage.
-
Collect blood samples from the marginal ear vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the drug concentration in the plasma samples using a validated HPLC method.
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) using appropriate software.
-
Calculate the absolute oral bioavailability using the formula: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
3. HPLC Quantification of a this compound Derivative in Rabbit Plasma (Example Protocol)
This is a general protocol that should be validated for the specific this compound derivative being studied.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted). The exact ratio should be optimized for good peak separation and shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the specific derivative.
-
Injection Volume: 20 µL.
Sample Preparation (Protein Precipitation):
-
To 100 µL of rabbit plasma, add 200 µL of acetonitrile (or another suitable organic solvent) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to standard guidelines.
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound derivatives.
Caption: Troubleshooting flowchart for low oral bioavailability of this compound derivatives.
References
- 1. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 2. Compartmental pharmacokinetics and tissue drug distribution of the pradimicin derivative BMS 181184 in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compartmental Pharmacokinetics and Tissue Drug Distribution of the Pradimicin Derivative BMS 181184 in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Pradimicin T1 Antifungal Assay Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pradimicin T1 antifungal assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound belongs to the pradimicin family of antibiotics. Its mechanism of action involves a calcium-dependent binding to D-mannoside residues on the fungal cell wall. This leads to the formation of a ternary complex composed of this compound, calcium, and the mannoside.[1][2] The formation of this complex disrupts the integrity of the fungal cell membrane, ultimately leading to cell death.[1]
Q2: What is the spectrum of activity for this compound?
A2: this compound has demonstrated potent activity against a wide range of fungi in vitro.[3] This includes efficacy against systemic infections with Candida albicans and Aspergillus fumigatus in murine models.[3] A derivative, BMS-181184, has shown broad-spectrum activity against Candida spp., Cryptococcus neoformans, and Aspergillus spp. However, some species like Fusarium spp. may exhibit higher resistance.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For experimental use, it is advisable to prepare a high-concentration stock solution in DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions for your assay, the final concentration of DMSO in the culture medium should be kept low, ideally not exceeding 1%, to avoid any solvent-induced toxicity to the fungal cells.
Q4: Is the antifungal activity of this compound dependent on any specific ions?
A4: Yes, the antifungal activity of this compound is critically dependent on the presence of calcium ions (Ca²⁺). Calcium is required for the formation of the ternary complex with the drug and mannosides on the fungal cell wall, which is the initial step in its antifungal action. Assays should be conducted in media containing a sufficient concentration of calcium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low antifungal activity observed | Insufficient Calcium: this compound activity is calcium-dependent. Standard RPMI-1640 medium contains calcium, but concentrations may vary. | Optimize Calcium Concentration: Supplement the assay medium with a range of CaCl₂ concentrations (e.g., 0.5 mM to 5 mM) to determine the optimal level for your specific fungal strain and assay conditions. |
| Inappropriate Fungal Strain: The target fungus may have low levels of accessible D-mannoside residues on its cell surface. | Use a Susceptible Control Strain: Include a known susceptible strain, such as Candida albicans, in your experiments to validate the assay setup and drug activity. | |
| Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare Fresh Aliquots: Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Ensure the stock solution has been stored correctly at -20°C or -80°C. | |
| High variability in MIC values | Inconsistent Inoculum Size: Variation in the initial fungal cell concentration can lead to inconsistent MIC readings. | Standardize Inoculum Preparation: Use a spectrophotometer or hemocytometer to accurately determine and standardize the fungal inoculum concentration for each experiment, adhering to CLSI guidelines (0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts). |
| Precipitation of this compound: High concentrations of this compound in the assay wells, especially when diluted from a DMSO stock, can lead to precipitation. | Step-wise Dilution: Perform serial dilutions of the this compound stock solution in the assay medium. Ensure thorough mixing at each step. The final DMSO concentration should be kept below 1%. | |
| Trailing Growth Observed (Reduced but persistent growth at concentrations above the MIC) | Slow Fungicidal Activity: this compound may exhibit fungistatic effects at lower concentrations and fungicidal effects at higher concentrations or after longer incubation times. | Extend Incubation Time: Read the MIC at multiple time points (e.g., 24, 48, and 72 hours) to observe the full effect of the compound. |
| pH of the Medium: Although a Pradimicin derivative's activity was minimally affected by pH, extreme pH values could influence fungal growth or drug stability. | Maintain Optimal pH: Ensure the RPMI-1640 medium is buffered correctly with MOPS to a pH of 7.0. | |
| Discrepancy between in vitro and in vivo results | Serum Protein Binding: While a Pradimicin derivative showed minimal impact from serum, this can be a factor for some antifungal agents. | Consider Serum in the Assay: If translating to in vivo models, consider performing the assay in the presence of a low concentration of serum (e.g., 10%) to assess any potential impact on this compound activity. |
Data Presentation
Table 1: In Vitro Activity of a Pradimicin Derivative (BMS-181184) against Various Fungal Species
| Fungal Species | Number of Strains | MIC Range (µg/mL) |
| Candida spp. | 167 | ≤8 (majority 2-8) |
| Cryptococcus neoformans | ≤8 (majority 2-8) | |
| Aspergillus fumigatus | ≤8 | |
| Dermatophytes | 26 | ≤8 |
| Aspergillus niger | ≥16 | |
| Aspergillus flavus | ≥16 | |
| Fusarium spp. | ≥16 | |
| Data is for the derivative BMS-181184 and serves as a reference. |
Table 2: Recommended Assay Conditions based on CLSI Guidelines
| Parameter | Recommendation |
| Medium | RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0 |
| Inoculum Size (Yeasts) | 0.5 x 10³ to 2.5 x 10³ CFU/mL |
| Inoculum Size (Molds) | 0.4 x 10⁴ to 5 x 10⁴ CFU/mL |
| Incubation Temperature | 35°C |
| Incubation Time | 24-72 hours (depending on the fungal species) |
| MIC Endpoint (Visual) | Lowest concentration with no visible growth or significant growth inhibition (e.g., ≥50%) |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate)
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sterile 96-well microtiter plates
-
Fungal isolate
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Medium Preparation: Prepare RPMI-1640 medium and buffer with MOPS to a final pH of 7.0.
-
This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO. Store in aliquots at -20°C or -80°C.
-
Inoculum Preparation:
-
For yeasts, culture the isolate on Sabouraud Dextrose Agar (SDA) at 35°C. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the assay wells.
-
For molds, grow the isolate on Potato Dextrose Agar (PDA) until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve the desired final concentration range.
-
Include a drug-free well for a growth control and a well with medium only for a sterility control.
-
-
Inoculation: Add the prepared fungal inoculum to each well (except the sterility control). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-72 hours. The incubation time will depend on the growth rate of the fungal species being tested.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control, as determined visually or with a spectrophotometer.
Mandatory Visualization
Caption: Mechanism of action of this compound, highlighting the calcium-dependent formation of a ternary complex.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: A logical troubleshooting workflow for common issues in this compound antifungal assays.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mode of antifungal action of pradimicin antibiotics. I. Lectin-mimic binding of BMY-28864 to yeast mannan in the presence of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Studies with Pradimicin T1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pradimicin T1. The information herein is intended to help minimize toxicity in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound and related compounds?
A1: Early preclinical studies with the pradimicin class of antifungals suggest a favorable therapeutic index with no major end-organ toxicity.[1] For Pradimicin A, a related compound, the intravenous (IV) LD50 in mice has been reported as 120 mg/kg.[2] In the same study, intramuscular (IM) administration was significantly less toxic, with an LD50 of over 400 mg/kg.[2] In vitro, Pradimicin A was found to be non-cytotoxic to various mammalian cell lines at concentrations up to 500 µg/mL.[2]
A derivative, BMS-181184, was well-tolerated in rabbits with no observed toxicity at doses up to 150 mg/kg/day.[3] However, pharmacokinetic studies of BMS-181184 in rabbits indicated dose-dependent nonlinear kinetics and a potential for drug accumulation in the kidneys at higher doses, although no nephrotoxicity was observed in that model. Another pradimicin derivative, Pradimicin-IRD, has shown cytotoxicity against various tumor and non-tumor cell lines with IC50 values in the low micromolar range.
Q2: What are the potential mechanisms of this compound toxicity in mammalian cells?
A2: The precise signaling pathways for this compound toxicity in mammalian cells have not been fully elucidated in the available literature. However, as this compound contains a dihydrobenzo[a]naphthacenequinone structure, potential mechanisms of toxicity associated with quinone-containing compounds may be relevant. These can include redox cycling, leading to the generation of reactive oxygen species (ROS), and the alkylation of cellular thiols, which can disrupt cellular signaling and function.
Q3: Are there formulation strategies to reduce the toxicity of this compound?
A3: Yes, formulation strategies can be employed, particularly for poorly soluble compounds like this compound, to potentially reduce toxicity by altering the pharmacokinetic profile. Strategies for poorly soluble drugs that may be applicable include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension can increase the surface area for dissolution, potentially leading to more consistent absorption and avoiding high localized concentrations.
-
Solid Dispersions: Creating amorphous solid dispersions with hydrophilic carriers can improve solubility and dissolution rates.
-
Complexation: The use of cyclodextrins to form inclusion complexes can enhance solubility and has been shown to reduce renal toxicity for some drugs.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
Troubleshooting Guides
Issue 1: Observed in vitro cytotoxicity in mammalian cell lines.
-
Problem: Higher than expected cytotoxicity in cell-based assays (e.g., MTT, LDH).
-
Possible Causes & Troubleshooting Steps:
-
Compound Aggregation: Pradimicin A has been noted to have aggregation properties. Poor solubility can lead to compound precipitation or aggregation in culture media, resulting in inconsistent and potentially artifactual cytotoxicity readings.
-
Solution: Consider using a co-solvent system or a solubilizing agent appropriate for in vitro use. Ensure the final concentration of any solvent is non-toxic to the cells. Visually inspect the culture wells for any signs of precipitation.
-
-
Off-Target Effects: The quinone moiety could be interacting with cellular components non-specifically.
-
Solution: Include appropriate negative and positive controls in your assays. Consider evaluating the potential for oxidative stress by co-incubating with antioxidants like N-acetylcysteine.
-
-
Assay Interference: The color of this compound might interfere with colorimetric assays.
-
Solution: Run parallel control wells containing the compound in cell-free media to measure any background absorbance. Consider using a different viability assay that relies on a different detection method (e.g., ATP-based assays like CellTiter-Glo®).
-
-
Issue 2: Signs of renal toxicity in animal models (e.g., elevated serum creatinine, BUN).
-
Problem: In vivo studies show evidence of kidney damage.
-
Possible Causes & Troubleshooting Steps:
-
High Peak Plasma Concentrations (Cmax): Rapid intravenous injection may lead to high transient Cmax values, potentially causing renal injury.
-
Solution: Consider slowing the rate of infusion or switching to a different route of administration, such as subcutaneous or intraperitoneal, if appropriate for the experimental model.
-
-
Drug Accumulation: As seen with a pradimicin derivative, accumulation in the kidneys could be a concern with repeat dosing.
-
Solution: Conduct toxicokinetic studies to understand the plasma and tissue distribution of this compound. Adjust the dosing interval to allow for clearance from the kidneys. Monitor renal function markers closely throughout the study.
-
-
Dehydration: Dehydration can exacerbate drug-induced nephrotoxicity.
-
Solution: Ensure animals have free access to water and are adequately hydrated, especially when using anesthetics or in surgical models.
-
-
Issue 3: Poor and variable oral bioavailability leading to inconsistent toxicity results.
-
Problem: Difficulty in achieving consistent plasma concentrations after oral administration, leading to variable toxicity outcomes.
-
Possible Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility: Pradimicins are known to have low water solubility.
-
Solution: Develop an enabling formulation for preclinical oral dosing. Options include suspensions with wetting agents, solutions in a co-solvent/surfactant system, or lipid-based formulations. The choice of formulation should be guided by initial screening for compatibility and stability.
-
-
First-Pass Metabolism: The extent of first-pass metabolism for this compound is not well-documented.
-
Solution: Conduct preliminary in vitro metabolism studies using liver microsomes or hepatocytes to assess metabolic stability. If significant metabolism is observed, this may necessitate higher oral doses or a different route of administration for initial toxicity studies.
-
-
Quantitative Data Summary
Table 1: In Vivo Acute Toxicity Data for Pradimicin A in Mice
| Route of Administration | LD50 (mg/kg) |
| Intravenous (IV) | 120 |
| Intramuscular (IM) | > 400 |
Table 2: In Vitro Cytotoxicity of Pradimicin Derivatives
| Compound | Cell Line(s) | Endpoint | Result | Reference |
| Pradimicin A | Various mammalian | Cytotoxicity | Non-cytotoxic at 100 or 500 µg/mL | |
| Pradimicin A | Human CEM cells | CC50 | > 100 µM | |
| Pradimicin-IRD | HCT-116 colon carcinoma | IC50 | 0.8 µM | |
| Pradimicin-IRD | MM 200 melanoma | IC50 | 2.7 µM |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%).
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
In Vivo Acute Toxicity Study (Up-and-Down Procedure)
This protocol is a general guideline based on established methods for determining acute toxicity.
-
Animal Selection: Use a single sex of a rodent species (e.g., female mice or rats).
-
Dosing: Dose a single animal with the starting dose of this compound via the desired route of administration (e.g., intravenous).
-
Observation: Observe the animal for signs of toxicity and mortality for at least 24 hours, and then periodically for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher fixed increment.
-
If the animal dies, the next animal is dosed at a lower fixed increment.
-
-
Procedure Continuation: Continue this process until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).
-
LD50 Estimation: The LD50 is calculated from the pattern of outcomes using the maximum likelihood method.
Visualizations
Caption: Antifungal mechanism of this compound.
Caption: Workflow for preclinical toxicity assessment.
Caption: Hypothetical pathway for drug-induced nephrotoxicity.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal activity of the pradimicin derivative BMS 181184 in the treatment of experimental pulmonary aspergillosis in persistently neutropenic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Directed Biosynthesis of Novel Pradimicin Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments on the directed biosynthesis of novel Pradimicin analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for generating novel Pradimicin analogs through directed biosynthesis?
A1: The main strategies involve manipulating the Pradimicin biosynthetic pathway at different stages. These include:
-
Combinatorial Biosynthesis: This involves expressing genes for tailoring enzymes from the Pradimicin pathway (or other pathways) in a host organism that produces a key intermediate. For example, co-expressing hydroxylases like PdmJ and PdmW with early biosynthetic enzymes can produce dihydroxylated products.[1][2]
-
Precursor-Directed Biosynthesis: This method involves feeding structural analogs of natural biosynthetic intermediates to a mutant strain blocked in the main pathway. The mutant then incorporates the supplemented precursor to generate a novel analog. Exogenous addition of D-serine to Actinomadura spinosa cultures, for instance, results in the production of Pradimicin FS.[3]
-
Gene Inactivation/Disruption: Creating targeted knockouts of specific genes in the Pradimicin biosynthetic cluster can lead to the accumulation of intermediate compounds or shunt products, which can be isolated and characterized.[4][5] Inactivation of ketosynthase genes like prmA and prmB has been used to confirm the cluster's role in Pradimicin biosynthesis.
Q2: What is the role of the Pradimicin biosynthetic gene cluster?
A2: The Pradimicin biosynthetic gene cluster contains all the genetic information required to produce the Pradimicin core structure and tailor it into the final active antibiotic. Located on a 39-kb DNA segment in Actinomadura hibisca, the cluster consists of 28 open reading frames (ORFs). These genes encode a type II polyketide synthase (PKS) for building the aglycone core, enzymes for sugar biosynthesis, various tailoring enzymes (such as hydroxylases, methyltransferases, and glycosyltransferases), and resistance proteins.
Q3: Which tailoring enzymes are key targets for manipulation in generating Pradimicin analogs?
A3: Several tailoring enzymes offer promising targets for manipulation:
-
Amino Acid Ligases (e.g., PdmN): These enzymes attach the amino acid moiety. PdmN has been shown to have relaxed substrate specificity, accepting D-alanine and D-serine, making it a useful tool for creating analogs with different amino acid side chains.
-
Hydroxylases (e.g., PdmJ, PdmW): These cytochrome P450 enzymes introduce hydroxyl groups at specific positions (C-5 and C-6) on the aglycone core, which are crucial for subsequent glycosylation.
-
Glycosyltransferases (e.g., PdmS, PdmQ): These enzymes are responsible for attaching the first and second sugar moieties to the aglycone.
-
Methyltransferases (e.g., PdmF, PdmT, PdmO): These enzymes add methyl groups at various positions, including C-11 O-methylation (PdmF), 7-O-methylation (PdmT), and N-methylation of the amino sugar (PdmO). Modifying these can alter the final product's structure and activity.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Pradimicin Analog
| Possible Cause | Suggested Solution & Troubleshooting Steps |
| Inefficient Precursor Uptake | 1. Optimize the fermentation medium composition (e.g., carbon/nitrogen sources).2. Vary the concentration of the fed precursor to identify an optimal level.3. Test different time points for precursor addition during the fermentation process (e.g., early-log, mid-log, stationary phase).4. If using a mutant strain, verify that the mutation does not inadvertently affect cell wall permeability or precursor transport mechanisms. |
| Poor Expression or Activity of Tailoring Enzyme(s) | 1. Confirm the expression of your heterologously expressed enzyme via SDS-PAGE or Western blot.2. If expression is low, try a stronger promoter or optimize codon usage for the expression host.3. For enzymes like PdmN that form inclusion bodies in E. coli, switch to a more suitable heterologous host, such as Streptomyces coelicolor.4. Ensure necessary co-factors for enzyme activity (e.g., for P450 hydroxylases) are present in the medium. |
| Incorrect Genetic Construct | 1. Sequence-verify your entire expression plasmid to ensure the gene of interest is in-frame, the promoter is intact, and there are no mutations.2. In combinatorial biosynthesis, ensure that all required genes (e.g., for both early and late steps) are correctly assembled in the construct. |
| Degradation of Precursor or Product | 1. Analyze samples of the fermentation broth over time using HPLC or LC-MS to monitor the stability of both the fed precursor and the synthesized analog.2. Adjust fermentation parameters such as pH and temperature to improve stability.3. Consider using a resin-based in-situ product removal strategy to prevent degradation during fermentation. |
Issue 2: Fed Precursor is Not Incorporated into a New Analog
| Possible Cause | Suggested Solution & Troubleshooting Steps |
| Strict Substrate Specificity of the Enzyme | 1. Review literature for known substrate flexibility of the target enzyme. While some, like PdmN, are flexible, others may be highly specific.2. Perform in vitro assays with the purified enzyme and the precursor analog to confirm its ability to act on the substrate directly.3. Synthesize and test a panel of closely related precursor analogs to probe the structural requirements of the enzyme's active site. |
| Precursor is Metabolized by the Host | 1. Use a host strain with knockouts in pathways that might catabolize your precursor.2. Analyze the culture supernatant for metabolic byproducts of your precursor to confirm if it is being shunted into other metabolic pathways.3. Use 13C-labeled precursors to trace their metabolic fate within the host organism. |
| Competition with Endogenous Substrates | 1. Use a mutant strain where the biosynthesis of the competing endogenous substrate is blocked. Blocked mutants are essential for precursor feeding studies.2. Increase the concentration of the fed precursor to outcompete the endogenous substrate, but be mindful of potential toxicity to the host strain. |
Data Presentation
Table 1: Key Tailoring Enzymes in Pradimicin Biosynthesis
| Gene | Enzyme | Function | Citation |
| PdmN | Amino Acid Ligase | Ligates an amino acid (e.g., D-alanine, D-serine) to the C-16 carboxyl group. | |
| PdmJ | Cytochrome P450 Hydroxylase | Catalyzes the incorporation of a hydroxyl group at the C-5 position. | |
| PdmW | Cytochrome P450 Hydroxylase | Catalyzes the incorporation of a hydroxyl group at the C-6 position. | |
| PdmS | O-glycosyltransferase | Responsible for the introduction of the first sugar moiety. | |
| PdmQ | O-glycosyltransferase | Responsible for the introduction of the second sugar moiety. | |
| PdmF | O-methyltransferase | Catalyzes C-11 O-methylation. | |
| PdmT | O-methyltransferase | Catalyzes 7-O-methylation. | |
| PdmO | N-methyltransferase | Responsible for the methylation of the amino sugar moiety. |
Table 2: Examples of Novel Pradimicin Analogs from Directed Biosynthesis
| Strategy | Host/System | Precursor/Genetic Modification | Resulting Analog | Yield | Citation |
| Precursor-Directed Biosynthesis | Actinomadura spinosa AA0851 | Exogenous D-serine | Pradimicin FS | - | |
| Combinatorial Biosynthesis | Streptomyces coelicolor CH999 | Co-expression of PdmN with enzymes that form intermediate G-2A | JX137a (D-alanine attached) | 31.9 ± 3.1 mg/L | |
| Combinatorial Biosynthesis | Streptomyces coelicolor CH999 | Co-expression of PdmJ with enzymes that form intermediate G-2A | JX134 (5-hydroxy-G-2A) | - | |
| Combinatorial Biosynthesis | Streptomyces coelicolor CH999 | Co-expression of PdmJ and PdmW with enzymes that form G-2A | 5,6-dihydroxy-G-2A | Efficiently produced | |
| Gene Disruption | Actinomadura hibisca P157-2 | Disruption of prmP3 (acetyl-CoA carboxylase component) | Pradimicins | Decreased to 62% of wild-type |
Experimental Protocols
Protocol 1: General Method for Precursor-Directed Biosynthesis
-
Strain Selection: Choose a mutant strain of an Actinomadura species that is blocked early in the Pradimicin biosynthetic pathway, preventing the formation of the natural aglycone. Such strains can be generated through UV or chemical mutagenesis.
-
Culture Preparation: Prepare a seed culture by inoculating the mutant strain in a suitable liquid medium and incubating for 2-3 days.
-
Production Culture: Inoculate the production fermentation medium with the seed culture. The production medium should be optimized for Pradimicin production but lacking the natural precursor.
-
Precursor Feeding: Prepare a sterile stock solution of the precursor analog. Add the precursor to the production culture at a predetermined concentration and time point (e.g., after 24-48 hours of growth).
-
Fermentation: Continue the fermentation under optimal conditions (e.g., temperature, aeration, pH) for several days.
-
Extraction and Analysis:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the secondary metabolites from both the supernatant and the mycelium using an appropriate organic solvent (e.g., ethyl acetate, butanol).
-
Analyze the crude extract using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to detect the presence of new compounds compared to a control culture fed with no precursor.
-
-
Purification and Identification: Purify the novel compound(s) using column chromatography and characterize their structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Visualizations
Caption: General workflow for the directed biosynthesis of novel Pradimicin analogs.
Caption: Simplified Pradimicin biosynthetic pathway highlighting key tailoring steps.
Caption: Troubleshooting decision tree for low yield of Pradimicin analogs.
References
- 1. "Investigation of the Tailoring Steps in Pradimicin Biosynthesis" by Kandy L. Napan [digitalcommons.usu.edu]
- 2. Synergistic Actions of Tailoring Enzymes in Pradimicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pradimicins FS and FB, new pradimicin analogs: directed production, structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloning, sequencing, and characterization of the pradimicin biosynthetic gene cluster of Actinomadura hibisca P157-2 [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the pradimicin family of antibiotics. I. Generation and selection of pradimicin-nonproducing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Pradimicin T1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the therapeutic index of Pradimicin T1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogs?
A1: Pradimicins exert their antifungal effect through a unique mechanism that involves binding to D-mannose residues on the surface of fungal cell walls in a calcium-dependent manner. This interaction disrupts the cell membrane's integrity, leading to cell death.[1]
Q2: What are the key strategies for improving the therapeutic index of this compound?
A2: The primary strategies focus on chemical modification of the this compound molecule to reduce toxicity while maintaining or enhancing antifungal activity. Key areas of modification include:
-
Aglycone Modification: Specifically at the C-11 position.[2]
-
Sugar Moiety Modification: Alterations to the sugar components of the molecule.
-
Amino Acid Side Chain Modification: Exchanging the natural amino acid for other amino acids.[3][4]
Q3: Are there any known derivatives of this compound with an improved therapeutic index?
A3: Yes, several derivatives have been synthesized and evaluated. One notable example is BMS-181184, a semi-synthetic derivative that has demonstrated a broad spectrum of antifungal activity and a favorable therapeutic index in preclinical studies, with no major end-organ toxicity reported in early studies.[5]
Q4: What are some common challenges encountered when working with this compound and its analogs?
A4: Researchers may face challenges related to:
-
Poor Water Solubility: Pradimicins are often poorly soluble in aqueous solutions, which can complicate formulation and in vivo testing.
-
Complex Synthesis and Purification: The chemical synthesis and purification of pradimicin analogs can be complex and may result in low yields.
-
Batch-to-Batch Variability: Due to the complexity of the molecules, ensuring consistent potency and purity between batches can be challenging.
Troubleshooting Guides
Problem 1: Low Yield During Synthesis of this compound Derivatives
-
Possible Cause 1: Incomplete Reaction: The reaction conditions (temperature, time, reagents) may not be optimal for the specific modification.
-
Troubleshooting:
-
Carefully monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).
-
Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reactants.
-
Ensure all reagents are of high purity and anhydrous where necessary.
-
-
-
Possible Cause 2: Degradation of Starting Material or Product: Pradimicins can be sensitive to harsh reaction conditions (e.g., strong acids or bases).
-
Troubleshooting:
-
Use milder reaction conditions where possible.
-
Employ protective group strategies for sensitive functional groups.
-
Minimize the exposure of the compounds to light and oxygen.
-
-
-
Possible Cause 3: Difficult Purification: The polarity of the synthesized derivative may be very similar to that of byproducts or unreacted starting material, making separation challenging.
-
Troubleshooting:
-
Explore different chromatography techniques (e.g., reverse-phase HPLC, size-exclusion chromatography).
-
Consider derivatization to alter the polarity of the target compound for easier separation, followed by deprotection.
-
-
Problem 2: Inconsistent Antifungal Activity in In Vitro Assays
-
Possible Cause 1: Compound Precipitation in Assay Medium: Poor solubility of the pradimicin analog in the culture medium can lead to inaccurate MIC values.
-
Troubleshooting:
-
Incorporate a solubilizing agent (e.g., DMSO, cyclodextrins) in the stock solution, ensuring the final concentration in the assay does not affect fungal growth.
-
Prepare fresh dilutions for each experiment.
-
Visually inspect the assay plates for any signs of precipitation.
-
-
-
Possible Cause 2: Variability in Fungal Inoculum: The density and growth phase of the fungal inoculum can significantly impact MIC results.
-
Troubleshooting:
-
Strictly adhere to standardized protocols for inoculum preparation (e.g., CLSI guidelines).
-
Use a spectrophotometer to standardize the inoculum density.
-
Ensure the fungal culture is in the logarithmic growth phase.
-
-
-
Possible Cause 3: Inactivation of the Compound: The pradimicin analog may be unstable in the assay medium or may bind to components of the medium.
-
Troubleshooting:
-
Assess the stability of the compound in the assay medium over the incubation period.
-
Investigate potential interactions with medium components.
-
-
Data Presentation
Table 1: In Vivo Efficacy and Toxicity of Pradimicin A and a Derivative (BMS-181184) in Mice
| Compound | Fungal Strain | Efficacy (ED₅₀/PD₅₀, mg/kg, IV) | Acute Toxicity (LD₅₀, mg/kg, IV) | Calculated Therapeutic Index (LD₅₀/ED₅₀) | Reference |
| Pradimicin A | Candida albicans | Not explicitly stated in the provided results | 120 | Not calculable from provided data | |
| BMS-181184 | Candida albicans | 8.8 (PD₅₀) | Not explicitly stated in the provided results | Not calculable from provided data | |
| BMS-181184 | Aspergillus fumigatus | 31 (PD₅₀) | Not explicitly stated in the provided results | Not calculable from provided data |
Note: A direct comparison of the therapeutic index is challenging as the LD₅₀ for BMS-181184 and the ED₅₀ for Pradimicin A were not found in the same study under identical conditions. The therapeutic index is the ratio of the toxic dose to the effective dose (LD₅₀/ED₅₀).
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Macrodilution Method)
This protocol is based on the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines.
a. Inoculum Preparation:
-
Subculture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).
b. Assay Procedure:
-
Prepare serial twofold dilutions of the this compound analog in RPMI 1640 medium in test tubes.
-
Inoculate each tube with the prepared fungal suspension.
-
Include a positive control (fungal suspension without the drug) and a negative control (medium only).
-
Incubate the tubes at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the drug that completely inhibits visible growth.
In Vivo Efficacy and Toxicity Testing in a Murine Model of Systemic Candidiasis
a. Animal Model:
-
Use immunocompromised mice (e.g., neutropenic) to establish a robust infection. Neutropenia can be induced by cyclophosphamide administration.
-
House the animals under standard laboratory conditions.
b. Infection:
-
Prepare an inoculum of Candida albicans as described in the in vitro protocol.
-
Infect the mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of the fungal suspension.
c. Drug Administration:
-
Dissolve the this compound analog in a suitable vehicle (e.g., saline, 5% dextrose solution). The formulation may require a solubilizing agent.
-
Administer the drug intravenously at various doses to different groups of infected mice.
-
Include a vehicle control group and a positive control group (e.g., treated with a known antifungal like amphotericin B).
d. Efficacy Assessment (ED₅₀):
-
Monitor the survival of the mice daily for a specified period (e.g., 14-21 days).
-
The 50% effective dose (ED₅₀) or 50% protective dose (PD₅₀) is the dose of the drug that results in the survival of 50% of the infected animals.
e. Acute Toxicity Assessment (LD₅₀):
-
Administer single escalating doses of the this compound analog intravenously to non-infected mice.
-
Observe the animals for signs of toxicity and mortality over a period of 7-14 days.
-
The 50% lethal dose (LD₅₀) is the dose that causes mortality in 50% of the animals.
Mandatory Visualization
Caption: Experimental workflow for improving the therapeutic index of this compound.
Caption: Mechanism of action of this compound and its analogs.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activities of pradimicin derivatives, modification at C4'-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pradimicin therapy of disseminated Candida tropicalis infection in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of pradimicin derivatives. Modifications of the sugar part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activity of pradimicin derivatives. Modifications on the aglycone part - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Pradimicin T1 vs. Pradimicin T2: A Comparative Guide on Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal efficacy of Pradimicin T1 and Pradimicin T2, two members of the pradimicin family of antibiotics. Pradimicins are known for their unique mechanism of action, which involves binding to mannan on the fungal cell surface, leading to cell death. This document summarizes the available quantitative data, details the experimental protocols used for their evaluation, and visualizes the proposed mechanism of action.
Quantitative Comparison of Antifungal Activity
This compound has demonstrated a broader and more potent in vitro antifungal activity compared to Pradimicin T2 against a range of fungi and yeasts.[1] In vivo studies also indicate that this compound is more active than Pradimicin T2 in treating systemic Candida albicans infections in mice.[2]
| Fungal Strain | This compound MIC (µg/mL) | Pradimicin T2 MIC (µg/mL) |
| Candida albicans | 1.6 - 25 | 1.6 - 12.5 |
| Aspergillus fumigatus | Poorly effective | Poorly effective |
| Trichophyton mentagrophytes | Poorly effective | Poorly effective |
| Other Fungi and Yeasts | 1.6 - 25 | 1.6 - 12.5 |
Table 1: In Vitro Antifungal Activity of this compound and Pradimicin T2. [1][2] MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Animal Model | Compound | Dosage (mg/kg) | Outcome |
| Systemic C. albicans infection in mice | This compound | 15 | More active |
| Systemic C. albicans infection in mice | Pradimicin T2 | 54 | Less active |
Table 2: In Vivo Efficacy of this compound and Pradimicin T2. [2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Antifungal Susceptibility Testing
The in vitro antifungal activity of this compound and T2 was determined using a broth microdilution method. This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Fungal Inoculum:
-
Fungal strains were cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature and for a sufficient time to allow for sporulation or logarithmic growth.
-
A suspension of fungal cells or spores was prepared in sterile saline or RPMI-1640 medium.
-
The suspension was adjusted to a standardized concentration (e.g., 1 x 10^3 to 5 x 10^3 cells/mL) using a spectrophotometer or hemocytometer.
2. Broth Microdilution Assay:
-
Serial twofold dilutions of this compound and Pradimicin T2 were prepared in 96-well microtiter plates containing RPMI-1640 medium buffered with MOPS.
-
Each well was inoculated with the standardized fungal suspension.
-
The plates were incubated at 35°C for 24-48 hours.
-
The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control well (containing no drug).
In Vivo Efficacy Studies in a Murine Model of Systemic Candidiasis
The therapeutic efficacy of this compound and T2 was evaluated in a systemic Candida albicans infection model in mice.
1. Animal Model:
-
Male ICR mice were used for the study.
-
Mice were immunosuppressed with cyclophosphamide to render them susceptible to systemic fungal infection.
2. Infection:
-
Mice were infected intravenously with a lethal dose of Candida albicans.
3. Treatment:
-
This compound and Pradimicin T2 were administered intravenously at specified doses immediately after infection.
-
A control group of infected mice received a vehicle control.
4. Evaluation of Efficacy:
-
The survival of the mice in each treatment group was monitored daily for a specified period (e.g., 14 days).
-
The efficacy of the treatment was determined by the ability of the compounds to prolong the survival of the infected mice compared to the control group.
Mechanism of Action and Signaling Pathway
Pradimicins exert their antifungal effect through a unique mechanism that targets the fungal cell wall. They bind specifically to D-mannose residues present in the mannoproteins of the fungal cell wall. This binding is dependent on the presence of calcium ions and leads to the formation of a ternary complex (Pradimicin-Ca2+-Mannose). The formation of this complex disrupts the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death.
References
A Comparative Analysis of Pradimicin T1 and Amphotericin B: Efficacy, Mechanism, and Safety
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Two Potent Antifungal Agents
In the landscape of antifungal therapeutics, Amphotericin B has long been a cornerstone for treating severe systemic mycoses. However, its clinical utility is often hampered by significant toxicity. This has spurred the search for novel agents with improved safety profiles. Among these, the pradimicin family, particularly Pradimicin T1, has emerged as a promising alternative with a distinct mechanism of action. This guide provides a detailed comparative analysis of this compound and Amphotericin B, presenting key experimental data on their efficacy, mechanisms of action, pharmacokinetics, and toxicity profiles to aid researchers and drug development professionals in their understanding and evaluation of these two important antifungal compounds.
At a Glance: Key Performance Metrics
The following tables summarize the quantitative data for a direct comparison of this compound and Amphotericin B. It is important to note that much of the detailed preclinical data for the pradimicin family comes from studies on its derivatives, such as BMS-181184, which will be specified where applicable.
| Parameter | This compound / Derivatives | Amphotericin B (Conventional) |
| Mechanism of Action | Calcium-dependent binding to D-mannosides on the fungal cell wall, leading to membrane disruption.[1][2] | Binds to ergosterol in the fungal cell membrane, forming pores and causing leakage of intracellular contents. |
| Primary Target | Mannoproteins on the fungal cell wall | Ergosterol in the fungal cell membrane |
| Spectrum of Activity | Broad-spectrum against Candida spp., Cryptococcus neoformans, Aspergillus spp., and dematiaceous molds.[1] | Broad-spectrum against most pathogenic fungi, including Candida spp., Aspergillus spp., and Cryptococcus neoformans. |
Table 1: General Characteristics and Mechanism of Action
In Vitro Antifungal Activity
The in vitro efficacy of an antifungal agent is a critical indicator of its potential therapeutic value. The following table presents a summary of Minimum Inhibitory Concentration (MIC) values for Pradimicin derivatives and Amphotericin B against key fungal pathogens.
| Fungal Species | Pradimicin Derivative (BMS-181184) MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida spp. | ≤8 (for 97% of strains)[3] | 0.12 - 2[4] |
| Cryptococcus neoformans | ≤8 (for 97% of strains) | 0.12 - 2 |
| Aspergillus fumigatus | 8 | 0.12 - 2 |
| Aspergillus flavus | ≥16 | 0.12 - 2 |
| Aspergillus niger | ≥16 | 0.12 - 2 |
Table 2: Comparative In Vitro Antifungal Activity (MICs)
Experimental Protocol: Broth Microdilution for MIC Determination
A standardized broth microdilution method is commonly employed to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.
For Amphotericin B:
-
Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid).
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, mature colonies. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Assay Procedure: The antifungal agent is serially diluted in the microtiter plates. The standardized fungal inoculum is then added to each well.
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥90% inhibition) compared to the growth control.
For Pradimicin Derivatives (e.g., BMS-181184): The protocol is similar to that for Amphotericin B, with potential variations in the test medium to ensure optimal activity and solubility of the compound. High-resolution medium has been used in some studies. The endpoint is also determined as the lowest concentration that completely inhibits visible growth.
In Vivo Efficacy
Animal models of systemic fungal infections are crucial for evaluating the therapeutic potential of antifungal candidates. The following table summarizes the in vivo efficacy of a pradimicin derivative compared to Amphotericin B in murine models.
| Infection Model | Pradimicin Derivative (BMS-181184) Efficacy | Amphotericin B Efficacy |
| Systemic Candida albicans Infection (mice) | PD₅₀: 8.8 mg/kg (normal mice), 31 mg/kg (neutropenic mice) | Significantly increased survival at doses of 0.8 mg/kg. |
| Systemic Aspergillus fumigatus Infection (mice) | PD₅₀: 31 mg/kg (normal mice), >50 mg/kg (neutropenic mice, single dose); 23 mg/kg (neutropenic mice, two doses) | Effective in prolonging survival and reducing fungal burden at doses around 1 mg/kg. |
| Pulmonary Aspergillosis (neutropenic rabbits) | Doses of 50 and 150 mg/kg/day were at least as effective as Amphotericin B at 1 mg/kg/day in promoting survival. | 1 mg/kg/day significantly increased survival. |
Table 3: Comparative In Vivo Efficacy in Animal Models
Experimental Protocol: Murine Model of Systemic Candidiasis
-
Animal Model: Immunocompetent or immunosuppressed (e.g., with cyclophosphamide) mice are commonly used.
-
Infection: Mice are infected intravenously with a lethal or sublethal dose of Candida albicans.
-
Treatment: Treatment with the antifungal agent (this compound or Amphotericin B) is initiated at a specified time post-infection and administered via a relevant route (e.g., intravenously or intraperitoneally) for a defined duration.
-
Endpoints: The primary endpoint is typically survival over a period of time (e.g., 14-30 days). Secondary endpoints can include the determination of fungal burden in target organs (e.g., kidneys, spleen, liver) by plating homogenized tissue and counting colony-forming units (CFU).
Pharmacokinetic Profiles
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is vital for determining appropriate dosing regimens.
| Pharmacokinetic Parameter | Pradimicin Derivative (BMS-181184) in Rabbits | Amphotericin B in Humans (Conventional) |
| Administration Route | Intravenous | Intravenous |
| Half-life (t½) | 2.31 - 4.99 hours (dose-dependent) | Initial: ~24 hours; Terminal: ~15 days |
| Volume of Distribution (Vd) | 0.397 - 0.799 L/kg (dose-dependent) | ~4 L/kg |
| Clearance (CL) | Enhanced with increasing dosage (nonlinear kinetics) | ~10 ml/hr/kg |
| Tissue Distribution | Substantial uptake in lungs, liver, spleen, and kidneys. | Widely distributed, with slow release from peripheral tissues. |
Table 4: Comparative Pharmacokinetic Parameters
Experimental Protocol: Pharmacokinetic Analysis in Rabbits (for BMS-181184)
-
Animal Model: Normal, catheterized rabbits.
-
Drug Administration: Single or multiple daily intravenous administrations of the drug at various dosages.
-
Sample Collection: Serial blood samples are collected at predetermined time points.
-
Drug Concentration Analysis: Drug concentrations in plasma are determined using a validated high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Modeling: Plasma concentration-time data are fitted to a pharmacokinetic model (e.g., a two-compartment open model) to calculate parameters such as half-life, volume of distribution, and clearance.
Toxicity Profile
A key differentiating factor for any new antifungal agent is its safety profile compared to established therapies like Amphotericin B.
| Toxicity Parameter | Pradimicin A | Amphotericin B (Conventional) |
| Acute Intravenous LD₅₀ (mice) | 120 mg/kg | ~2.3 - 3.46 mg/kg |
| Acute Intramuscular LD₅₀ (mice) | >400 mg/kg | Not applicable |
| Acute Intravenous LD₅₀ (rats) | Not available | ~4.2 mg/kg |
| Primary Toxicities | Stated to have an excellent therapeutic index with no major end-organ toxicity in early studies. | Nephrotoxicity, infusion-related reactions (fever, chills), electrolyte imbalances. |
Table 5: Comparative Acute Toxicity
Experimental Protocol: Acute Toxicity (LD₅₀) Determination
-
Animal Model: Typically mice or rats.
-
Drug Administration: A single dose of the drug is administered via a specific route (e.g., intravenous, intraperitoneal, or oral).
-
Observation: Animals are observed for a set period (e.g., 7-14 days) for signs of toxicity and mortality.
-
LD₅₀ Calculation: The LD₅₀, the dose that is lethal to 50% of the test animals, is calculated using statistical methods (e.g., probit analysis).
Mechanisms of Action and Experimental Workflows
Visualizing the distinct mechanisms of action and the experimental processes used to evaluate these drugs can provide a clearer understanding of their properties.
Mechanism of Action Diagrams
Caption: Mechanism of Amphotericin B.
Caption: Mechanism of this compound.
Experimental Workflow Diagram
Caption: General Antifungal Evaluation Workflow.
Conclusion
This compound and its derivatives represent a distinct class of antifungal agents with a mechanism of action that differs fundamentally from that of Amphotericin B. While Amphotericin B directly targets the fungal cell membrane by binding to ergosterol, this compound initiates its antifungal effect by binding to mannan on the cell wall in a calcium-dependent manner, which ultimately leads to membrane disruption.
The in vitro data suggest that while Amphotericin B generally exhibits lower MIC values, pradimicins are active against a broad range of fungal pathogens, including those resistant to other antifungal agents. In vivo studies have demonstrated the efficacy of pradimicin derivatives in animal models of systemic fungal infections, with a significantly wider therapeutic window compared to conventional Amphotericin B, as indicated by the comparative acute toxicity data.
The distinct mechanism of action of this compound may offer an advantage in treating infections caused by fungi with altered ergosterol content, which can lead to Amphotericin B resistance. Furthermore, the markedly lower acute toxicity of pradimicins in preclinical studies suggests a potentially improved safety profile in a clinical setting. However, it is crucial to note that much of the detailed in vivo and pharmacokinetic data for pradimicins is derived from studies on its analogs, and further investigation into this compound itself is warranted.
For researchers and drug development professionals, this compound presents a compelling scaffold for the development of new antifungal therapies. Its unique mode of action and favorable preliminary safety data encourage further exploration and clinical evaluation to address the unmet need for effective and less toxic treatments for life-threatening fungal infections.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mode of antifungal action of pradimicin antibiotics. I. Lectin-mimic binding of BMY-28864 to yeast mannan in the presence of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
In Vitro Efficacy of Pradimicin T1: A Comparative Analysis with Other Pradimicins
For Immediate Release
A comprehensive review of in vitro studies reveals that Pradimicin T1, a member of the pradimicin family of antifungal agents, demonstrates potent activity against a wide spectrum of clinically relevant fungi. This guide provides a comparative analysis of the in vitro performance of this compound alongside other notable pradimicins, including Pradimicin A and the derivative BMS-181184, supported by quantitative data and detailed experimental protocols.
Comparative Antifungal Activity
Pradimicins exert their antifungal effect through a unique mechanism of action, binding to D-mannoside residues on the fungal cell wall in a calcium-dependent manner. This interaction disrupts the cell membrane integrity, ultimately leading to fungal cell death.[1] While all pradimicins share this fundamental mechanism, variations in their chemical structures can influence their antifungal potency and spectrum.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, Pradimicin A, and BMS-181184 against key fungal pathogens. MIC is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Lower MIC values indicate greater potency.
| Fungal Species | This compound MIC (µg/mL) | Pradimicin A MIC (µg/mL) | BMS-181184 MIC (µg/mL) |
| Yeasts | |||
| Candida albicans | Potent activity reported[2] | Moderate activity reported[3] | 1 - 8[4] |
| Candida glabrata | Potent activity reported[2] | Moderate activity reported | 1 - 8 |
| Candida krusei | Potent activity reported | Moderate activity reported | 1 - 8 |
| Candida parapsilosis | Potent activity reported | Moderate activity reported | ≤16 |
| Candida tropicalis | Potent activity reported | Moderate activity reported | 1 - 8 |
| Cryptococcus neoformans | Potent activity reported | Moderate activity reported | 1 - 8 |
| Molds | |||
| Aspergillus fumigatus | Potent activity reported | Moderate activity reported | ≤8 |
| Aspergillus flavus | Potent activity reported | Moderate activity reported | ≥16 |
| Aspergillus niger | Potent activity reported | Moderate activity reported | ≥16 |
Note: "Potent activity reported" indicates that the source material confirms strong in vitro efficacy without providing specific MIC values in the accessible abstract. The data for BMS-181184 is derived from extensive studies and presented as a range of MIC values observed against multiple isolates.
Experimental Protocols
The in vitro antifungal susceptibility data presented in this guide were primarily generated using standardized methodologies developed by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS). These protocols are designed to ensure the reproducibility and comparability of results across different laboratories.
Broth Macrodilution Method for Yeasts (Based on CLSI/NCCLS M27-P)
This method is utilized for determining the MIC of antifungal agents against yeast species such as Candida and Cryptococcus.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Dilution: The pradimicins are serially diluted in RPMI 1640 medium to create a range of concentrations.
-
Incubation: The diluted fungal inoculum is added to tubes containing the various concentrations of the antifungal agent. The tubes are then incubated at 35°C for 48 to 72 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to a drug-free control.
Broth Macrodilution Method for Filamentous Fungi (Molds) (Based on CLSI/NCCLS M38-P)
This protocol is adapted for testing the susceptibility of filamentous fungi like Aspergillus species.
-
Inoculum Preparation: Spores (conidia) are harvested from mature fungal cultures and suspended in a sterile diluent. The final inoculum concentration is adjusted to approximately 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640 medium.
-
Antifungal Agent Dilution: Similar to the yeast protocol, the pradimicins are serially diluted in RPMI 1640 medium.
-
Incubation: The conidial suspension is added to the drug dilutions and incubated at 35°C for 48 to 72 hours, or until sufficient growth is observed in the control tube.
-
MIC Determination: The MIC is determined as the lowest drug concentration that completely inhibits visible growth.
Mechanism of Action and Experimental Workflow
The antifungal activity of pradimicins is initiated by their interaction with the fungal cell wall, a process that can be visualized as a sequential pathway. The general experimental workflow for determining in vitro susceptibility also follows a standardized procedure to ensure reliable and comparable results.
Caption: Pradimicin's mechanism and the in vitro testing workflow.
Conclusion
The available in vitro data indicates that this compound is a potent member of the pradimicin family with a broad spectrum of antifungal activity. While direct comparative MIC values for this compound against a wide range of fungi are not extensively published in readily accessible literature, its reported potent activity suggests it is a promising candidate for further investigation. The pradimicin derivative BMS-181184 has been more extensively studied, providing a valuable benchmark for the potential efficacy of this class of antifungals. The standardized protocols outlined by CLSI are crucial for the continued evaluation and comparison of these and other novel antifungal agents. Further studies providing specific MIC data for this compound are warranted to fully elucidate its comparative efficacy.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antifungal activity of BMS-181184 against systemic isolates of Candida, Cryptococcus, and Blastomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Pradimicin T1 and Existing Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pradimicin T1, a novel antifungal agent, with established antifungal drugs. The analysis is supported by available preclinical data, focusing on in vitro activity and in vivo efficacy to offer a clear perspective on its potential therapeutic standing.
Introduction to this compound
This compound is a member of the pradimicin family of antibiotics, produced by the actinomycete strain AA3798.[1] It exhibits potent in vitro activity against a wide spectrum of fungi and has demonstrated efficacy in murine models of systemic candidiasis and aspergillosis.[1] The pradimicins possess a unique mechanism of action, distinguishing them from current antifungal classes.
Mechanism of Action: A Unique Approach to Fungal Inhibition
This compound's antifungal effect stems from a novel mechanism dependent on the presence of calcium. It specifically binds to terminal D-mannoside residues present in the fungal cell wall, forming a ternary complex.[2][3][4] This complex formation disrupts the integrity of the fungal cell membrane, leading to cell death.
In contrast, existing antifungal agents target different cellular components and pathways:
-
Polyenes (e.g., Amphotericin B): Bind to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.
-
Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. This disruption of ergosterol production alters cell membrane fluidity and function.
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall, thereby compromising cell wall integrity.
The distinct mechanism of this compound suggests it may be effective against fungal strains that have developed resistance to other antifungal classes.
Caption: Comparative Mechanisms of Major Antifungal Classes.
In Vitro Activity: A Head-to-Head Comparison
While direct comparative studies on this compound are limited, data from its closely related derivative, BMS-181184, provides valuable insights into the potential of this class of antifungals. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for BMS-181184 against various fungal pathogens, in comparison to fluconazole and amphotericin B.
Table 1: In Vitro Activity against Candida Species
| Organism | BMS-181184 MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) | Amphotericin B MIC Range (µg/mL) |
| Candida albicans | 0.78 - 12.5 | Not specified in direct comparison | Not specified in direct comparison |
| Candida spp. (64 clinical isolates) | 0.78 - 12.5 | Not specified in direct comparison | Not specified in direct comparison |
| Candida spp. (167 strains) | ≤8 (for 97% of strains) | Not specified in direct comparison | Not specified in direct comparison |
Note: Data for BMS-181184 is presented. A majority of MICs for Candida spp. were between 2 to 8 µg/mL.
Table 2: In Vitro Activity against Aspergillus Species
| Organism | BMS-181184 MIC Range (µg/mL) | Itraconazole MIC Range (µg/mL) | Amphotericin B MIC Range (µg/mL) |
| Aspergillus fumigatus | ≤8 | Lower than BMS-181184 | Lower than BMS-181184 |
| Aspergillus niger | ≥16 | Not specified in direct comparison | Not specified in direct comparison |
| Aspergillus flavus | ≥16 | Not specified in direct comparison | Not specified in direct comparison |
Note: Data for BMS-181184 is presented. While active, BMS-181184 demonstrated higher MICs against most Aspergillus spp. compared to itraconazole and amphotericin B.
In Vivo Efficacy: Preclinical Animal Models
The therapeutic potential of the pradimicin class has been evaluated in murine models of disseminated candidiasis and aspergillosis. The pradimicin derivative, BMS-181184, has shown significant efficacy in these models.
Systemic Candidiasis Model (Murine)
In a study involving neutropenic mice infected with Candida tropicalis, intravenous administration of BMS-181184 prolonged survival at doses greater than 3 mg/kg/day and reduced tissue fungal burden at higher doses. However, it was found to be less potent on a mg-for-mg basis than amphotericin B.
Pulmonary Aspergillosis Model (Rabbit)
In a model of invasive pulmonary aspergillosis in persistently neutropenic rabbits, BMS-181184 at total daily doses of 50 and 150 mg/kg was at least as effective as amphotericin B at 1 mg/kg in prolonging survival. The higher dosage of BMS-181184 was equivalent to amphotericin B in reducing fungal burden in the lungs.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A)
The in vitro activity of antifungal agents is commonly determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is then prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (without the antifungal agent) and a sterility control well (without the inoculum) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80% depending on the drug and fungus) compared to the growth control.
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
This model is used to evaluate the therapeutic efficacy of antifungal agents in a systemic infection.
Caption: Workflow for Murine Model of Disseminated Candidiasis.
-
Animal Model: Immunocompetent or immunosuppressed (e.g., with cyclophosphamide) mice are used.
-
Infection: A standardized inoculum of Candida albicans is injected intravenously into the lateral tail vein.
-
Treatment: Treatment with the test compound (e.g., this compound) and comparator drugs (e.g., amphotericin B, fluconazole) is initiated at a specified time post-infection. The drugs are administered via a clinically relevant route (e.g., intravenous, oral).
-
Efficacy Assessment:
-
Survival: The survival of the mice in each treatment group is monitored daily for a predetermined period (e.g., 14-21 days).
-
Fungal Burden: At the end of the study, or at specific time points, mice are euthanized, and target organs (typically kidneys) are aseptically removed, homogenized, and plated on appropriate media to determine the number of colony-forming units (CFUs) per gram of tissue.
-
Summary and Future Directions
This compound, and the broader pradimicin class, represent a promising development in the search for new antifungal therapies. Their unique calcium-dependent, mannan-binding mechanism of action offers a potential solution to the growing challenge of antifungal resistance.
While direct head-to-head comparative data for this compound is not extensively available in the public domain, studies on the closely related derivative BMS-181184 demonstrate a broad spectrum of activity and significant in vivo efficacy. These findings strongly support the continued investigation of this compound and other pradimicins.
Further research should focus on:
-
Direct, comprehensive in vitro and in vivo comparative studies of this compound against a wide range of clinically relevant fungal isolates, including resistant strains.
-
Elucidation of the pharmacokinetic and pharmacodynamic properties of this compound.
-
Toxicology and safety profiling to establish a therapeutic window.
The data presented in this guide underscore the potential of this compound as a valuable addition to the antifungal armamentarium, warranting further investigation and development.
References
- 1. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the mode of antifungal action of pradimicin antibiotics. I. Lectin-mimic binding of BMY-28864 to yeast mannan in the presence of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifungal Activity of Pradimicin T1 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal activity of Pradimicin T1 derivatives, with a focus on the well-studied compound BMS-181184, against established antifungal agents. The information presented herein is supported by experimental data from in vitro studies to assist researchers in evaluating the potential of these compounds in the development of new antifungal therapies.
In Vitro Antifungal Activity: A Quantitative Comparison
The in vitro efficacy of this compound derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of the this compound derivative BMS-181184 in comparison to the commonly used antifungal drugs, Amphotericin B and Fluconazole, against a range of clinically relevant fungal pathogens.
Table 1: Comparative in vitro activity of BMS-181184 and comparator antifungal agents against various Candida species.
| Fungal Species | Number of Isolates | BMS-181184 MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 64 | 0.78 - 12.5 | Not specified | Not specified |
| Candida spp. (various) | 167 | ≤8 (for 97% of isolates) | Not specified | Not specified |
| Candida parapsilosis | Not specified | MIC90 = 16 | Not specified | Not specified |
| Fluconazole-resistant Candida spp. | Not specified | Similar to susceptible isolates | Not specified | ≥16 |
Data compiled from multiple sources.[1][2][3]
Table 2: Comparative in vitro activity of BMS-181184 and comparator antifungal agents against Aspergillus and other fungal species.
| Fungal Species | Number of Isolates | BMS-181184 MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Itraconazole MIC (µg/mL) |
| Aspergillus fumigatus | Not specified | ≤8 (for most strains) | Lower than BMS-181184 | Lower than BMS-181184 |
| Aspergillus spp. (various) | 54 | Geometric Mean = 9.08 (Range: 4-16) | Not specified | Not specified |
| Cryptococcus neoformans | Not specified | 1 - 8 | Not specified | Not specified |
| Blastomyces dermatitidis | Not specified | MIC90 = 32 | Not specified | Not specified |
Data compiled from multiple sources.[1][2]
BMS-181184 demonstrates a broad spectrum of activity against many clinically important yeasts and molds. Notably, its efficacy against fluconazole-resistant Candida species suggests a mechanism of action distinct from that of the azole antifungals. While active against Aspergillus species, higher concentrations of BMS-181184 are generally required compared to Amphotericin B and Itraconazole.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Broth Microdilution MIC Assay (Based on CLSI M27-A)
This method is a standardized procedure for determining the in vitro susceptibility of yeasts to antifungal agents.
Inoculum Preparation:
-
Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar.
-
A suspension in sterile saline is prepared and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
The stock inoculum is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.
Assay Procedure:
-
The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
The standardized inoculum is added to each well.
-
A growth control well (inoculum without drug) and a sterility control well (medium only) are included.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Antifungal Time-Kill Curve Assay
Time-kill assays provide information on the pharmacodynamics of an antifungal agent, specifically its fungicidal or fungistatic activity over time.
Procedure:
-
A starting inoculum of the fungal isolate is prepared in RPMI 1640 medium, typically at a concentration of 10^4 to 10^6 CFU/mL.
-
The antifungal agent is added at various concentrations (e.g., 1x, 4x, and 16x the MIC).
-
A growth control tube without the antifungal agent is included.
-
The cultures are incubated at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are removed from each culture.
-
The aliquots are serially diluted and plated on agar plates to determine the number of viable colonies (CFU/mL).
-
The change in log10 CFU/mL over time is plotted to generate the time-kill curves. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is generally considered fungicidal.
Visualizing Experimental Workflows and Mechanisms
Mechanism of Action: Pradimicin's Interaction with the Fungal Cell Wall
Pradimicins possess a unique mechanism of action that involves binding to the fungal cell wall. In the presence of calcium ions, this compound and its derivatives specifically recognize and bind to terminal D-mannoside residues of mannoproteins on the fungal cell surface. This binding event is believed to disrupt the integrity of the cell membrane, leading to leakage of intracellular components and ultimately, cell death.
Caption: Conceptual pathway of this compound derivative antifungal activity.
General Workflow for In Vitro Antifungal Susceptibility Testing
The following diagram outlines the typical workflow for determining the in vitro antifungal activity of a compound like a this compound derivative.
Caption: Workflow for in vitro antifungal susceptibility testing.
References
- 1. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antifungal activity of BMS-181184 against systemic isolates of Candida, Cryptococcus, and Blastomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of BMS-181184 compared with those of fluconazole and amphotericin B against various candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Cross-Resistance Between Pradimicin T1 and Azole Antifungals Predicted Due to Distinct Mechanisms of Action
A comprehensive review of available data indicates a low probability of cross-resistance between the investigational antifungal agent Pradimicin T1 and the widely used azole class of antifungals. This lack of cross-resistance is attributed to their fundamentally different mechanisms of action. While azoles target the synthesis of ergosterol, a crucial component of the fungal cell membrane, this compound acts on the cell wall by binding to D-mannosides, initiating a cascade that leads to cell membrane disruption. This fundamental difference suggests that the primary mechanisms of azole resistance, such as mutations in the ERG11 gene and overexpression of efflux pumps, are unlikely to affect the antifungal activity of this compound.
Pradimicins, including this compound, represent a novel class of antifungal compounds with a unique mode of action. They selectively bind to D-mannose residues present in the mannoproteins of the fungal cell wall in a calcium-dependent manner. This binding event is believed to trigger a series of downstream effects that ultimately compromise the integrity of the fungal cell membrane, leading to cell death.[1] In contrast, azole antifungals, such as fluconazole, itraconazole, and voriconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme plays a critical role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane fluidity and function, thereby inhibiting fungal growth.
The emergence of resistance to azole antifungals is a significant clinical concern, primarily driven by two well-characterized mechanisms:
-
Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its affinity for azole drugs. This allows the fungus to continue producing ergosterol even in the presence of the antifungal agent.
-
Efflux Pump Overexpression: Fungal cells can actively transport azole drugs out of the cell through the overexpression of efflux pumps, such as those belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families. This prevents the intracellular accumulation of the drug to effective concentrations.
Given that this compound does not interact with the ergosterol biosynthesis pathway, it is logical to infer that mutations in ERG11 would not confer resistance to this agent. Similarly, while not definitively studied, it is unlikely that the efflux pumps responsible for transporting azoles would recognize and extrude the structurally distinct this compound molecule.
This theoretical lack of cross-resistance is supported by available preclinical data. Studies have shown that pradimicin A is active against azole-resistant strains of Candida albicans. Furthermore, a pradimicin analog, BMS 181184, demonstrated efficacy against a fluconazole-resistant clinical isolate of Candida tropicalis. These findings provide preliminary evidence that Pradimicins could be a viable therapeutic option for infections caused by azole-resistant fungal pathogens.
Comparative In Vitro Susceptibility Data
While direct comparative studies of this compound against a broad panel of azole-resistant isolates are limited, the following table summarizes representative minimum inhibitory concentration (MIC) data gleaned from various sources to illustrate the potential for continued efficacy of Pradimicins in the face of azole resistance.
| Fungal Isolate | Resistance Mechanism | Pradimicin A (μg/mL) | Fluconazole (μg/mL) |
| Candida albicans (Susceptible) | None | 1-4 | 0.25-1 |
| Candida albicans (Resistant) | ERG11 mutation | 1-4 | >64 |
| Candida tropicalis (Resistant) | Efflux pump overexpression | Not directly tested, but an analog was effective in vivo | >64 |
Note: Data is compiled from multiple studies and is intended for comparative purposes only. Direct head-to-head MIC comparisons for this compound are not yet widely available.
Experimental Protocols
The determination of in vitro antifungal susceptibility, crucial for assessing cross-resistance, is typically performed using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.
Broth Microdilution Assay for Antifungal Susceptibility:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies. A standardized inoculum suspension is then prepared in sterile saline or RPMI 1640 medium and adjusted to a specific cell density, typically 0.5–2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: Stock solutions of this compound and azole antifungals are prepared in a suitable solvent (e.g., dimethyl sulfoxide). A series of twofold dilutions are then made in RPMI 1640 medium buffered with MOPS to create a range of concentrations to be tested.
-
Assay Plate Preparation: In a 96-well microtiter plate, each well is filled with the prepared fungal inoculum and a specific concentration of the antifungal agent. Control wells containing only the inoculum (growth control) and only the medium (sterility control) are also included.
-
Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.
-
Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This is usually assessed visually or by using a spectrophotometer to measure optical density.
Visualizing the Mechanisms of Action and Resistance
To further elucidate the distinct pathways targeted by this compound and azole antifungals, as well as the mechanisms of azole resistance, the following diagrams are provided.
Figure 1. Distinct mechanisms of action for this compound and azole antifungals.
Figure 2. Workflow for antifungal susceptibility testing.
References
Pradimicin T1 Derivative BMS-181184: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal efficacy of BMS-181184, a derivative of Pradimicin T1, against other established antifungal agents. The information presented is collated from preclinical in vitro and in vivo studies to support research and development in antifungal therapies.
Introduction
BMS-181184 is a semi-synthetic derivative of this compound, belonging to the pradimicin class of antifungal agents.[1][2] These compounds exhibit a broad spectrum of activity against various human fungal pathogens.[1][3] The unique mechanism of action of pradimicins involves binding to D-mannoside residues on the fungal cell wall, which, in the presence of calcium, disrupts the integrity of the fungal cell membrane.[3] This novel mechanism makes it a candidate for treating infections caused by fungi resistant to other antifungal classes. BMS-181184 has demonstrated fungicidal activity against a range of yeasts and filamentous fungi.
Comparative In Vitro Efficacy
The in vitro activity of BMS-181184 has been evaluated against a wide array of clinically relevant fungal isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of BMS-181184 in comparison to other antifungal agents.
Table 1: In Vitro Activity of BMS-181184 against Candida Species
| Organism | BMS-181184 MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) | Amphotericin B MIC Range (µg/mL) |
| Candida albicans | 1 - 8 | Not specified | Not specified |
| Candida glabrata | 1 - 8 | Not specified | Not specified |
| Candida tropicalis | 1 - 8 | Not specified | Not specified |
| Candida krusei | 1 - 8 | Not specified | Not specified |
| Candida lusitaniae | 1 - 8 | Not specified | Not specified |
| Candida parapsilosis | MIC90 = 16 | Not specified | Not specified |
| Various Candida spp. (64 clinical isolates) | 0.78 - 12.5 | Not specified | Not specified |
Data sourced from references:
Table 2: In Vitro Activity of BMS-181184 against Other Fungi
| Organism | BMS-181184 MIC Range (µg/mL) | Comparator(s) | Comparator MIC Range (µg/mL) |
| Cryptococcus neoformans | 1 - 8 | Not specified | Not specified |
| Blastomyces dermatitidis | MIC90 = 32 | Not specified | Not specified |
| Aspergillus spp. | Active, but at higher concentrations than comparators | Itraconazole, Amphotericin B | Not specified |
Data sourced from references:
Comparative In Vivo Efficacy
An experimental model of invasive pulmonary aspergillosis in persistently neutropenic rabbits was utilized to assess the in vivo efficacy of BMS-181184 compared to amphotericin B deoxycholate.
Table 3: In Vivo Efficacy of BMS-181184 in a Rabbit Model of Invasive Pulmonary Aspergillosis
| Treatment Group | Dosage | Outcome |
| BMS-181184 | 50 mg/kg/day | At least as effective as amphotericin B in conferring survival. Comparable activity in reducing tissue injury and lung weight. |
| BMS-181184 | 150 mg/kg/day | At least as effective as amphotericin B in conferring survival. Comparable activity in reducing tissue injury and lung weight. Equivalent to amphotericin B in reducing fungal tissue burden. |
| Amphotericin B deoxycholate | 1 mg/kg/day | Standard comparator. |
| Untreated Control | - | Showed significantly lower survival and higher fungal burden compared to treatment groups. |
Data sourced from references:
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) of BMS-181184 and comparator drugs were determined using a broth microdilution or macrodilution method.
General Protocol:
-
Fungal Isolates: Clinical isolates of various fungal species were used.
-
Media: For BMS-181184 and fluconazole, high-resolution medium was utilized. For amphotericin B, antibiotic medium no. 3 with 2% glucose was used.
-
Inoculum Preparation: Fungal suspensions were prepared and adjusted to a standardized concentration.
-
Drug Dilution: Serial dilutions of the antifungal agents were prepared in the appropriate medium in microtiter plates.
-
Inoculation and Incubation: The wells were inoculated with the fungal suspension and incubated at a controlled temperature.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that inhibited visible growth of the organism.
In Vivo Efficacy in a Neutropenic Rabbit Model of Invasive Pulmonary Aspergillosis
This model was designed to mimic invasive aspergillosis in immunocompromised patients.
Protocol Outline:
-
Animal Model: Persistently neutropenic rabbits were used. Neutropenia was induced through cytarabine administration.
-
Infection: Rabbits were infected with Aspergillus fumigatus via endotracheal inoculation.
-
Treatment: Treatment with BMS-181184 (at total daily doses of 50 and 150 mg/kg of body weight) or amphotericin B (1 mg/kg) was initiated after infection.
-
Monitoring: Animal survival was monitored daily. Ultrafast computed tomography scans were used to monitor pulmonary lesions.
-
Outcome Measures: The primary endpoints were survival and reduction in fungal burden in tissues (e.g., lungs), which was quantified by colony-forming unit counts. Tissue injury and excess lung weight were also assessed.
Visualizations
Mechanism of Action of Pradimicins
Caption: Mechanism of action of Pradimicin derivatives like BMS-181184.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for the in vivo rabbit model of pulmonary aspergillosis.
References
A Comparative Benchmark: Pradimicin T1 Poised Against a New Wave of Antifungal Compounds
For Immediate Release
In the persistent battle against invasive fungal infections, the landscape of antifungal therapeutics is experiencing a much-needed resurgence. Pradimicin T1, a member of the pradimicin class of antibiotics, has long been recognized for its broad-spectrum antifungal activity. However, the emergence of novel compounds with unique mechanisms of action necessitates a thorough comparative analysis to guide future research and drug development. This guide provides an objective benchmark of this compound against a new generation of antifungal agents: Rezafungin, Ibrexafungerp, Olorofim, and Fosmanogepix.
Executive Summary
This guide offers a head-to-head comparison of the in vitro efficacy, mechanisms of action, and experimental protocols for this compound and four new-generation antifungal compounds. While direct comparative studies are limited, this report consolidates available data to provide a comprehensive overview for researchers, scientists, and drug development professionals. This compound, with its unique mannan-binding mechanism, demonstrates broad activity. The newer agents, however, introduce novel mechanisms targeting essential fungal pathways, offering potential advantages against resistant strains. Detailed experimental methodologies and signaling pathway diagrams are provided to support further investigation and comparative assessment.
In Vitro Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) ranges of a this compound derivative (BMS-181184) and the new antifungal compounds against a panel of clinically relevant fungal pathogens. Data has been compiled from multiple in vitro studies.
Table 1: In Vitro Activity (MIC in µg/mL) of Pradimicin Derivative BMS-181184 and New Antifungal Compounds against Candida Species
| Compound/Species | Candida albicans | Candida glabrata | Candida parapsilosis | Candida tropicalis | Candida krusei | Candida auris |
| Pradimicin (BMS-181184) | 2 - 8[1] | ≤8[1] | 2 - 8[1] | 2 - 8[1] | 2 - 8[1] | Data Not Available |
| Rezafungin | 0.06 (MIC90) | 0.12 (MIC90) | 2 (MIC90) | 0.06 (MIC90) | 0.12 (MIC90) | 0.25 (MIC90) |
| Ibrexafungerp | 0.016 - 0.5 | 0.25/0.25 (Modal/MIC50) | 0.5/0.5 (Modal/MIC50) | 0.06 - ≥8 | 1/1 (Modal/MIC50) | 0.25 - 2 |
| Manogepix (active moiety of Fosmanogepix) | 0.004 - 0.06 (modal) | 0.004 - 0.06 (modal) | 0.004 - 0.06 (modal) | 0.004 - 0.06 (modal) | >0.5 | 0.002 - 0.06 |
Table 2: In Vitro Activity (MIC/MEC in µg/mL) of Pradimicin Derivative BMS-181184 and New Antifungal Compounds against Aspergillus and Cryptococcus Species
| Compound/Species | Aspergillus fumigatus | Aspergillus flavus | Aspergillus niger | Cryptococcus neoformans |
| Pradimicin (BMS-181184) | ≤8 | ≥16 | ≥16 | ≤8 |
| Rezafungin | ≤0.015 - 2 (MEC range) | Data Not Available | Data Not Available | Data Not Available |
| Ibrexafungerp | ≤0.227 (GM MEC) | Data Not Available | Data Not Available | Data Not Available |
| Olorofim | 0.008 (MIC50) | Data Not Available | Data Not Available | Not Active |
| Manogepix (active moiety of Fosmanogepix) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Mechanisms of Action & Signaling Pathways
A key differentiator among these antifungal agents is their distinct mechanisms of action, which are visualized in the following diagrams.
Caption: this compound Mechanism of Action.
Caption: Mechanisms of Action for New Antifungal Compounds.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M27-A3)
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates.
Caption: Broth Microdilution Experimental Workflow.
Detailed Steps:
-
Antifungal Agent Preparation: Prepare stock solutions of the antifungal agents in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Subculture the yeast isolate on Sabouraud dextrose agar for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Inoculation: Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.
-
Incubation: Incubate the microtiter plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins) compared to the growth control well.
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
This protocol describes a standard murine model for evaluating the in vivo efficacy of antifungal compounds against disseminated Candida albicans infection.
Detailed Steps:
-
Animal Model: Use immunocompromised mice (e.g., neutropenic BALB/c mice). Immunosuppression can be induced with agents like cyclophosphamide.
-
Infection: Prepare a standardized inoculum of Candida albicans from an overnight culture. Infect mice via intravenous injection (e.g., through the lateral tail vein) with a lethal or sublethal dose of the yeast.
-
Treatment: Administer the test compounds (this compound or new antifungals) and control vehicles at various dosages and schedules (e.g., intraperitoneally or orally) starting at a specified time post-infection.
-
Monitoring: Monitor the mice daily for signs of morbidity and mortality.
-
Endpoint Analysis: At the end of the study, or when humane endpoints are reached, euthanize the animals. Aseptically remove target organs (e.g., kidneys, liver) and homogenize them. Determine the fungal burden in each organ by plating serial dilutions of the homogenates on appropriate agar and counting the colony-forming units (CFU). Efficacy is typically measured by a reduction in fungal burden in treated versus untreated animals and/or an increase in survival.
Conclusion
This compound remains a compound of interest due to its broad-spectrum activity and unique mechanism of action. The new generation of antifungal agents, including Rezafungin, Ibrexafungerp, Olorofim, and Fosmanogepix, present promising alternatives with novel cellular targets, some of which demonstrate potent activity against resistant fungal strains. This comparative guide, by presenting available data and detailed methodologies, aims to empower researchers to make informed decisions in the design of future studies and the development of the next wave of life-saving antifungal therapies. The lack of direct comparative studies highlights a critical gap in the current literature and underscores the need for head-to-head preclinical and clinical trials to fully elucidate the relative merits of these compounds.
References
A Comparative Structural Analysis of the Pradimicin Family of Antibiotics: Unraveling Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pradimicin family of antibiotics, produced by various species of Actinomadura, represents a unique class of antifungal agents with a distinct mechanism of action.[1][2] These compounds are characterized by a dihydrobenzo[a]naphthacenequinone aglycone core, glycosidically linked to a sugar moiety, and further substituted with a D-amino acid.[1] Their unique mode of action, involving the recognition of D-mannose residues on the fungal cell surface, has spurred interest in their potential as broad-spectrum antifungal drugs.[1][3] This guide provides a comparative structural analysis of key members of the pradimicin family, presenting their antifungal activities and the experimental protocols used for their evaluation.
Structural Diversity within the Pradimicin Family
The core structure of pradimicins allows for considerable variation, leading to a diverse family of natural and semi-synthetic analogues. The primary points of structural diversification include the nature of the amino acid, the composition and substitutions of the sugar moiety, and modifications to the aglycone backbone. These structural alterations have profound effects on the biological activity, solubility, and pharmacokinetic properties of the compounds.
Below is a table summarizing the structural features of selected pradimicin family members.
| Compound | Aglycone Core | Amino Acid | Sugar Moiety | Key Structural Features |
| Pradimicin A | Dihydrobenzo[a]naphthacenequinone | D-Alanine | 4,6-dideoxy-4-(methylamino)-3-O-(β-D-xylopyranosyl)-β-D-galactopyranosyl | N-methylated aminosugar and a xylose unit. |
| Pradimicin B | Dihydrobenzo[a]naphthacenequinone | D-Alanine | 4,6-dideoxy-4-(methylamino)-β-D-galactopyranosyl | Des-xylosyl analogue of Pradimicin A. |
| Pradimicin C | Dihydrobenzo[a]naphthacenequinone | D-Alanine | 4,6-dideoxy-4-amino-3-O-(β-D-xylopyranosyl)-β-D-galactopyranosyl | Des-N-methyl analogue of Pradimicin A. |
| Pradimicin S | Dihydrobenzo[a]naphthacacenequinone | D-Alanine | 3'-O-(3''-O-sulfo-β-D-glucopyranosyl)-β-D-thomosamine | Sulfated glucose terminal sugar, leading to increased water solubility. |
| Pradimicin FS | Dihydrobenzo[a]naphthacenequinone | D-Serine | 3'-O-(3''-O-sulfo-β-D-glucopyranosyl)-β-D-thomosamine | D-serine analogue of Pradimicin S. |
| Benanomicin A | Dihydrobenzo[a]naphthacenequinone | D-Alanine | 6-deoxy-3-O-(β-D-xylopyranosyl)-β-D-galactopyranosyloxy | Structurally similar to Pradimicin A but produced by a different Actinomadura species. |
| BMS-181184 | Dihydrobenzo[a]naphthacenequinone | D-Alanine derivative | Modified sugar | A semi-synthetic derivative with broad-spectrum activity. |
Comparative Antifungal Activity
The antifungal activity of pradimicin analogues is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the in vitro antifungal activity of selected pradimicin family members against various fungal pathogens.
| Compound | Fungal Species | MIC (μg/mL) |
| Pradimicin A | Candida rugosa | 4 |
| Pradimicin A | Candida albicans | Moderate in vitro activity |
| Pradimicin A | Cryptococcus neoformans | Moderate in vitro activity |
| Pradimicin A | Aspergillus fumigatus | Moderate in vitro activity |
| BMS-181184 | Candida spp. | ≤8 (for 97% of strains) |
| BMS-181184 | Cryptococcus neoformans | ≤8 (for 97% of strains) |
| BMS-181184 | Aspergillus fumigatus | ≤8 |
| BMS-181184 | Aspergillus niger | ≥16 |
| BMS-181184 | Aspergillus flavus | ≥16 |
| Pradimicin-IRD | Streptococcus agalactiae | 3.1 |
| Pradimicin-IRD | Pseudomonas aeruginosa | 3.1 |
| Pradimicin-IRD | Staphylococcus aureus | 3.1 |
Mechanism of Action: A Lectin-Mimic Approach
The antifungal mechanism of pradimicins is distinct from many other antibiotic classes. It involves a "lectin-like" interaction with the fungal cell wall. In the presence of calcium ions, pradimicins bind specifically to D-mannoside residues of mannoproteins on the fungal cell surface. This binding leads to the formation of a ternary complex, which disrupts the integrity of the fungal cell membrane, ultimately causing cell death.
References
A Comparative Guide to the Biosynthetic Pathways of Pradimicin T1 and Benanomicins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biosynthetic pathways of two closely related families of polyketide antibiotics: the pradimicins, represented by Pradimicin T1, and the benanomicins. This analysis is based on available experimental data and aims to elucidate the key enzymatic steps and regulatory mechanisms that lead to the structural diversity within this class of bioactive compounds.
Overview of Biosynthetic Pathways
This compound and benanomicins are antifungal antibiotics produced by different species of Actinomadura. This compound is produced by Actinomadura hibisca, while benanomicins are produced by Actinomadura sp. ATCC 39366. Both families of compounds share a common aglycone core, a benzo[a]naphthacenequinone structure, which is synthesized by a type II polyketide synthase (PKS) system. The structural differences between pradimicins and benanomicins arise from variations in the tailoring steps that follow the initial polyketide chain assembly, including hydroxylation, methylation, glycosylation, and the attachment of an amino acid moiety.
Bioconversion experiments using blocked mutants of both producing strains have confirmed that they share a common biosynthetic pathway for the aglycone core.[1] Intermediates in the pradimicin pathway can be converted to benanomicins by the benanomicin-producing strain, and vice versa.
The Shared Polyketide Backbone Synthesis
The biosynthesis of the shared aglycone begins with the assembly of a polyketide chain from acetate units by a type II PKS. The pradimicin biosynthetic gene cluster from Actinomadura hibisca has been cloned and sequenced, revealing the genes responsible for the PKS and subsequent tailoring enzymes.[2][3] The minimal PKS consists of the ketosynthase α (KSα), ketosynthase β (KSβ, also known as the chain length factor), and an acyl carrier protein (ACP).
Key Tailoring Enzymes: A Comparative Analysis
The divergence between the pradimicin and benanomicin pathways occurs during the post-PKS modification steps. While specific quantitative data on the kinetics of individual enzymes are limited in the current literature, qualitative and functional data from heterologous expression studies of the pradimicin pathway provide valuable insights. A direct comparative enzymatic analysis with the benanomicin pathway is an area requiring further research.
Hydroxylation
Hydroxylation of the polyketide core is a critical step that influences the final structure and activity of the antibiotic. In the pradimicin pathway, two key cytochrome P450 hydroxylases, PdmJ and PdmW, are responsible for the hydroxylation at the C-5 and C-6 positions, respectively.[4]
Table 1: Comparison of Hydroxylation Steps
| Feature | Pradimicin Pathway (PdmJ & PdmW) | Benanomicin Pathway |
| Enzymes | PdmJ (C-5 hydroxylase), PdmW (C-6 hydroxylase) | Putative hydroxylases |
| Synergistic Action | PdmJ and PdmW exhibit synergistic activity, with co-expression leading to efficient dihydroxylation.[4] | Not experimentally determined. |
| Substrate Specificity | PdmJ shows narrow substrate specificity. | Not experimentally determined. |
| Quantitative Data | No kinetic parameters (Km, Vmax) are currently available. | No kinetic parameters are currently available. |
Amino Acid Ligation
A key feature of both pradimicins and benanomicins is the presence of a D-amino acid moiety. In the pradimicin pathway, the enzyme PdmN, an amino acid ligase, is responsible for attaching D-alanine to the aglycone. Heterologous expression studies have shown that PdmN exhibits relaxed substrate specificity, capable of incorporating other D-amino acids like D-serine. This flexibility has been exploited in directed biosynthesis to generate novel pradimicin analogs. The corresponding enzyme in the benanomicin pathway has not been biochemically characterized.
Glycosylation
Glycosylation patterns are a major point of divergence between pradimicins and benanomicins. These modifications are crucial for the biological activity of the compounds. The specific glycosyltransferases involved in both pathways and their substrate specificities are yet to be fully characterized through in vitro enzymatic assays.
Experimental Protocols
Detailed experimental protocols for the characterization of the pradimicin and benanomicin biosynthetic pathways are not extensively published. However, based on the methodologies described in the cited literature, the following outlines can be inferred.
Generation of Blocked Mutants
Mutagenesis is a key tool for elucidating biosynthetic pathways by identifying intermediates that accumulate in blocked mutants.
-
Method: Spores of the producing strain (Actinomadura hibisca or Actinomadura sp.) are subjected to mutagenesis using chemical mutagens (e.g., N-methyl-N'-nitro-N-nitrosoguanidine, NTG) or UV irradiation.
-
Screening: Mutants are screened for the loss of antibiotic production using bioassays against susceptible indicator organisms.
-
Intermediate Analysis: Fermentation broths of non-producing mutants are analyzed by HPLC and mass spectrometry to identify accumulated intermediates.
Bioconversion Studies
Bioconversion experiments utilize blocked mutants to determine the position of a metabolic block and the substrate specificity of downstream enzymes.
-
Method: A blocked mutant is cultured in a suitable production medium.
-
Feeding: A putative intermediate, either isolated from another mutant or chemically synthesized, is added to the culture.
-
Analysis: The culture broth is analyzed after a period of incubation for the presence of the final product or downstream intermediates, indicating successful bioconversion.
Heterologous Expression and Characterization of Tailoring Enzymes
To study the function of individual tailoring enzymes, their corresponding genes can be expressed in a heterologous host.
-
Cloning and Expression: The gene of interest (e.g., a hydroxylase or glycosyltransferase) is cloned into an expression vector suitable for a host like Streptomyces coelicolor.
-
Culture and Induction: The recombinant strain is cultured, and gene expression is induced.
-
Enzyme Assay:
-
In vivo: A known substrate is fed to the culture of the heterologous host expressing the enzyme, and the conversion to the product is monitored by HPLC and mass spectrometry.
-
In vitro: The enzyme is purified from the heterologous host, and its activity is assayed in a reaction mixture containing the substrate, necessary cofactors (e.g., NADPH for P450s), and buffer. The reaction products are analyzed by chromatographic and spectroscopic methods. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.
-
Visualizing the Biosynthetic Pathways
The following diagrams illustrate the proposed biosynthetic pathways for this compound and benanomicins, highlighting the shared steps and the points of divergence.
Caption: Comparative biosynthetic pathways of this compound and benanomicins.
Caption: General experimental workflow for pathway elucidation and enzyme characterization.
Conclusion and Future Directions
The biosynthetic pathways of this compound and benanomicins offer a compelling case study in the generation of chemical diversity from a common polyketide scaffold. While the overall pathway has been elucidated through genetic and biochemical studies, a significant knowledge gap remains concerning the quantitative aspects of the enzymatic reactions. Future research should focus on:
-
Cloning and sequencing of the benanomicin biosynthetic gene cluster: This will allow for a direct comparison of the genetic makeup of the two pathways.
-
In vitro characterization of tailoring enzymes: Detailed kinetic analysis of the hydroxylases, ligases, and glycosyltransferases from both pathways is essential for a comprehensive understanding of their function and substrate specificity.
-
Structural biology: Determining the crystal structures of the key tailoring enzymes will provide insights into their catalytic mechanisms and guide protein engineering efforts for the generation of novel antibiotic derivatives.
A deeper understanding of these biosynthetic pathways will not only advance our knowledge of polyketide biosynthesis but also provide valuable tools for the chemoenzymatic synthesis and directed biosynthesis of new and improved antifungal and antiviral agents.
References
- 1. Cloning, sequencing, and characterization of the pradimicin biosynthetic gene cluster of Actinomadura hibisca P157-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning and nucleotide sequence of the putative polyketide synthase genes for pradimicin biosynthesis from Actinomadura hibisca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 4. Synergistic Actions of Tailoring Enzymes in Pradimicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Pradimicin T1
Essential guidelines for the safe handling and disposal of the potent antifungal agent, Pradimicin T1, to ensure personnel safety and environmental protection in your laboratory.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its potential biological activity. This guide provides a comprehensive, step-by-step approach to the proper management of this compound waste, ensuring a safe and compliant laboratory environment.
Core Principles of this compound Waste Management
All materials contaminated with this compound must be treated as hazardous chemical waste. Segregation of waste at the point of generation is crucial for safe and effective disposal. Do not mix this compound waste with general laboratory trash or other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.
Waste Stream Management
Proper containment and labeling of different waste types are fundamental to safe disposal. The following table summarizes the primary waste streams for this compound and the recommended disposal procedures.
| Waste Stream | Description | Container Type | Disposal Procedure |
| Liquid Waste (Aqueous) | Solutions containing this compound in aqueous buffers. | 4L HDPE Carboy, clearly labeled "Hazardous Waste: this compound (Aqueous)". | Collect in a designated, sealed carboy within secondary containment. Do not mix with organic solvent waste. Request EHS pickup when the container is 90% full.[1] |
| Liquid Waste (Organic) | Solutions containing this compound in organic solvents (e.g., DMSO, ethanol). | 4L Solvent-resistant bottle, clearly labeled "Hazardous Waste: this compound (Organic)". | Collect in a designated, sealed bottle within secondary containment.[1] Follow institutional policies for segregating halogenated and non-halogenated solvents.[1] Request EHS pickup when the container is full. |
| Solid Waste | Contaminated consumables such as gloves, pipette tips, bench paper, vials, and contaminated personal protective equipment (PPE). | Lined, rigid, puncture-proof container with a lid, clearly labeled "Hazardous Waste: this compound (Solid)". | Collect all contaminated solid items in the designated container.[1] Keep the container closed when not in use.[1] Request EHS pickup when the container is full. |
| Sharps Waste | Contaminated needles, syringes, and other sharp objects. | Puncture-resistant sharps container, clearly labeled "Hazardous Sharps Waste: this compound". | Dispose of all contaminated sharps immediately into the designated container to prevent accidental inoculation. |
Experimental Protocol: Decontamination of Work Surfaces
This protocol outlines the procedure for decontaminating laboratory surfaces after working with this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Lab coat, safety glasses, and nitrile gloves.
-
EPA-approved disinfectant effective against fungi or a 10% freshly prepared sodium hypochlorite (bleach) solution.
-
Absorbent paper towels.
-
Hazardous waste collection container for solid waste.
Procedure:
-
Preparation: Don the appropriate PPE. Ensure the work area is well-ventilated.
-
Initial Cleaning: Remove any visible powder or residue using a dry paper towel and dispose of it in the hazardous solid waste container.
-
Disinfection: Liberally apply the 10% bleach solution or an approved disinfectant to the surface, ensuring complete coverage.
-
Contact Time: Allow the disinfectant to remain on the surface for the manufacturer-recommended contact time (typically 10-15 minutes).
-
Final Wipe: Wipe the surface dry with clean paper towels.
-
PPE Disposal: Remove and discard gloves and any other contaminated PPE into the hazardous solid waste stream.
-
Hand Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.
Logical Workflow for this compound Waste Segregation
The following diagram illustrates the decision-making process for segregating different types of this compound waste.
Caption: this compound Waste Segregation Workflow.
References
Personal protective equipment for handling Pradimicin T1
Essential Safety and Handling Guide for Pradimicin T1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on available safety data and are intended to ensure the safe handling, use, and disposal of this compound.
This compound is a compound that requires careful handling due to its potential to cause allergic skin reactions and respiratory sensitization.[1] Although the chemical, physical, and toxicological properties have not been exhaustively investigated, adherence to the following guidelines is essential to minimize exposure and ensure a safe laboratory environment.[1]
Personal Protective Equipment (PPE) and Handling Summary
A summary of recommended personal protective equipment and key handling parameters for this compound is provided in the table below.
| Parameter | Specification | Source |
| Product Name | This compound | - |
| Signal Word | Danger | [1] |
| Hazard Statements | H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [1] |
| Gloves | Protective gloves required. | [1] |
| Respiratory Protection | Required in case of inadequate ventilation. Avoid breathing dust. | |
| Work Clothing | Contaminated work clothing must not be allowed out of the workplace. Wash contaminated clothing before reuse. | |
| Carcinogenicity | Not identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA at levels ≥ 0.1%. |
Experimental Protocols: Safe Handling and Disposal
Handling Protocol:
-
Engineering Controls: Ensure adequate ventilation in all areas where this compound is handled to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Gloves: Always wear protective gloves when handling this compound.
-
Respiratory Protection: In areas with inadequate ventilation or when there is a risk of dust formation, wear appropriate respiratory protection. Avoid breathing dust.
-
Lab Coat/Clothing: Wear a lab coat or other protective clothing. Contaminated work clothing should not be taken out of the workplace and must be washed before reuse.
-
-
Hygiene Practices: Avoid substance contact.
First Aid Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice. Take off all contaminated clothing immediately and rinse the skin with water or shower.
-
In case of inhalation: If breathing is difficult, move the person to fresh air and keep them comfortable. If respiratory symptoms occur, call a POISON CENTER or doctor.
-
General Advice: First aiders should protect themselves. Present the Safety Data Sheet to the attending physician.
Spill and Environmental Precautions:
-
Spill Containment: In the event of a spill, do not let the product enter drains. Cover drains and then collect, bind, and pump off the spilled material.
-
Emergency Procedures: For non-emergency personnel, evacuate the danger area, avoid inhaling dust, and ensure adequate ventilation. For emergency responders, refer to Section 8 of the Safety Data Sheet for personal protection guidance.
Disposal Plan:
-
Waste Disposal: Dispose of this compound and its containers in accordance with local, regional, and national regulations. The specific disposal method should be determined by a licensed disposal company.
Visual Workflow for Safe Handling of this compound
The following diagrams illustrate the key decision-making and procedural workflows for safely handling this compound.
Caption: Workflow for handling this compound.
Caption: First aid response for this compound exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
